(S)-3-Phenylbutyric acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEWMYILWXCRHZ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357380 | |
| Record name | (S)-3-Phenylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
772-15-6 | |
| Record name | (+)-3-Phenylbutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=772-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-3-Phenylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (S)-3-Phenylbutyric Acid: Chemical Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Phenylbutyric acid is a chiral carboxylic acid that has garnered significant interest in the fields of medicinal chemistry and drug development. As the (S)-enantiomer of 3-phenylbutyric acid, its specific stereochemistry is crucial to its biological activity, distinguishing it from its racemic mixture and the (R)-enantiomer. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its enantiomeric resolution, and an exploration of its key biological functions as a histone deacetylase (HDAC) inhibitor and a chemical chaperone. This document is intended to serve as a valuable resource for professionals engaged in the research and development of novel therapeutics.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented in Table 1. For comparative purposes, data for the racemic mixture (rac-3-Phenylbutyric acid) is also included.
Table 1: Chemical and Physical Properties of this compound and Racemic 3-Phenylbutyric Acid
| Property | This compound | rac-3-Phenylbutyric Acid |
| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol [1] | 164.20 g/mol [1] |
| Appearance | Liquid[2] | Solid[3] |
| Melting Point | Not Applicable | 35-38 °C[3] |
| Boiling Point | 94-95 °C / 0.3 mmHg[2] | 170-172 °C / 20 mmHg[3] |
| Density | 1.069 g/mL at 20 °C[2] | 1.515 g/mL at 25 °C[3] |
| Optical Activity ([α]²⁰/D) | +57±2° (c = 1% in benzene)[2] | Not Applicable |
| Refractive Index (n²⁰/D) | 1.518[2] | Not Available |
| pKa | Not Available | Data not readily available |
| Solubility | Not readily available | Not readily available |
| CAS Number | 772-15-6[2] | 4593-90-2[3] |
Spectroscopic Data
The structural characterization of this compound is accomplished through standard spectroscopic methods. The data for the racemic mixture is largely representative of the individual enantiomers.
-
¹H NMR (CDCl₃, 500 MHz): δ (ppm) 7.33-7.21 (m, 5H, Ar-H), 3.28 (m, 1H, CH), 2.65 (d, J=7.5 Hz, 2H, CH₂), 1.33 (d, J=7.0 Hz, 3H, CH₃).[4]
-
¹³C NMR: Spectroscopic data for the racemic mixture is available in public databases such as PubChem.[4]
-
Mass Spectrometry (EI): m/z (%) 105 (100), 118 (16), 107 (11), 106 (10.8), 43 (8.2).[4]
-
Infrared (IR) Spectroscopy: The IR spectrum of 3-phenylbutyric acid shows characteristic absorptions for the carboxylic acid OH stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and aromatic C-H and C=C vibrations.
Synthesis and Enantiomeric Resolution
Enantiomerically pure this compound is most commonly obtained through the resolution of a racemic mixture, although asymmetric synthesis routes are also employed. A detailed protocol for chiral resolution is provided below.
Experimental Protocol: Chiral Resolution of Racemic 3-Phenylbutyric Acid
This protocol outlines the diastereomeric salt resolution of racemic 3-phenylbutyric acid using (S)-1-phenylethylamine as the resolving agent.[4]
Materials:
-
Racemic 3-phenylbutyric acid
-
(S)-1-phenylethylamine
-
Ethanol
-
Toluene
-
1 M Hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate or magnesium sulfate
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Diastereomeric Salt Formation:
-
In a suitable flask, prepare a solution of racemic 3-phenylbutyric acid in a 1:3 mixture of ethanol and toluene (e.g., 175 g/L).
-
Add one molar equivalent of (S)-1-phenylethylamine to the solution.
-
Stir the mixture at room temperature overnight. The diastereomeric salt of this compound and (S)-1-phenylethylamine will preferentially crystallize.[4]
-
-
Isolation and Purification of the Diastereomeric Salt:
-
Collect the precipitated solid by vacuum filtration.
-
To improve the enantiomeric excess, the resulting salt can be recrystallized from the same ethanol/toluene solvent mixture. This process can be repeated until the desired enantiomeric purity is achieved, which can be monitored by polarimetry.[4]
-
-
Liberation of this compound:
-
Suspend the purified diastereomeric salt in water.
-
Acidify the suspension with 1 M hydrochloric acid to a pH of approximately 2.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain this compound.
-
Biological Activity and Experimental Protocols
This compound is recognized for its roles as a histone deacetylase (HDAC) inhibitor and a chemical chaperone, which are central to its therapeutic potential.
Histone Deacetylase (HDAC) Inhibition
This compound functions as a pan-HDAC inhibitor, leading to the hyperacetylation of histone proteins.[5] This relaxes chromatin structure and modulates the expression of various genes involved in cell cycle regulation, differentiation, and apoptosis.
Caption: this compound inhibits histone deacetylases (HDACs), leading to an accumulation of acetylated histones and a more open chromatin structure that facilitates gene expression.
The inhibitory potency of this compound on HDAC enzymes can be determined using a fluorometric assay.[5]
Materials:
-
Recombinant human HDAC enzymes (Class I and II)
-
Luminogenic HDAC substrate (e.g., from HDAC-Glo™ I/II Assay and Screening System)
-
Assay buffer
-
This compound stock solution (in DMSO or other suitable solvent)
-
96-well white-walled microplates
-
Luminometer
Procedure:
-
Cell Seeding (for cell-based assay) or Enzyme Preparation (for biochemical assay):
-
For a cell-based assay, seed cells at an appropriate density (e.g., 10,000 cells/well) in a 96-well plate and allow them to adhere.
-
For a biochemical assay, prepare dilutions of the recombinant HDAC enzyme in assay buffer.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Add the diluted compound to the wells and incubate for a specified time (e.g., 1 hour at 37 °C).[5]
-
-
HDAC Reaction:
-
Add the luminogenic HDAC reagent to each well.
-
Incubate at room temperature for a period to allow for the enzymatic reaction and signal generation (e.g., 35 minutes).[5]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The signal is inversely proportional to HDAC activity.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Chemical Chaperone Activity
This compound can act as a chemical chaperone, facilitating the proper folding of proteins and preventing the aggregation of misfolded proteins, a hallmark of several diseases.[6]
Caption: this compound acts as a chemical chaperone by stabilizing misfolded or unfolded proteins, thereby promoting their correct folding and preventing the formation of toxic protein aggregates.
The ability of this compound to prevent protein aggregation can be assessed in vitro.
Materials:
-
A protein prone to aggregation (e.g., insulin, lysozyme)
-
Buffer solution for the protein
-
This compound
-
A method to induce aggregation (e.g., heating block, chemical denaturant like DTT)
-
Spectrophotometer or plate reader to measure turbidity
Procedure:
-
Preparation:
-
Prepare a stock solution of the protein in the appropriate buffer.
-
Prepare serial dilutions of this compound in the same buffer.
-
-
Assay Setup:
-
In a microcuvette or 96-well plate, combine the protein solution with the different concentrations of this compound or a vehicle control.
-
-
Induction of Aggregation:
-
Induce aggregation by, for example, heating the samples to a specific temperature for a set time or by adding a chemical denaturant.
-
-
Monitoring Aggregation:
-
Measure the increase in turbidity (light scattering) over time at a suitable wavelength (e.g., 360 nm) using a spectrophotometer.
-
-
Data Analysis:
-
Plot the turbidity as a function of time.
-
Compare the aggregation kinetics in the presence and absence of this compound to determine its inhibitory effect.
-
Conclusion
This compound is a chiral molecule with significant potential in therapeutic development, owing to its dual activity as a histone deacetylase inhibitor and a chemical chaperone. This guide has provided a detailed overview of its chemical and physical properties, a practical method for its enantiomeric resolution, and protocols for evaluating its biological functions. This information is intended to support the ongoing research and development efforts of scientists and professionals in the pharmaceutical and biotechnology sectors.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Chaperone 4-Phenylbutyric Acid Reduces Cardiac Ischemia/Reperfusion Injury by Alleviating Endoplasmic Reticulum Stress and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical chaperone 4-phenylbutyric acid alleviates the aggregation of human familial pulmonary fibrosis-related mutant SP-A2 protein in part through effects on GRP78 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 772-15-6 | AAA77215 | Biosynth [biosynth.com]
- 5. gsartor.org [gsartor.org]
- 6. researchgate.net [researchgate.net]
The Enantioselective Synthesis of (S)-3-Phenylbutyric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-3-Phenylbutyric acid is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active compounds. Its stereospecific construction is of paramount importance, as the biological activity of its derivatives is often enantiomer-dependent. This technical guide provides an in-depth overview of the core synthetic pathways to this compound, focusing on asymmetric hydrogenation, enzymatic kinetic resolution, and chiral auxiliary-mediated synthesis. Detailed experimental protocols, comparative quantitative data, and process visualizations are presented to aid researchers in the selection and implementation of the most suitable synthetic strategy.
Asymmetric Hydrogenation of Prochiral Precursors
Asymmetric hydrogenation is a powerful and atom-economical method for establishing the stereocenter in this compound. This approach typically involves the hydrogenation of a prochiral α,β-unsaturated carboxylic acid, such as (E)- or (Z)-3-phenyl-2-butenoic acid, in the presence of a chiral transition metal catalyst. Ruthenium-based catalysts, particularly those employing the BINAP ligand system, have demonstrated high efficiency and enantioselectivity in this transformation.
Quantitative Data for Asymmetric Hydrogenation
| Catalyst | Substrate | H₂ Pressure (atm) | Solvent | Temp. (°C) | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Ru(OAc)₂[(R)-BINAP] | (Z)-3-Phenyl-2-butenoic acid | 4 | Methanol | N/A | Quantitative | 94 (S) | [1] |
| Ru(OAc)₂[(R)-BINAP] | (Z)-3-Phenyl-2-butenoic acid | 100 | Methanol | N/A | Quantitative | 88 (S) | [1] |
| Ru-(S)-BINAP | Naphthacrylic acid | 134 | N/A | N/A | N/A | 98 (S) | [2][3] |
Note: Data for Naphthacrylic acid is included to demonstrate the general applicability and high enantioselectivities achievable with Ru-BINAP catalysts for α,β-unsaturated carboxylic acids.
Experimental Protocol: Asymmetric Hydrogenation of (Z)-3-Phenyl-2-butenoic acid
This protocol is based on the reported asymmetric hydrogenation of (Z)-3-phenyl-2-butenoic acid using a Ru(OAc)₂[(R)-BINAP] catalyst.[1]
Materials:
-
(Z)-3-Phenyl-2-butenoic acid
-
Ru(OAc)₂[(R)-BINAP] catalyst
-
Methanol (degassed)
-
Hydrogen gas (high purity)
-
High-pressure autoclave equipped with a magnetic stirrer and temperature control
Procedure:
-
In a glovebox, charge the autoclave with (Z)-3-phenyl-2-butenoic acid and the Ru(OAc)₂[(R)-BINAP] catalyst (substrate-to-catalyst ratio typically ranging from 100:1 to 1000:1).
-
Add degassed methanol to the autoclave to a desired concentration.
-
Seal the autoclave and purge with hydrogen gas several times to remove any residual air.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 4 atm or 100 atm).
-
Commence stirring and maintain the reaction at the desired temperature.
-
Monitor the reaction progress by techniques such as TLC, GC, or HPLC.
-
Upon completion, carefully vent the hydrogen gas and purge the autoclave with an inert gas (e.g., nitrogen or argon).
-
Remove the reaction mixture and concentrate it under reduced pressure to remove the methanol.
-
The crude product can be purified by standard techniques such as column chromatography or recrystallization.
-
Determine the enantiomeric excess of the purified this compound using chiral HPLC or GC.
Signaling Pathway: Asymmetric Hydrogenation
Enzymatic Kinetic Resolution of Racemic 3-Phenylbutyric Acid Esters
Enzymatic kinetic resolution is a highly selective method that utilizes enzymes, typically lipases, to differentiate between the two enantiomers of a racemic mixture. In the context of this compound synthesis, a racemic ester of 3-phenylbutyric acid is subjected to enzymatic hydrolysis. The enzyme selectively hydrolyzes one enantiomer (e.g., the (S)-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the (R)-ester) unreacted. Subsequent separation of the acid and the unreacted ester provides access to both enantiomerically enriched products.
Quantitative Data for Enzymatic Resolution
The following table summarizes the screening of various hydrolases for the kinetic resolution of racemic ethyl 3-phenylbutanoate.[4]
| Hydrolase Source | Time (h) | Conversion (%) | ee of (S)-acid (%) | ee of (R)-ester (%) | Enantiomeric Ratio (E) |
| Pseudomonas cepacia | 66 | 49 | >99 | 96 | >200 |
| Alcaligenes spp. | 64.5 | 49 | 98 | 94 | 148 |
| Pseudomonas fluorescens | 72 | 48 | 94 | 88 | 62 |
| Candida cylindracea | 168 | 15 | 39 | 7 | 2.5 |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Ethyl 3-Phenylbutanoate
This protocol is a general procedure based on the principles of lipase-catalyzed hydrolysis of racemic esters.[4]
Materials:
-
Racemic ethyl 3-phenylbutanoate
-
Lipase from Pseudomonas cepacia (or other suitable lipase)
-
Phosphate buffer (e.g., pH 7.0)
-
Organic solvent (e.g., toluene or MTBE) for extraction
-
Sodium hydroxide solution for pH adjustment
-
Hydrochloric acid solution for acidification
Procedure:
-
Prepare a buffered aqueous solution (e.g., 0.1 M phosphate buffer, pH 7.0).
-
Disperse the lipase in the buffer solution.
-
Add the racemic ethyl 3-phenylbutanoate to the enzyme suspension.
-
Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle stirring.
-
Monitor the pH of the reaction mixture. As the hydrolysis proceeds and the carboxylic acid is formed, the pH will decrease. Maintain the pH at the desired level by the controlled addition of a dilute sodium hydroxide solution.
-
Monitor the progress of the reaction by chiral HPLC or GC to determine the conversion and the enantiomeric excess of both the formed acid and the remaining ester.
-
When the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the enzyme.
-
Acidify the aqueous phase to a pH of approximately 2 with dilute hydrochloric acid to protonate the carboxylate.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or MTBE) to isolate both the this compound and the unreacted (R)-ethyl 3-phenylbutanoate.
-
Separate the acid and the ester using standard techniques, such as extraction with a basic aqueous solution to isolate the acid, followed by re-acidification and extraction.
-
The separated this compound and (R)-ethyl 3-phenylbutanoate can be further purified if necessary.
Experimental Workflow: Enzymatic Kinetic Resolution
Chiral Auxiliary-Mediated Asymmetric Synthesis
The use of chiral auxiliaries provides a reliable and predictable method for the stereocontrolled synthesis of this compound. In this approach, a prochiral starting material is covalently attached to a chiral auxiliary, which then directs the stereochemical outcome of a subsequent bond-forming reaction. After the new stereocenter is established, the chiral auxiliary is cleaved to afford the desired enantiomerically pure product. Evans oxazolidinones are a well-established class of chiral auxiliaries for asymmetric alkylation reactions.
Quantitative Data for Chiral Auxiliary-Mediated Synthesis
The following table presents typical diastereoselectivities achieved in the alkylation of N-acyloxazolidinones, which is the key stereocenter-forming step in this synthetic approach.
| Chiral Auxiliary | Substrate | Base | Electrophile | Diastereomeric Ratio (d.r.) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | LDA | Benzyl bromide | >99:1 | [5] |
| (R)-4-Phenyl-2-oxazolidinone | N-Propionyl-(R)-4-phenyl-2-oxazolidinone | NaHMDS | Methyl iodide | 91:9 | [5] |
Experimental Protocol: Synthesis of this compound via an Evans Auxiliary
This protocol describes a representative three-step sequence for the synthesis of this compound using (S)-4-benzyl-2-oxazolidinone as the chiral auxiliary.
Step 1: Acylation of the Chiral Auxiliary
-
Dissolve (S)-4-benzyl-2-oxazolidinone in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere.
-
Cool the solution to -78 °C and add a strong base (e.g., n-butyllithium) dropwise.
-
After stirring for a short period, add propionyl chloride dropwise and allow the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the N-propionyl-(S)-4-benzyl-2-oxazolidinone, which can be purified by chromatography.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-propionyl-(S)-4-benzyl-2-oxazolidinone in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Add a strong base (e.g., LDA or NaHMDS) dropwise to form the corresponding enolate.
-
After stirring, add benzyl bromide (or a similar electrophile) and allow the reaction to proceed at low temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product.
-
Purify the resulting N-(3-phenylbutyryl)-(S)-4-benzyl-2-oxazolidinone by column chromatography to isolate the desired diastereomer.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified N-(3-phenylbutyryl)-(S)-4-benzyl-2-oxazolidinone in a mixture of THF and water.
-
Cool the solution to 0 °C and add an aqueous solution of lithium hydroxide and hydrogen peroxide.
-
Stir the reaction until the starting material is consumed.
-
Quench the excess peroxide with a reducing agent (e.g., sodium sulfite).
-
Remove the THF under reduced pressure and extract the aqueous layer with an organic solvent to recover the chiral auxiliary.
-
Acidify the aqueous layer with dilute HCl and extract with an organic solvent to isolate the this compound.
-
Dry the organic layer and concentrate to obtain the final product, which can be further purified if necessary.
Logical Relationship: Chiral Auxiliary-Mediated Synthesis
Industrial Scale Synthesis Considerations
For the industrial production of this compound, both asymmetric hydrogenation and enzymatic resolution present viable and scalable options.
-
Asymmetric Hydrogenation: This method is highly attractive due to its high atom economy and the potential for very high turnover numbers with the catalyst. The development of robust and recyclable catalysts is a key area of focus for industrial applications. The high pressures of hydrogen gas required may necessitate specialized equipment, but the efficiency of the process can offset these capital costs.
-
Enzymatic Kinetic Resolution: This approach offers the benefits of mild reaction conditions (ambient temperature and pressure, neutral pH) and high enantioselectivity. The use of immobilized enzymes allows for easy separation and reuse of the biocatalyst, which is crucial for cost-effective industrial processes. While the theoretical maximum yield for the desired enantiomer is 50%, the unreacted enantiomer can often be racemized and recycled, leading to a dynamic kinetic resolution process with a theoretical yield approaching 100%.
The choice between these methods on an industrial scale will depend on a variety of factors, including the cost and availability of the starting materials and catalysts/enzymes, the efficiency of the catalyst/enzyme recycling, and the overall process economics.
Conclusion
The synthesis of enantiomerically pure this compound can be effectively achieved through several modern synthetic methodologies. Asymmetric hydrogenation offers a direct and atom-economical route, while enzymatic kinetic resolution provides a highly selective and environmentally benign alternative. Chiral auxiliary-mediated synthesis, although less atom-economical, offers a predictable and reliable method for stereocontrol. The selection of the optimal synthetic pathway will be dictated by the specific requirements of the research or development program, including scale, cost, and available resources. The detailed protocols and comparative data presented in this guide are intended to facilitate this decision-making process for researchers and professionals in the field of drug development and chemical synthesis.
References
(S)-3-Phenylbutyric Acid: An In-Depth Technical Guide on Its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Phenylbutyric acid, a chiral derivative of butyric acid, is a molecule of significant interest in therapeutic development due to its multifaceted mechanism of action. While much of the existing literature refers to the racemic mixture of 3-phenylbutyric acid (PBA) or the related compound 4-phenylbutyric acid, this guide focuses on the known and inferred activities of the (S)-enantiomer. The primary mechanisms of action attributed to phenylbutyrate compounds include histone deacetylase (HDAC) inhibition, chemical chaperone activity, and ammonia scavenging. This document provides a comprehensive overview of these mechanisms, supported by available data, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows. A notable limitation in the current body of research is the scarcity of data specifically characterizing the enantioselective properties of this compound, highlighting a critical area for future investigation.
Core Mechanisms of Action
This compound is understood to exert its biological effects through three principal mechanisms:
-
Histone Deacetylase (HDAC) Inhibition: By inhibiting HDAC enzymes, this compound can modulate gene expression, leading to downstream effects on cell cycle, apoptosis, and differentiation.
-
Chemical Chaperone Activity: It can act as a chemical chaperone, aiding in the proper folding of proteins and mitigating cellular stress associated with protein misfolding and aggregation.[1][2]
-
Ammonia Scavenging: Through its metabolic conversion, it provides an alternative pathway for the excretion of excess nitrogen, a critical function in the context of urea cycle disorders.[3][4][5][6]
Histone Deacetylase (HDAC) Inhibition
Phenylbutyrate is recognized as a pan-HDAC inhibitor, affecting the activity of multiple HDAC isoforms.[7] This inhibition leads to the hyperacetylation of histones, which relaxes chromatin structure and alters gene transcription.
Signaling Pathway
The inhibition of HDACs by this compound initiates a cascade of events that can influence cellular fate. A simplified representation of this pathway, leading to cell cycle arrest and apoptosis, is depicted below.
Quantitative Data
| Compound | Target | IC50 | Cell Line/Assay Condition |
| 4-Phenylbutyric acid (PBA) | Pan-HDAC | ~1-5 mM | Varies across studies |
| 4-Phenylbutyric acid (PBA) | HDAC1 | 0.15 µM | Cell-free assay |
| 4-Phenylbutyric acid (PBA) | HDAC3 | 1.7 µM | Cell-free assay |
Note: The presented IC50 values are collated from various sources and may differ based on the specific experimental setup.
Experimental Protocol: Fluorometric HDAC Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against HDAC enzymes.
Workflow:
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in assay buffer to achieve the desired concentration range.
-
Prepare working solutions of recombinant HDAC enzyme and a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
-
Reaction Setup:
-
In a 96-well black microplate, add the following to each well:
-
HDAC Assay Buffer
-
This compound dilution or vehicle control
-
Diluted recombinant HDAC enzyme
-
-
-
Enzymatic Reaction:
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
-
Signal Development:
-
Add a developer solution containing a stop reagent (e.g., Trichostatin A) and a developing enzyme that cleaves the deacetylated substrate to release the fluorophore.
-
Incubate at room temperature for 15-30 minutes.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).
-
-
Data Analysis:
-
Subtract the background fluorescence from wells without the HDAC enzyme.
-
Calculate the percentage of HDAC inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Chemical Chaperone Activity
This compound is thought to act as a chemical chaperone, assisting in the correct folding of proteins and preventing the aggregation of misfolded proteins. This is particularly relevant in diseases associated with protein misfolding, such as cystic fibrosis and certain neurodegenerative disorders.[1][2]
Proposed Mechanism
The chaperone activity of phenylbutyrate is believed to involve the stabilization of protein folding intermediates, thereby reducing the likelihood of aggregation and promoting the formation of the native protein conformation.
Experimental Protocol: Citrate Synthase Aggregation Assay
A common method to assess chemical chaperone activity is to measure the prevention of thermally induced aggregation of a model protein, such as citrate synthase.
Workflow:
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of porcine heart citrate synthase (CS) in a suitable buffer (e.g., HEPES buffer).
-
Prepare a stock solution of this compound and serial dilutions.
-
-
Assay Setup:
-
In a quartz cuvette, mix the CS solution with either the assay buffer (control) or different concentrations of this compound.
-
-
Thermal Denaturation:
-
Place the cuvettes in a spectrophotometer equipped with a temperature-controlled cuvette holder.
-
Equilibrate the samples at a non-denaturing temperature (e.g., 25°C).
-
Rapidly increase the temperature to induce aggregation (e.g., 43°C).
-
-
Data Acquisition:
-
Monitor the increase in light scattering at 360 nm over a defined period (e.g., 60 minutes) as an indicator of protein aggregation.
-
-
Data Analysis:
-
Plot the light scattering intensity as a function of time for each condition.
-
Compare the aggregation curves of the samples containing this compound to the control to determine if the compound inhibits or reduces protein aggregation.
-
Ammonia Scavenging
In the context of urea cycle disorders, where the body is unable to effectively eliminate ammonia, phenylbutyrate serves as an alternative nitrogen disposal agent.
Metabolic Pathway
This compound is metabolized to phenylacetate, which then conjugates with glutamine to form phenylacetylglutamine. This water-soluble compound is then excreted in the urine, effectively removing two nitrogen atoms from the body.[3][4][5][6]
Quantitative Data
The efficacy of ammonia scavenging is typically assessed by measuring the levels of ammonia and phenylacetylglutamine in the blood and urine of patients.
| Parameter | Effect of Phenylbutyrate Treatment |
| Blood Ammonia Levels | Decreased |
| Urinary Phenylacetylglutamine | Increased |
Experimental Protocol: In Vivo Ammonia Scavenging Assay
This protocol describes a general approach to evaluating the ammonia-scavenging effects of this compound in an animal model of hyperammonemia.
Workflow:
Detailed Methodology:
-
Animal Model:
-
Use a suitable animal model for hyperammonemia, such as mice injected with urease to elevate blood ammonia levels.
-
-
Dosing:
-
Administer this compound orally or via injection to the treatment group of animals.
-
Administer a vehicle control to the control group.
-
-
Sample Collection:
-
Collect blood samples at various time points post-dosing via a suitable method (e.g., tail vein sampling).
-
Collect urine samples over a defined period using metabolic cages.
-
-
Sample Analysis:
-
Immediately analyze blood samples for ammonia concentration using a commercially available kit.
-
Process urine samples and analyze for the concentration of phenylacetylglutamine using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Compare the blood ammonia levels between the this compound-treated group and the control group at each time point.
-
Compare the urinary excretion of phenylacetylglutamine between the two groups.
-
Conclusion and Future Directions
This compound holds therapeutic promise due to its engagement with multiple cellular pathways. The available evidence, largely derived from studies on racemic or 4-phenylbutyric acid, strongly suggests its roles as an HDAC inhibitor, a chemical chaperone, and an ammonia scavenger. However, a significant knowledge gap exists regarding the specific activity and potency of the (S)-enantiomer. Future research should prioritize the enantioselective characterization of 3-phenylbutyric acid to elucidate the distinct contributions of the (S) and (R) forms to its overall pharmacological profile. Such studies are essential for the rational design and development of more targeted and effective therapeutics based on this versatile molecular scaffold.
References
- 1. Chemical chaperone 4-phenyl butyric acid (4-PBA) reduces hepatocellular lipid accumulation and lipotoxicity through induction of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical chaperone 4-phenylbutyric acid alleviates the aggregation of human familial pulmonary fibrosis-related mutant SP-A2 protein in part through effects on GRP78 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Secondary Ammonia Scavenge With Glycerol Phenylbutyrate Improves Hyperammonemia Following Portosystemic Shunting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 2 comparison of a novel ammonia scavenging agent with sodium phenylbutyrate in patients with urea cycle disorders: safety, pharmacokinetics and ammonia control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An update on the use of benzoate, phenylacetate and phenylbutyrate ammonia scavengers for interrogating and modifying liver nitrogen metabolism and its implications in urea cycle disorders and liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 2 comparison of a novel ammonia scavenging agent with sodium phenylbutyrate in patients with urea cycle disorders: Safety, pharmacokinetics and ammonia control | CoLab [colab.ws]
- 7. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
The Enantioselective Landscape of (S)-3-Phenylbutyric Acid: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Phenylbutyric acid, a chiral derivative of butyric acid, and its corresponding (R)-enantiomer are emerging as molecules of significant interest in pharmacology and drug development. As analogues of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), and as modulators of histone deacetylase (HDAC) activity, their stereochemistry plays a pivotal role in their biological effects. This technical guide provides an in-depth analysis of the enantioselective biological activities of this compound, presenting available quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the exploration of these compounds for therapeutic applications.
Quantitative Data Summary
The biological activity of 3-phenylbutyric acid enantiomers is primarily centered on their interaction with GABA receptors and their ability to inhibit histone deacetylases. The following tables summarize the available quantitative data, highlighting the stereospecificity of these interactions. It is important to note that direct comparative data for (S)- and (R)-3-phenylbutyric acid is limited; therefore, data from closely related analogues, such as phenibut (3-phenyl-4-aminobutyric acid), are included to infer potential enantioselective trends.
Table 1: Comparative GABA-B Receptor Binding Affinity of Phenibut Enantiomers
| Compound | Target | Assay Type | Radioligand | Preparation | Kᵢ (μM) | Reference |
| (R)-Phenibut | GABA-B Receptor | Radioligand Binding | [³H]CGP54626 | Not Specified | 92 ± 3 | [1] |
| Racemic Phenibut | GABA-B Receptor | Radioligand Binding | [³H]CGP54626 | Not Specified | 177 ± 2 | [1] |
| (S)-Phenibut | GABA-B Receptor | Pharmacological Assays | - | In vivo | Inactive up to 500 mg/kg | [1] |
Note: Phenibut is a close structural analogue of 3-phenylbutyric acid, with an additional amino group at the 4th position. The data suggests that the (R)-enantiomer is the pharmacologically active form at the GABA-B receptor.
Table 2: Comparative Histone Deacetylase (HDAC) Inhibition by a Phenylbutyrate Derivative
| Compound | Target | Assay Type | IC₅₀ (nM) | Reference |
| (S)-(+)-N-hydroxy-4-(3-methyl-2-phenylbutyrylamino)-benzamide | HDAC | In vitro enzymatic assay | 16 | [2] |
Note: This data is for a derivative of phenylbutyrate, indicating that the (S)-configuration can be critical for potent HDAC inhibition in modified structures.
Signaling Pathways and Mechanisms of Action
The biological activities of 3-phenylbutyric acid enantiomers can be understood through their modulation of key signaling pathways.
GABAergic Signaling Pathway
As GABA analogues, these compounds are expected to interact with GABA receptors, primarily the GABA-B receptor, which is a G-protein coupled receptor (GPCR). Activation of the GABA-B receptor leads to a cascade of intracellular events that ultimately result in neuronal inhibition.
Caption: GABA-B Receptor Signaling Pathway.
Histone Deacetylase (HDAC) Inhibition and Gene Expression
Phenylbutyrate and its derivatives are known to inhibit HDACs. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs results in hyperacetylation of histones, a more relaxed chromatin structure, and altered gene expression.
Caption: Mechanism of HDAC Inhibition.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment of the biological activity of this compound enantiomers.
GABA-B Receptor Radioligand Binding Assay
This assay determines the binding affinity of the test compounds to the GABA-B receptor by measuring their ability to displace a radiolabeled ligand.
Workflow:
Caption: GABA-B Receptor Binding Assay Workflow.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat cerebral cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer to a specific protein concentration (determined by Bradford or BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, the radioligand (e.g., [³H]CGP54626, a high-affinity GABA-B antagonist), and varying concentrations of the test compound ((S)- or (R)-3-Phenylbutyric acid).
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled GABA-B agonist like baclofen).
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Histone Deacetylase (HDAC) Activity Assay
This assay measures the ability of the test compounds to inhibit the enzymatic activity of HDACs.
Workflow:
Caption: HDAC Activity Assay Workflow.
Methodology:
-
Assay Principle: A common method utilizes a fluorogenic substrate, which is a peptide containing an acetylated lysine residue linked to a fluorescent molecule. In the presence of HDAC, the acetyl group is removed. A developer solution, containing a protease, then cleaves the deacetylated peptide, releasing the fluorescent molecule and generating a measurable signal.
-
Assay Procedure:
-
In a 96-well plate, add HDAC assay buffer, the HDAC enzyme (either a purified recombinant enzyme or a nuclear extract containing HDACs), and varying concentrations of the test compound ((S)- or (R)-3-Phenylbutyric acid).
-
Include control wells for 100% activity (enzyme without inhibitor) and background (no enzyme).
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the deacetylation reaction and initiate the development of the fluorescent signal by adding the developer solution.
-
Incubate at room temperature for a further period (e.g., 15-30 minutes) to allow the fluorescent signal to stabilize.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity in each well using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorophore used.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of HDAC activity for each concentration of the test compound relative to the 100% activity control.
-
Plot the percentage of HDAC activity against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of HDAC activity) using non-linear regression analysis.
-
Conclusion
The available evidence, primarily from studies on closely related analogues, strongly suggests that the biological activity of 3-phenylbutyric acid is enantioselective. The (R)-enantiomer appears to be the primary driver of GABAergic effects through its interaction with the GABA-B receptor, while the (S)-configuration may be more critical for potent HDAC inhibition, particularly in derivatized forms. This stereospecificity has profound implications for drug design and development, as the selective targeting of either the GABAergic or epigenetic pathways could be achieved through the use of the appropriate enantiomer. Further research focusing on the direct comparison of the (S)- and (R)-enantiomers of 3-phenylbutyric acid is warranted to fully elucidate their distinct pharmacological profiles and therapeutic potential. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for such future investigations.
References
(S)-3-Phenylbutyric Acid: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Activity
Abstract
(S)-3-Phenylbutyric acid, a chiral carboxylic acid, has garnered significant interest within the scientific community, particularly in the fields of pharmacology and materials science. This technical guide provides an in-depth overview of the discovery and history of this compound, detailing its synthesis through classical resolution and modern asymmetric methods. Furthermore, this document elucidates its biological activity, with a focus on its role as a histone deacetylase (HDAC) inhibitor and its implications for neuroprotection. Experimental protocols for key synthetic methodologies and quantitative data on its physicochemical properties are also presented.
Introduction
3-Phenylbutyric acid is a monocarboxylic acid characterized by a phenyl group at the third position of the butyric acid chain.[1][2] The presence of a chiral center at this position gives rise to two stereoisomers: this compound and (R)-3-Phenylbutyric acid. While much of the early research focused on the racemic mixture, the enantiomerically pure forms have become crucial for understanding its stereospecific interactions in biological systems and for its application in asymmetric synthesis.
Discovery and History
The definitive discovery of this compound is not attributed to a single individual or a specific date but rather emerged from the broader history of stereochemistry and the development of techniques for resolving racemic mixtures. Following Louis Pasteur's foundational work in the mid-19th century on the separation of enantiomers, chemists began to apply these principles to a wide array of chiral molecules.
The initial preparations of 3-phenylbutyric acid would have yielded a racemic mixture. The isolation of the individual enantiomers, including the (S)-form, was likely first achieved through classical chemical resolution. This method involves the formation of diastereomeric salts by reacting the racemic acid with a chiral base. Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization. Subsequent acidification of the separated salt yields the enantiomerically pure acid.
Synthesis and Enantioselective Preparation
The preparation of enantiomerically pure this compound can be broadly categorized into two main approaches: the resolution of a racemic mixture and asymmetric synthesis.
Resolution of Racemic 3-Phenylbutyric Acid
This traditional method relies on the use of naturally occurring chiral resolving agents, such as alkaloids.
Experimental Protocol: Resolution of Racemic 3-Phenylbutyric Acid using a Chiral Amine
-
Salt Formation: A solution of racemic 3-phenylbutyric acid in a suitable solvent (e.g., ethanol, methanol, or acetone) is treated with an equimolar amount of a chiral amine (e.g., (-)-cinchonidine or (-)-brucine).
-
Fractional Crystallization: The resulting mixture of diastereomeric salts is heated to obtain a clear solution and then allowed to cool slowly. The less soluble diastereomer will crystallize out of the solution first.
-
Isolation of Diastereomer: The crystals are collected by filtration and can be further purified by recrystallization to enhance diastereomeric purity.
-
Liberation of the Enantiomer: The purified diastereomeric salt is dissolved in water, and the solution is acidified with a strong mineral acid (e.g., hydrochloric acid).
-
Extraction: The liberated this compound is extracted from the aqueous solution using an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The organic extracts are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the enantiomerically enriched acid.
Enzymatic methods offer a highly selective and environmentally benign alternative for resolving racemic mixtures. Lipases are commonly employed for the kinetic resolution of esters of 3-phenylbutyric acid. In a typical kinetic resolution, one enantiomer of the racemic ester is preferentially hydrolyzed by the enzyme to the corresponding acid, leaving the unreacted ester enriched in the other enantiomer.
Experimental Protocol: Enzymatic Resolution of Ethyl 3-Phenylbutanoate
-
Reaction Setup: Racemic ethyl 3-phenylbutanoate is suspended in a phosphate buffer solution (pH ~7).
-
Enzyme Addition: A lipase, such as Candida antarctica lipase B (CALB) or lipase from Pseudomonas cepacia, is added to the mixture.
-
Incubation: The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C) while monitoring the progress of the reaction (e.g., by chiral HPLC or GC).
-
Workup: Once the desired conversion (ideally 50%) is reached, the reaction is stopped. The mixture is acidified, and the unreacted (R)-ethyl 3-phenylbutanoate and the product this compound are extracted with an organic solvent.
-
Separation: The ester and the acid can be separated by chemical means (e.g., extraction with a basic aqueous solution to isolate the acid).
-
Isolation: The this compound is recovered from the aqueous phase by acidification and extraction. The (R)-ester can be hydrolyzed to obtain the (R)-acid.
Asymmetric Synthesis
Modern organic synthesis focuses on methods that directly produce the desired enantiomer, avoiding the need for resolution.
Experimental Protocol: Asymmetric Hydrogenation of 3-Phenyl-3-butenoic Acid
-
Catalyst Preparation: A chiral phosphine ligand (e.g., a derivative of BINAP) is mixed with a rhodium or ruthenium precursor in a suitable solvent under an inert atmosphere to form the active chiral catalyst.
-
Hydrogenation Reaction: 3-Phenyl-3-butenoic acid is dissolved in an appropriate solvent (e.g., methanol or ethanol) in a high-pressure reactor. The chiral catalyst is added.
-
Reaction Conditions: The reactor is purged with hydrogen gas and then pressurized to a specific pressure. The reaction is stirred at a set temperature until the uptake of hydrogen ceases.
-
Workup and Purification: The solvent is removed under reduced pressure, and the resulting this compound is purified by chromatography or crystallization to remove the catalyst.
Physicochemical Properties
Quantitative data for racemic and this compound are summarized in the table below for easy comparison.
| Property | Racemic 3-Phenylbutyric Acid | This compound |
| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol | 164.20 g/mol |
| CAS Number | 4593-90-2[3][4] | 772-15-6[5] |
| Appearance | Solid | Liquid |
| Melting Point | 35-38 °C | Not Applicable |
| Boiling Point | 170-172 °C at 20 mmHg | 94-95 °C at 0.3 mmHg |
| Density | 1.515 g/mL at 25 °C | 1.069 g/mL at 20 °C |
| Refractive Index | Not Available | n20/D 1.518 |
| Optical Rotation | Not Applicable | [α]20/D +57±2° (c=1% in benzene) |
Biological Activity and Signaling Pathways
Phenylbutyrate, the conjugate base of phenylbutyric acid, has been identified as a histone deacetylase (HDAC) inhibitor.[6][7] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, phenylbutyrate promotes histone hyperacetylation, which relaxes chromatin structure and allows for the transcription of various genes.
The biological effects of phenylbutyrate are not solely attributed to its HDAC inhibitory activity. It also functions as a chemical chaperone, aiding in the proper folding of proteins and reducing endoplasmic reticulum (ER) stress.[8] These multifaceted activities contribute to its observed neuroprotective effects.[9][10][11][12]
While much of the biological research has been conducted with sodium phenylbutyrate (implying the racemate or 4-phenylbutyric acid), the stereochemistry at the 3-position can influence biological activity. However, specific studies delineating the differential effects of the (S) and (R) enantiomers of 3-phenylbutyric acid on these pathways are still emerging.
Histone Deacetylase Inhibition Signaling Pathway
The inhibition of HDACs by (S)-3-phenylbutyrate can be visualized as a key regulatory step in gene expression.
Caption: Inhibition of Histone Deacetylase (HDAC) by this compound.
Experimental Workflow for Assessing HDAC Inhibition
A common workflow to determine the HDAC inhibitory activity of a compound like this compound involves cell-based assays and western blotting.
Caption: Workflow for Evaluating HDAC Inhibitory Activity.
Conclusion
This compound, a chiral molecule with significant biological activity, has a history intertwined with the development of stereoselective chemistry. While its initial discovery was likely a consequence of classical resolution techniques, modern asymmetric synthesis provides more direct and efficient access to this enantiomerically pure compound. Its role as a histone deacetylase inhibitor and a chemical chaperone underscores its therapeutic potential, particularly in the context of neurodegenerative diseases. Further research into the specific interactions and downstream effects of the (S)-enantiomer will be crucial for the development of novel therapeutics.
References
- 1. gsartor.org [gsartor.org]
- 2. 3-Phenylbutyric acid | C10H12O2 | CID 20724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Phenylbutyric acid 98 4593-90-2 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. (S)-3-フェニル酪酸 ≥99.0% (sum of enantiomers, HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Phenylbutyrate, a histone deacetylase inhibitor, protects against Adriamycin-induced cardiac injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenylbutyric Acid: simple structure - multiple effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
- 10. frontiersin.org [frontiersin.org]
- 11. Phenylbutyrate is a multifaceted drug that exerts neuroprotective effects and reverses the Alzheimer´s disease-like phenotype of a commonly used mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phenylbutyrate ameliorates prefrontal cortex, hippocampus, and nucleus accumbens neural atrophy as well as synaptophysin and GFAP stress in aging mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of (S)-3-Phenylbutyric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for (S)-3-Phenylbutyric acid, a chiral carboxylic acid of interest in various research and development applications. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols.
Note on Stereochemistry: The spectroscopic data presented below is primarily for 3-Phenylbutyric acid with unspecified stereochemistry. The spectra for the (S)-enantiomer are expected to be identical in terms of chemical shifts, absorption frequencies, and fragmentation patterns under standard achiral conditions. Distinctions between enantiomers would typically only be observable using chiral NMR spectroscopy techniques.
Data Presentation
The following tables summarize the quantitative spectroscopic data for 3-Phenylbutyric acid.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.35 - 7.15 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~3.25 | Sextet | 1H | Methine proton (CH) |
| ~2.65 | Doublet of Doublets | 2H | Methylene protons (CH₂) |
| ~1.30 | Doublet | 3H | Methyl protons (CH₃) |
| ~11.5 | Broad Singlet | 1H | Carboxylic acid proton (COOH) |
Solvent: CDCl₃. Instrument Frequency: Not specified in the source data.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~179 | Carboxylic acid carbon (C=O) |
| ~145 | Aromatic quaternary carbon |
| ~128.5 | Aromatic CH carbons |
| ~126.5 | Aromatic CH carbons |
| ~43 | Methylene carbon (CH₂) |
| ~36 | Methine carbon (CH) |
| ~22 | Methyl carbon (CH₃) |
Solvent: CDCl₃. Proton-decoupled.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~3030 | Medium | Aromatic C-H stretch |
| ~2970 | Medium | Aliphatic C-H stretch |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C stretches |
| ~1410, ~930 | Medium, Broad | O-H bend (Carboxylic acid) |
| ~760, ~700 | Strong | Aromatic C-H out-of-plane bend |
Sample preparation: Not specified, likely neat or as a thin film.
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| 164 | ~25 | [M]⁺ (Molecular Ion) |
| 105 | 100 | [C₈H₉]⁺ (Base Peak) |
| 91 | ~10 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | ~15 | [C₆H₅]⁺ (Phenyl ion) |
Ionization Method: Electron Ionization (EI).
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
The solution is transferred to a standard 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).
2. ¹H NMR Spectroscopy:
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is shimmed to achieve homogeneity and optimal resolution.
-
A standard one-dimensional proton NMR experiment is performed. Key acquisition parameters include:
-
Pulse angle (e.g., 30-90 degrees)
-
Relaxation delay (e.g., 1-5 seconds)
-
Number of scans (typically 8-16 for good signal-to-noise)
-
-
The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected.
-
Chemical shifts, multiplicities, coupling constants, and integrations are determined from the processed spectrum.
3. ¹³C NMR Spectroscopy:
-
A carbon-13 NMR experiment is conducted, typically with broadband proton decoupling to simplify the spectrum to singlets for each unique carbon.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer acquisition time are generally required.
-
The processed spectrum provides the chemical shifts of the carbon atoms in the molecule.
Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
A small amount of the this compound sample (liquid or solid) is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
For a solid sample, a pressure arm is used to ensure good contact between the sample and the crystal.
2. Data Acquisition:
-
A background spectrum of the empty ATR crystal is collected to account for atmospheric and instrumental absorptions.
-
The sample spectrum is then recorded.
-
The instrument measures the absorption of infrared radiation by the sample over a specific range of wavenumbers (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
1. Sample Introduction and Ionization (Electron Ionization - EI):
-
A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
-
The sample is vaporized in a high vacuum.
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]⁺).
-
The excess energy from this "hard" ionization technique often leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.
2. Mass Analysis and Detection:
-
The positively charged ions (molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion at a specific m/z value.
-
The resulting mass spectrum is a plot of relative intensity versus m/z.
Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Crystal Structure of (S)-3-Phenylbutyric Acid: A Search for Definitive Data
Despite a comprehensive search of scientific literature and crystallographic databases, a definitive, publicly available crystal structure for (S)-3-Phenylbutyric acid has not been identified. This technical overview outlines the type of information that would be presented had the data been available and provides a standardized methodology for crystal structure determination for the benefit of researchers and drug development professionals.
This compound is a chiral carboxylic acid with potential applications in various fields. Its three-dimensional structure is crucial for understanding its chemical and biological properties, including its interaction with biological targets. While physical and chemical properties are documented, the precise arrangement of atoms in the crystalline state, which provides fundamental insights into its solid-state behavior, remains undetermined in the public domain.
Hypothetical Data Presentation
Had the crystal structure data been available, it would be summarized in the following tables.
Table 1: Crystal Data and Structure Refinement for this compound.
| Parameter | Value |
| Empirical formula | C₁₀H₁₂O₂ |
| Formula weight | 164.20 |
| Temperature | e.g., 293(2) K |
| Wavelength | e.g., 0.71073 Å |
| Crystal system | e.g., Monoclinic |
| Space group | e.g., P2₁ |
| Unit cell dimensions | |
| a | e.g., a Å |
| b | e.g., b Å |
| c | e.g., c Å |
| α | e.g., 90° |
| β | e.g., β° |
| γ | e.g., 90° |
| Volume | e.g., V ų |
| Z | e.g., 4 |
| Density (calculated) | e.g., ρ Mg/m³ |
| Absorption coefficient | e.g., μ mm⁻¹ |
| F(000) | e.g., F |
| Crystal size | e.g., x × y × z mm³ |
| Theta range for data collection | e.g., θ₁ to θ₂° |
| Index ranges | e.g., -h≤h≤h, -k≤k≤k, -l≤l≤l |
| Reflections collected | e.g., N_coll |
| Independent reflections | e.g., N_indep [R(int) = R] |
| Completeness to theta = θ₂° | e.g., % |
| Absorption correction | e.g., Multi-scan |
| Refinement method | e.g., Full-matrix least-squares on F² |
| Data / restraints / parameters | e.g., d / r / p |
| Goodness-of-fit on F² | e.g., S |
| Final R indices [I>2sigma(I)] | e.g., R₁ = r₁, wR₂ = r₂ |
| R indices (all data) | e.g., R₁ = r₁, wR₂ = r₂ |
| Absolute structure parameter | e.g., x(y) |
| Largest diff. peak and hole | e.g., Δρ_max and Δρ_min e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound.
| Bond/Angle | Length (Å) / Angle (°) |
| C1-C2 | e.g., 1.52(3) |
| C2-C3 | e.g., 1.53(3) |
| C3-C4 | e.g., 1.51(3) |
| C3-C5 | e.g., 1.54(3) |
| C5-C6 | e.g., 1.39(3) |
| C1-O1 | e.g., 1.31(3) |
| C1-O2 | e.g., 1.22(3) |
| O1-C1-O2 | e.g., 123.4(5) |
| C2-C1-O1 | e.g., 112.1(4) |
| C2-C1-O2 | e.g., 124.5(4) |
| C1-C2-C3 | e.g., 110.2(3) |
| C2-C3-C4 | e.g., 111.5(3) |
| C2-C3-C5 | e.g., 109.8(3) |
Standard Experimental Protocols
The determination of a crystal structure for a small molecule like this compound would typically follow the experimental workflow detailed below.
Crystallization
Single crystals of this compound would be grown, likely through slow evaporation of a suitable solvent. A variety of solvents such as ethanol, methanol, acetone, or ethyl acetate, and mixtures thereof, would be screened to find conditions that yield high-quality, single crystals of appropriate size for X-ray diffraction.
X-ray Diffraction Data Collection
A suitable single crystal would be mounted on a goniometer head. Data collection would be performed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a detector (e.g., a CCD or CMOS detector). The crystal would be maintained at a constant temperature, often a cryogenic temperature like 100 K, to minimize thermal vibrations and potential radiation damage. A series of diffraction images would be collected as the crystal is rotated through a range of angles.
Data Processing and Structure Solution
The collected diffraction images would be processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects. The resulting data would be used to determine the unit cell parameters and the space group. The crystal structure would then be solved using direct methods or Patterson methods, which would provide an initial model of the atomic positions.
Structure Refinement
The initial structural model would be refined against the experimental diffraction data using full-matrix least-squares on F². This iterative process adjusts atomic positions, and anisotropic displacement parameters until the calculated diffraction pattern shows the best possible agreement with the observed data. Hydrogen atoms would typically be placed in calculated positions and refined using a riding model.
Visualizations
The following diagrams illustrate the general workflow for crystal structure determination and a hypothetical logical relationship for the application of such data.
(S)-3-Phenylbutyric acid solubility and stability
An In-depth Technical Guide on the Solubility and Stability of (S)-3-Phenylbutyric Acid
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the specific solubility and stability of this compound is limited. This guide synthesizes the available information for the (S)-enantiomer, its racemate (3-Phenylbutyric acid), and the closely related isomer, 4-Phenylbutyric acid, to provide a comprehensive overview and procedural framework. The data for related compounds should be considered as an estimation and a starting point for experimental design.
Physicochemical Properties
This compound is a chiral carboxylic acid. Its physical and chemical characteristics, along with those of its racemic form, are crucial for its handling, formulation, and analysis.
Table 1: Physicochemical Properties of this compound and 3-Phenylbutyric Acid
| Property | This compound | 3-Phenylbutyric Acid (Racemate) | Reference |
| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ | [1][2] |
| Molecular Weight | 164.20 g/mol | 164.20 g/mol | [1][2] |
| CAS Number | 772-15-6 | 4593-90-2 | [1] |
| Appearance | Liquid | Solid | [1] |
| Density | 1.069 g/mL at 20 °C | 1.515 g/mL at 25 °C | [1] |
| Boiling Point | 94-95 °C at 0.3 mmHg | 170-172 °C at 20 mmHg | [1] |
| Melting Point | Not Applicable | 35-38 °C | |
| Optical Activity | [α]20/D +57±2°, c = 1% in benzene | Not Applicable | [1] |
| LogP | Not Available | 2.18 | [2] |
Solubility Profile
Table 2: Solubility Data for 4-Phenylbutyric Acid and its Sodium Salt
| Compound | Solvent | Solubility | Temperature | Reference |
| 4-Phenylbutyric acid | Water | 5.3 g/L | 40 °C | [4][5] |
| 4-Phenylbutyric acid | Chloroform | Slightly Soluble | Not Specified | [5] |
| 4-Phenylbutyric acid | Methanol | Slightly Soluble | Not Specified | [5] |
| 4-Phenylbutyric acid | Alcohol | Soluble | Not Specified | [5] |
| 4-Phenylbutyric acid | Oils | Soluble | Not Specified | [5] |
| Sodium 4-phenylbutyrate | Ethanol | ~10 mg/mL | Not Specified | [6] |
| Sodium 4-phenylbutyrate | DMSO | ~1.6 mg/mL | Not Specified | [6] |
| Sodium 4-phenylbutyrate | Dimethylformamide | ~0.33 mg/mL | Not Specified | [6] |
| Sodium 4-phenylbutyrate | PBS (pH 7.2) | ~5 mg/mL | Not Specified | [6] |
Experimental Protocol for Solubility Determination
This protocol outlines a general method for determining the equilibrium solubility of this compound in various solvents.
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Validated analytical method for quantification (e.g., HPLC-UV)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.
-
Solvent Addition: Add a known volume of the selected solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure a saturated solution is formed.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. For fine suspensions, centrifugation at the same temperature is recommended to separate the solid from the supernatant.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a syringe filter to remove any remaining solid particles. Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Visualization of Solubility Determination Workflow
Caption: Workflow for determining the equilibrium solubility of this compound.
Stability Profile
The stability of this compound is a critical parameter for its storage, handling, and use in pharmaceutical formulations. Stability testing involves evaluating the influence of various environmental factors such as pH, temperature, light, and humidity.
Experimental Protocol for Stability Assessment
This protocol describes a forced degradation study to identify potential degradation pathways and a long-term stability study to establish a shelf-life.
Objective: To evaluate the stability of this compound under various stress conditions and to determine its long-term stability under defined storage conditions.
Part A: Forced Degradation Study
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3-30%)
-
Temperature-controlled ovens
-
Photostability chamber
-
Validated stability-indicating analytical method (e.g., HPLC with a photodiode array detector to ensure peak purity)
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a solution of HCl. Store at elevated temperatures (e.g., 60-80 °C) for a defined period (e.g., up to 7 days).
-
Base Hydrolysis: Dissolve the compound in a solution of NaOH. Store at room and/or elevated temperatures for a defined period.
-
Oxidative Degradation: Dissolve the compound in a solution of H₂O₂. Store at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80 °C, 100 °C) for a defined period.
-
Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using the stability-indicating method. The goal is to achieve 5-20% degradation to identify the degradation products.
Part B: Long-Term Stability Study
Procedure:
-
Sample Preparation: Prepare samples of this compound in the intended final packaging.
-
Storage Conditions: Store the samples under long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) conditions as per ICH Q1A(R2) guidelines.
-
Testing Schedule: Test the samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).
-
Analysis: At each time point, analyze the samples for appearance, assay, degradation products, and any other critical quality attributes.
Visualization of Stability Testing Workflow
Caption: Workflow for a comprehensive stability assessment of this compound.
Potential Metabolic Pathway
While specific signaling pathways for this compound are not well-defined, the metabolic fate of the closely related drug, sodium phenylbutyrate, is well-documented. Phenylbutyrate acts as a prodrug.[7] It is converted to phenylacetate, which is the active metabolite. This conversion occurs through mitochondrial beta-oxidation.[7] Phenylacetate then conjugates with glutamine to form phenylacetylglutamine, which is excreted in the urine.[7][8] This metabolic process is a key aspect of its in vivo stability and mechanism of action, particularly in the treatment of urea cycle disorders where it serves as an ammonia scavenger.[9]
Visualization of Phenylbutyrate Metabolism
Caption: The metabolic pathway of phenylbutyrate to its active form and subsequent excretion.
References
- 1. This compound = 99.0 HPLC sum of enantiomers 772-15-6 [sigmaaldrich.com]
- 2. 3-Phenylbutyric acid | C10H12O2 | CID 20724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 4-Phenylbutyric acid | 1821-12-1 [chemicalbook.com]
- 5. 4-Phenylbutyric acid CAS#: 1821-12-1 [m.chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Sodium phenylbutyrate - Wikipedia [en.wikipedia.org]
- 8. Identification of phenylbutyrylglutamine, a new metabolite of phenylbutyrate metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Sodium Phenylbutyrate? [synapse.patsnap.com]
(S)-3-Phenylbutyric Acid: A Chiral Building Block for Asymmetric Synthesis
(S)-3-Phenylbutyric acid is a valuable chiral building block in organic synthesis, prized for its utility in the stereoselective construction of complex molecular architectures. Its phenyl group and chiral center at the β-position make it an important starting material for the synthesis of a variety of biologically active molecules, including pharmaceuticals and natural products.
This technical guide provides an in-depth overview of this compound, including its physicochemical properties, enantioselective synthesis, and applications as a chiral synthon. Detailed experimental protocols and quantitative data are presented to assist researchers, scientists, and drug development professionals in utilizing this versatile molecule.
Physicochemical and Spectroscopic Data
This compound is a liquid at room temperature with a defined optical rotation due to its chiral nature. A summary of its key physical and spectroscopic properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₂ | |
| Molecular Weight | 164.20 g/mol | |
| CAS Number | 772-15-6 | |
| Appearance | Liquid | |
| Boiling Point | 94-95 °C at 0.3 mmHg | |
| Density | 1.069 g/mL at 20 °C | |
| Refractive Index | n20/D 1.518 | |
| Optical Rotation | [α]20/D +57±2°, c = 1% in benzene | |
| InChI Key | ZZEWMYILWXCRHZ-QMMMGPOBSA-N |
Enantioselective Synthesis of this compound
The preparation of enantiomerically pure this compound is crucial for its application as a chiral building block. Two primary strategies for its synthesis are asymmetric hydrogenation of a prochiral precursor and enzymatic kinetic resolution of a racemic mixture.
Asymmetric Hydrogenation
Asymmetric hydrogenation of β-aryl-α,β-unsaturated carboxylic acids using chiral transition metal catalysts is a powerful method for the synthesis of chiral β-aryl carboxylic acids. While specific high-yield protocols for this compound are proprietary or scattered in the literature, the general approach involves the use of a rhodium or ruthenium catalyst complexed with a chiral phosphine ligand, such as BINAP or its derivatives.[1]
General Experimental Workflow for Asymmetric Hydrogenation
Caption: Asymmetric hydrogenation workflow.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution offers a green and highly selective alternative for obtaining enantiopure this compound. This method utilizes lipases to selectively hydrolyze one enantiomer of a racemic ester of 3-phenylbutyric acid, leaving the desired (S)-acid or unreacted (R)-ester in high enantiomeric excess.
Lipases from Candida antarctica (CAL-B) and Pseudomonas cepacia have shown excellent enantioselectivity in the hydrolysis of racemic ethyl 3-phenylbutanoate.[2][3]
Detailed Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-Ethyl 3-Phenylbutanoate [2]
-
Reaction Setup: To a solution of racemic ethyl 3-phenylbutanoate (0.25 mol) in 1500 mL of phosphate buffer (pH 7.0), add 20 g of Amano PS lipase (from Burkholderia cepacia).
-
Reaction Execution: Stir the mixture vigorously at room temperature for 16 hours.
-
Work-up:
-
Filter the reaction mixture to remove the lipase.
-
Acidify the filtrate to pH 2 with 2 M HCl.
-
Extract the aqueous layer with methyl tert-butyl ether (MTBE) (3 x 300 mL).
-
The combined organic extracts contain the unreacted (R)-ethyl 3-phenylbutanoate.
-
The aqueous layer contains the desired this compound.
-
-
Isolation of this compound: The aqueous layer can be further processed by extraction with a suitable organic solvent after saturation with NaCl to isolate the this compound.
-
Analysis: The enantiomeric excess of the resulting acid and unreacted ester can be determined by chiral HPLC analysis.
Quantitative Data for Enzymatic Resolution
| Lipase Source | Substrate | Conversion (%) | Enantiomeric Excess (ee) of (S)-acid (%) | Reference |
| Burkholderia cepacia (Amano PS) | (±)-Ethyl 3-phenylbutanoate | ~50 | >97 | [2] |
| Pseudomonas cepacia | (±)-Ethyl 3-phenylbutanoate | Not specified | High | [3] |
Applications as a Chiral Building Block
The stereocenter in this compound can be incorporated into larger molecules, directing the stereochemistry of subsequent transformations. A notable, albeit complex, potential application lies in the synthesis of natural products like ibogamine, where chiral fragments are assembled to construct the final intricate structure. While direct use of this compound in published total syntheses of ibogamine is not explicitly detailed, its structural motif is relevant to the chiral pool approach for such complex targets.[1][4]
Conceptual Synthetic Pathway
Caption: General synthetic strategy.
Conclusion
This compound is a versatile and valuable chiral building block for the synthesis of enantiomerically pure compounds. The availability of robust synthetic methods, particularly enzymatic kinetic resolution, provides access to this important synthon. Its utility in the construction of complex molecular frameworks highlights its significance in modern organic synthesis and drug discovery. Further exploration of its applications in the total synthesis of natural products and active pharmaceutical ingredients is an active area of research.
References
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of (S)-3-Phenylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Phenylbutyric acid is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active molecules. Its stereospecific synthesis is of paramount importance as the biological activity of chiral compounds is often enantiomer-dependent. This document provides detailed application notes and protocols for three robust methods for the enantioselective synthesis of this compound: Asymmetric Hydrogenation, Chiral Auxiliary-Mediated Alkylation, and Enzymatic Resolution.
Asymmetric Hydrogenation of 3-Phenyl-2-butenoic Acid
Asymmetric hydrogenation is a highly efficient method for the enantioselective synthesis of chiral molecules. The use of a chiral catalyst, such as a Ruthenium-BINAP complex, allows for the stereoselective reduction of a prochiral olefin to a single enantiomer. For the synthesis of this compound, (Z)-3-phenyl-2-butenoic acid is a suitable precursor.
Data Presentation
| Parameter | Value | Reference |
| Catalyst | Ru(CH₃COO)₂[(R)-BINAP] | [1] |
| Substrate | (Z)-3-Phenyl-2-butenoic acid | [1] |
| Product | This compound | [1] |
| Enantiomeric Excess (ee) | up to 94% | [1] |
| Yield | Quantitative | [1] |
| Hydrogen Pressure | 4 - 100 atm | [1] |
| Solvent | Methanol | [1] |
| Temperature | Room Temperature | [2] |
Experimental Protocol
1.1 Catalyst Preparation (in situ): A common method for generating the active Ru-BINAP catalyst involves the reaction of a ruthenium precursor with the chiral BINAP ligand. For instance, [RuCl₂(benzene)]₂ can be reacted with (R)-BINAP in a suitable solvent like dimethylformamide (DMF) under an inert atmosphere.[2]
1.2 Asymmetric Hydrogenation:
-
In a high-pressure autoclave, dissolve (Z)-3-phenyl-2-butenoic acid (1.0 eq) in degassed methanol.
-
Add the Ru(CH₃COO)₂[(R)-BINAP] catalyst (typically 0.1-1 mol%).
-
Seal the autoclave and purge with hydrogen gas several times.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 4 atm).[1]
-
Stir the reaction mixture at room temperature for the required time (typically 12-24 hours), monitoring the reaction progress by techniques such as TLC or HPLC.
-
Upon completion, carefully release the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford enantiomerically enriched this compound.[1]
Logical Relationship Diagram
Caption: Asymmetric hydrogenation of (Z)-3-phenyl-2-butenoic acid.
Chiral Auxiliary-Mediated Asymmetric Alkylation
The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry. The auxiliary is temporarily attached to a prochiral substrate, directs a diastereoselective transformation, and is subsequently cleaved to yield the enantiomerically pure product. Evans' oxazolidinones and Myers' pseudoephedrine are highly effective auxiliaries for this purpose.
Evans Oxazolidinone Auxiliary
(S)-4-benzyl-2-oxazolidinone is a commonly used Evans auxiliary. The synthesis involves acylation of the auxiliary, diastereoselective alkylation of the resulting enolate, and subsequent removal of the auxiliary.
| Step | Reagents | Diastereomeric Excess (de) | Yield | Reference |
| Acylation | Propionyl chloride, n-BuLi | - | High | [3] |
| Alkylation | LDA, Benzyl bromide | >96% | 60-75% (overall) | [4] |
| Cleavage | LiOH, H₂O₂ | - | High | [3] |
2.1.1 Acylation of (S)-4-benzyl-2-oxazolidinone:
-
Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF under an argon atmosphere and cool to -78 °C.
-
Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes.
-
Add propionyl chloride (1.1 eq) and stir at -78 °C for 1 hour, then allow the reaction to warm to 0 °C over 2 hours.[4]
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.
-
Purify the resulting (S)-4-benzyl-3-propionyl-2-oxazolidinone by flash chromatography.[4]
2.1.2 Diastereoselective Alkylation:
-
In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.05 eq) to diisopropylamine (1.1 eq) in anhydrous THF at -78 °C.
-
Add the acylated oxazolidinone (1.0 eq) in THF dropwise to the LDA solution at -78 °C and stir for 30 minutes.
-
Add benzyl bromide (1.2 eq) and stir the reaction mixture for 4 hours at -78 °C.[4]
-
Quench the reaction with saturated aqueous NH₄Cl and perform an aqueous work-up.
-
The diastereomerically enriched product can be purified by chromatography.
2.1.3 Cleavage of the Chiral Auxiliary:
-
Dissolve the alkylated product in a mixture of THF and water.
-
Cool the solution to 0 °C and add aqueous hydrogen peroxide followed by lithium hydroxide.[3]
-
Stir the mixture at 0 °C for 4 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
The chiral auxiliary can be recovered by extraction.
-
Acidify the aqueous layer with 1 M HCl and extract the this compound with an organic solvent.[4]
Myers Pseudoephedrine Auxiliary
(+)-Pseudoephedrine is an inexpensive and effective chiral auxiliary. The procedure is analogous to the Evans auxiliary method.
| Step | Reagents | Diastereomeric Excess (de) | Yield | Reference |
| Amide Formation | Propionyl chloride, Et₃N | - | High | [5] |
| Alkylation | LDA, LiCl, Benzyl bromide | >98% | High | [5] |
| Cleavage | H₂SO₄ (aq) or n-Bu₄NOH | - | 75-82% | [6] |
2.2.1 Amide Formation:
-
Couple (+)-pseudoephedrine with propionyl chloride in the presence of a base like triethylamine to form the N-acyl amide.[5]
2.2.2 Diastereoselective Alkylation:
-
Dissolve the pseudoephedrine amide and LiCl in anhydrous THF.
-
Deprotonate with LDA at low temperature (e.g., -78 °C) to form the chiral enolate.
-
Add benzyl bromide as the electrophile and allow the reaction to proceed to completion.[5]
2.2.3 Cleavage of the Chiral Auxiliary:
-
Dissolve the alkylated pseudoephedrine amide in dioxane.
-
Add an equal volume of aqueous sulfuric acid (9-18 N).
-
Heat the mixture to reflux for 12-24 hours.[6]
-
After cooling, extract the this compound. The pseudoephedrine auxiliary can be recovered from the aqueous layer.
Experimental Workflow Diagram
Caption: Workflow for chiral auxiliary-mediated synthesis.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a green and highly selective method that utilizes enzymes, typically lipases, to selectively react with one enantiomer of a racemic mixture. For the synthesis of this compound, the lipase-catalyzed hydrolysis of racemic ethyl 3-phenylbutyrate is a common approach.
Data Presentation
| Parameter | Value | Reference |
| Enzyme | Pseudomonas cepacia lipase, Alcaligenes spp. lipase | [4] |
| Substrate | Racemic ethyl 3-phenylbutyrate | [4] |
| Product | This compound | [4] |
| Enantiomeric Excess (ee) of Acid | up to 97% | [4] |
| Enantiomeric Excess (ee) of Unreacted Ester | >98% (R-enantiomer) | [4] |
| Solvent | Phosphate buffer (pH 7.0) with a co-solvent (e.g., diisopropyl ether) | [7][8] |
| Temperature | Room Temperature | [7] |
Experimental Protocol
3.1 Lipase-Catalyzed Hydrolysis:
-
Prepare a phosphate buffer solution (e.g., 0.05 M, pH 7.0).
-
In a reaction vessel, combine the racemic ethyl 3-phenylbutyrate (1.0 eq) and the buffer solution. A co-solvent like diisopropyl ether can be added to improve solubility.[7]
-
Add the lipase (e.g., Pseudomonas cepacia lipase, commercially available as Amano Lipase PS). The enzyme loading is typically determined by activity units or weight percent.
-
Stir the mixture at room temperature. The reaction is typically monitored by chiral HPLC to determine the conversion and the enantiomeric excess of both the produced acid and the remaining ester.
-
The reaction is stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the unreacted starting material.
3.2 Product and Unreacted Ester Separation:
-
Once the desired conversion is reached, filter off the immobilized enzyme.
-
Acidify the aqueous solution to a pH of approximately 2 with a suitable acid (e.g., 2 M HCl).
-
Extract the this compound with an organic solvent (e.g., ethyl acetate or MTBE).
-
The unreacted (R)-ethyl 3-phenylbutyrate will remain in the organic phase during the initial workup before acidification or can be separated from the acidified aqueous layer by extraction.
-
The separated acid and ester can be further purified by column chromatography or distillation.
Signaling Pathway Diagram
Caption: Enzymatic kinetic resolution of racemic ethyl 3-phenylbutyrate.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates [mdpi.com]
Asymmetric Synthesis of 3-Phenylbutyric Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 3-phenylbutyric acid, a valuable chiral building block in the development of pharmaceuticals and other bioactive molecules. Two distinct and effective methods are presented: diastereoselective alkylation using an Evans chiral auxiliary and catalytic asymmetric hydrogenation.
Introduction
Chiral 3-phenylbutyric acid is a key intermediate in the synthesis of various pharmaceutical agents. Its stereochemistry is often crucial for biological activity, making enantioselective synthesis a critical aspect of its production. The following protocols offer reliable methods for obtaining either the (R)- or (S)-enantiomer of 3-phenylbutyric acid in high optical purity.
Method 1: Diastereoselective Alkylation using an Evans Chiral Auxiliary
This method relies on the temporary attachment of a chiral auxiliary to a propionyl group, which directs the subsequent alkylation with benzyl bromide to achieve high diastereoselectivity. The auxiliary is then cleaved to yield the desired enantiomer of 3-phenylbutyric acid. The predictability and high stereocontrol of Evans oxazolidinones make this a robust and widely used strategy.[1]
Protocol: Asymmetric Synthesis of (S)-3-Phenylbutyric Acid
This protocol is a three-step process: acylation of the chiral auxiliary, diastereoselective alkylation, and cleavage of the auxiliary.
Step 1: Acylation of (S)-4-benzyl-2-oxazolidinone
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 equivalents) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add propionyl chloride (1.1 equivalents) to the solution.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to 0 °C over 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting (S)-4-benzyl-3-propionyl-2-oxazolidinone by flash chromatography.
Step 2: Diastereoselective Alkylation
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.05 equivalents) to diisopropylamine (1.1 equivalents) in anhydrous THF at -78 °C.
-
Add a solution of the acylated oxazolidinone from Step 1 (1.0 equivalent) in THF dropwise to the LDA solution at -78 °C.
-
After stirring for 30 minutes, add benzyl bromide (1.2 equivalents).
-
Stir the reaction mixture for 4 hours at -78 °C.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.
-
Purify the product by flash chromatography to isolate the desired diastereomer.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the alkylated product from Step 2 in a mixture of THF and water.
-
Cool the solution to 0 °C and add lithium hydroxide and hydrogen peroxide.
-
Stir the reaction until completion, then quench with an aqueous solution of sodium sulfite.
-
Recover the chiral auxiliary by extraction with ethyl acetate.
-
Acidify the aqueous layer with 1 M HCl and extract the this compound with ethyl acetate.
-
Dry the combined organic extracts over magnesium sulfate and remove the solvent under reduced pressure to yield the final product.
To synthesize (R)-3-phenylbutyric acid, the enantiomeric chiral auxiliary, (R)-4-benzyl-2-oxazolidinone, should be used as the starting material.
Method 2: Catalytic Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation offers a more atom-economical approach to chiral 3-phenylbutyric acid. This method involves the enantioselective reduction of an unsaturated precursor, such as methyl 3-phenylbut-2-enoate, using a chiral rhodium catalyst.
Protocol: Asymmetric Hydrogenation of Methyl 3-phenylbut-2-enoate
This protocol describes the synthesis of methyl (R)-3-phenylbutanoate, which can be subsequently hydrolyzed to (R)-3-phenylbutyric acid.
-
In a glovebox, charge a pressure reactor with methyl 3-phenylbut-2-enoate (1.0 equivalent) and a rhodium catalyst precursor.
-
Add a solution of the chiral ligand, such as a derivative of 1-phenylethylformamide, in an appropriate solvent (e.g., methanol).
-
Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure and stir the reaction mixture at a controlled temperature until the reaction is complete.
-
Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.
-
Purify the resulting methyl (R)-3-phenylbutanoate by flash chromatography.
-
Hydrolyze the ester using standard procedures (e.g., with lithium hydroxide in a THF/water mixture) to obtain (R)-3-phenylbutyric acid.
To obtain this compound, the enantiomer of the chiral ligand should be employed.
Data Presentation
| Parameter | Method 1: Chiral Auxiliary-Mediated Alkylation | Method 2: Catalytic Asymmetric Hydrogenation |
| Starting Material | (S)-4-Benzyl-2-oxazolidinone, Propionyl chloride, Benzyl bromide | Methyl 3-phenylbut-2-enoate |
| Key Reagent/Catalyst | n-BuLi or LDA, (S)-4-Benzyl-2-oxazolidinone | Rhodium complex with a chiral ligand |
| Overall Yield | Moderate (typically 60-75% over 3 steps)[1] | High |
| Stereoselectivity | >98:2 dr (>96% de)[1] | >50% optical yield[2] |
| Reaction Temperature | -78 °C to 0 °C[1] | Varies with catalyst and substrate |
| Reaction Time | ~10 hours (for alkylation and cleavage)[1] | Varies with catalyst and substrate |
| Pressure | Atmospheric[1] | Elevated H₂ pressure |
Visualizations
Caption: Overall workflow for the two primary methods of asymmetric synthesis of 3-phenylbutyric acid.
Caption: Logical relationship of the Evans chiral auxiliary in directing stereoselective alkylation.
References
Application Notes and Protocols for (S)-3-Phenylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the physical and chemical properties, experimental protocols for synthesis and analysis, and biological applications of (S)-3-Phenylbutyric acid.
Compound Information
This compound, also known as (S)-β-Methylhydrocinnamic acid, is a chiral carboxylic acid. It and its racemate have been studied for various biological activities, including its role as a histone deacetylase (HDAC) inhibitor and a chemical chaperone.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₂ | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| CAS Number | 772-15-6 | [1] |
| Appearance | Liquid | [1] |
| Boiling Point | 94-95 °C at 0.3 mmHg | [1] |
| Density | 1.069 g/mL at 20 °C | [1] |
| Refractive Index | n20/D 1.518 | [1] |
| Optical Rotation | [α]20/D +57±2°, c = 1 in benzene | [1] |
Table 2: Spectroscopic Data for 3-Phenylbutyric Acid
| Spectrum Type | Data | Reference |
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 1.33 (d, 3H), 2.60 (m, 2H), 3.28 (m, 1H), 7.21-7.33 (m, 5H) | [2] |
| ¹³C NMR | Spectral data available in databases such as SpectraBase. | [2] |
| IR Spectroscopy | Data available in the NIST Chemistry WebBook. | |
| Mass Spectrometry (EI) | m/z: 164 (M+), 105, 91. |
Experimental Protocols
This protocol describes the kinetic resolution of racemic 3-phenylbutyric acid ethyl ester using a lipase to selectively hydrolyze the (R)-enantiomer, allowing for the isolation of the (S)-enantiomer. This method is adapted from general procedures for lipase-catalyzed resolutions.[3][4]
Materials:
-
Racemic ethyl 3-phenylbutanoate
-
Immobilized Candida antarctica lipase B (CALB)
-
Phosphate buffer (pH 7.0)
-
Diisopropyl ether (DIPE)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Enzymatic Hydrolysis:
-
In a round-bottom flask, dissolve racemic ethyl 3-phenylbutanoate (1.0 g) in a mixture of phosphate buffer (50 mL, pH 7.0) and diisopropyl ether (50 mL).
-
Add immobilized Candida antarctica lipase B (200 mg).
-
Stir the mixture at room temperature and monitor the reaction progress by chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining ester and the produced acid.
-
-
Work-up and Separation:
-
Once 50% conversion is reached, filter off the immobilized enzyme.
-
Separate the organic and aqueous layers.
-
Aqueous Layer (contains (R)-3-phenylbutyric acid): Acidify the aqueous layer to pH 2 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (R)-3-phenylbutyric acid.
-
Organic Layer (contains (S)-ethyl 3-phenylbutanoate): Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Hydrolysis of (S)-ethyl 3-phenylbutanoate:
-
Dissolve the recovered (S)-ethyl 3-phenylbutanoate in ethanol (20 mL).
-
Add 1 M NaOH solution (15 mL) and stir the mixture at room temperature overnight.
-
Remove the ethanol under reduced pressure.
-
Wash the aqueous residue with diethyl ether.
-
Acidify the aqueous layer to pH 2 with 1 M HCl and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.
-
-
Purification:
-
Purify the obtained this compound by silica gel column chromatography if necessary.
-
This protocol provides a general method for determining the enantiomeric excess of a sample of 3-phenylbutyric acid. Specific conditions may need to be optimized based on the available chiral stationary phase.[1][5]
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., CHIRALPAK® AD-H, CHIRALCEL® OD-H, or similar)
-
Mobile phase: Hexane and Isopropanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Sample of 3-phenylbutyric acid dissolved in the mobile phase
Procedure:
-
Column and Mobile Phase Preparation:
-
Install the chiral column in the HPLC system.
-
Prepare the mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10 v/v). For acidic compounds, add a small amount of TFA (e.g., 0.1%) to the mobile phase to improve peak shape.
-
Degas the mobile phase before use.
-
-
HPLC Analysis:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to an appropriate wavelength (e.g., 254 nm).
-
Inject a standard solution of racemic 3-phenylbutyric acid to determine the retention times of the (R) and (S) enantiomers.
-
Inject the sample solution of this compound.
-
-
Data Analysis:
-
Integrate the peak areas for both enantiomers in the chromatogram.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
This protocol describes a colorimetric assay to measure the inhibitory effect of this compound on HDAC activity. This is a general procedure that can be adapted from commercially available kits.[6][7]
Materials:
-
HDAC Activity/Inhibition Assay Kit (Colorimetric)
-
Nuclear extract containing HDAC enzymes or purified HDAC enzyme
-
This compound
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare all reagents as per the kit manufacturer's instructions. This typically includes a wash buffer, assay buffer, HDAC substrate, and developer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to test a range of concentrations.
-
-
Assay Protocol:
-
To the wells of the microplate, add the assay buffer.
-
Add the this compound dilutions or a vehicle control.
-
Add the nuclear extract or purified HDAC enzyme to all wells except the blank.
-
Initiate the reaction by adding the HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for a short period to allow for color development.
-
-
Measurement and Analysis:
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of HDAC inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.
-
This protocol outlines a method to assess the ability of this compound to inhibit protein aggregation using a thioflavin T (ThT) fluorescence assay. This is a general protocol that can be adapted for specific proteins prone to aggregation.[8][9]
Materials:
-
Aggregation-prone protein (e.g., amyloid-beta, tau)
-
Thioflavin T (ThT)
-
This compound
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Preparation:
-
Prepare a stock solution of the aggregation-prone protein in the assay buffer.
-
Prepare a stock solution of ThT in the assay buffer.
-
Prepare a stock solution of this compound and serial dilutions.
-
-
Aggregation Assay:
-
In the wells of the 96-well plate, mix the protein solution with different concentrations of this compound or a vehicle control.
-
Induce aggregation (e.g., by incubation at 37°C with shaking).
-
At various time points, add ThT to the wells.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.[8] An increase in ThT fluorescence indicates protein aggregation.
-
-
Data Analysis:
-
Plot the fluorescence intensity over time for each concentration of this compound.
-
Compare the aggregation kinetics in the presence and absence of the inhibitor to determine its effect on the lag phase and the final amount of aggregation.
-
Biological Activity and Signaling Pathways
This compound, as part of the broader class of phenylbutyrates, exhibits biological activity primarily through two mechanisms: histone deacetylase (HDAC) inhibition and as a chemical chaperone to reduce endoplasmic reticulum (ER) stress.[10][11]
Phenylbutyrate is a pan-HDAC inhibitor, meaning it inhibits multiple HDAC enzymes.[2] This inhibition leads to an increase in histone acetylation, which relaxes chromatin structure and alters gene expression.[12]
References
- 1. uma.es [uma.es]
- 2. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. almacgroup.com [almacgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. resources.bio-techne.com [resources.bio-techne.com]
- 7. epigentek.com [epigentek.com]
- 8. youtube.com [youtube.com]
- 9. Inhibition of Protein Aggregation by Several Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The chemical chaperone 4-phenylbutyrate inhibits adipogenesis by modulating the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical Chaperone 4-Phenylbutyric Acid Reduces Cardiac Ischemia/Reperfusion Injury by Alleviating Endoplasmic Reticulum Stress and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chiral Resolution of 3-Phenylbutyric Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The enantiomers of 3-phenylbutyric acid are important chiral building blocks in the synthesis of various pharmaceuticals. The biological activity of these compounds is often stereospecific, making the efficient separation of racemic mixtures into their constituent enantiomers a critical process in drug discovery and development. This document provides detailed application notes and protocols for two effective methods of chiral resolution for 3-phenylbutyric acid: enzymatic resolution and diastereomeric salt crystallization.
Methods of Chiral Resolution
Two primary methods for the chiral resolution of 3-phenylbutyric acid are highlighted:
-
Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction with one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers.
-
Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic acid with a chiral base to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.
Section 1: Enzymatic Resolution using Lipase
Enzymatic resolution offers a highly selective and environmentally friendly approach to obtaining enantiomerically pure 3-phenylbutyric acid. Lipases, such as those from Pseudomonas cepacia and Burkholderia cepacia, have demonstrated excellent enantioselectivity in the hydrolysis of racemic 3-phenylbutyric acid esters.[1] This process typically yields one enantiomer as the acid and the other as the unreacted ester, which can then be separated.
Data Presentation
Table 1: Enantioselectivity of Various Hydrolases in the Resolution of (±)-ethyl 3-phenylbutanoate [1]
| Enzyme Source | Product | Enantiomeric Excess (ee) |
| Pseudomonas cepacia | (S)-3-phenylbutyric acid | 97% |
| Burkholderia cepacia | This compound | >50 (E value) |
Note: The E value represents the enantiomeric ratio, a measure of the enzyme's selectivity.
Experimental Protocol: Enzymatic Resolution
This protocol describes the general procedure for the lipase-catalyzed hydrolysis of racemic ethyl 3-phenylbutanoate.
Materials:
-
Racemic ethyl 3-phenylbutanoate
-
Lipase from Pseudomonas cepacia (e.g., Amano PS)
-
Phosphate buffer (pH 7.0)
-
2 M Hydrochloric acid (HCl)
-
Methyl tert-butyl ether (MTBE)
-
Magnetic stirrer
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare a solution of racemic ethyl 3-phenylbutanoate (0.25 mol) in phosphate buffer (1500 mL, pH 7.0).[1]
-
Enzyme Addition: Add the lipase (20 g, e.g., Amano PS) to the solution.[1]
-
Incubation: Stir the mixture at room temperature for 16 hours.[1]
-
Enzyme Removal: After the incubation period, filter the mixture to remove the enzyme.
-
Acidification: Acidify the filtrate to pH 2 by the dropwise addition of 2 M HCl.[1] This protonates the carboxylate of the this compound.
-
Extraction: Extract the acidified solution with MTBE (3 x 300 mL) to isolate the this compound and the unreacted (R)-ethyl 3-phenylbutanoate.[1]
-
Separation and Purification: The (S)-acid and (R)-ester can be separated using standard techniques such as column chromatography. The unreacted (R)-ester can be hydrolyzed chemically to obtain (R)-3-phenylbutyric acid.
-
Analysis: Determine the enantiomeric excess of the products using chiral HPLC.
Experimental Workflow
Caption: Workflow for the enzymatic resolution of 3-phenylbutyric acid.
Section 2: Diastereomeric Salt Crystallization
This classical method involves the reaction of racemic 3-phenylbutyric acid with a chiral resolving agent, such as (S)-1-phenylethylamine, to form a pair of diastereomeric salts: (S)-acid-(S)-amine and (R)-acid-(S)-amine.[2] Due to their different physical properties, these diastereomers can be separated by fractional crystallization.
Data Presentation
Table 2: Fractional Crystallization of Diastereomeric Salts of 3-Phenylbutyric Acid with (S)-1-Phenylethylamine [2]
| Crystallization Step | Product | Enantiomeric Excess (ee) of Salt | Yield of S-S Salt |
| 1 | (S)-acid-(S)-amine Salt | 41% | - |
| 2 | (S)-acid-(S)-amine Salt | 91% | - |
| 3 | (S)-acid-(S)-amine Salt | 98% | 18% (overall) |
Experimental Protocol: Diastereomeric Salt Crystallization
This protocol details the resolution of racemic 3-phenylbutyric acid using (S)-1-phenylethylamine.
Materials:
-
Racemic 3-phenylbutyric acid
-
(S)-1-phenylethylamine
-
Ethanol
-
Toluene
-
Magnetic stirrer
-
Standard laboratory glassware
-
Filtration apparatus (e.g., Büchner funnel)
-
Polarimeter for enantiopurity analysis
Procedure:
-
Initial Salt Formation:
-
Prepare a solution of racemic 3-phenylbutyric acid (20.13 g) and (S)-1-phenylethylamine (14.86 g, 1 equivalent) in a 1:3 ethanol/toluene solvent mixture (200 mL).[2]
-
Stir the solution overnight at room temperature.[2]
-
Collect the precipitated solid by filtration. This first crop will be enriched in the (S,S)-diastereomeric salt.
-
-
First Recrystallization:
-
Second Recrystallization:
-
Repeat the recrystallization process with the solid obtained from the second step using a smaller volume of the 1:3 ethanol/toluene solvent mixture (35 mL).[2]
-
Stir the suspension overnight at room temperature and then filter to yield the highly enriched (S,S)-diastereomeric salt with an enantiomeric excess of 98%.[2]
-
-
Liberation of the Free Acid:
-
To obtain the free this compound, the purified diastereomeric salt is treated with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the free amine.
-
The free acid can then be extracted with an organic solvent.
-
-
Recovery of the Other Enantiomer: The (R)-enantiomer, which remains in the mother liquor, can be recovered and purified by a similar process using an (R)-amine resolving agent or by other purification techniques.
-
Analysis: The enantiomeric excess of the salt at each stage can be monitored by polarimetry.[2]
Logical Relationship Diagram
Caption: Logical steps in diastereomeric salt crystallization.
References
Application Notes and Protocols for (S)-3-Phenylbutyric Acid as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals. Chiral auxiliaries are powerful tools that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. The auxiliary is then cleaved to reveal the desired enantiomerically enriched product and can often be recovered for reuse.
This document provides detailed application notes and protocols for the conceptual use of (S)-3-Phenylbutyric acid as a chiral auxiliary. While not a conventionally utilized auxiliary in the same vein as Evans oxazolidinones or Oppolzer's camphorsultam, its structural features—a carboxylic acid for attachment, a stereogenic center, and a bulky phenyl group for facial shielding—provide a strong basis for its hypothetical application in asymmetric synthesis. These protocols are based on established principles of chiral auxiliary-directed reactions and are intended to serve as a guide for researchers exploring novel chiral auxiliaries.
Principle of Stereochemical Induction
The efficacy of this compound as a chiral auxiliary would rely on the steric hindrance provided by the phenyl group at the C3 position. Once attached to a prochiral substrate, for example, through an amide or ester linkage, the phenyl group is postulated to orient itself to effectively block one face of a reactive intermediate, such as an enolate. This facial bias would force an incoming electrophile to approach from the less hindered face, thereby leading to the formation of one diastereomer in excess. The rigidity of the intermediate, often enhanced by chelation with a Lewis acid, is crucial for high stereoselectivity.
Caption: Proposed chelated transition state for a diastereoselective aldol reaction.
Experimental Protocols
1. Synthesis of the N-Acyl-(S)-3-Phenylbutyramide Auxiliary Adduct
-
To a solution of this compound (1.0 eq.) in dichloromethane (DCM, 0.5 M) at 0 °C, add oxalyl chloride (1.2 eq.) and a catalytic amount of dimethylformamide (DMF).
-
Stir the mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to afford the crude acid chloride.
-
In a separate flask, dissolve the desired amine (e.g., propylamine, 1.0 eq.) and triethylamine (1.5 eq.) in DCM (0.5 M) at 0 °C.
-
Add the solution of the crude acid chloride dropwise to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the N-acyl amide.
2. Diastereoselective Aldol Reaction
-
Dissolve the N-acyl-(S)-3-phenylbutyramide adduct (1.0 eq.) in dry DCM (0.2 M) and cool to -78 °C under an inert atmosphere.
-
Add di-n-butylboron triflate (1.1 eq.) dropwise, followed by the dropwise addition of diisopropylethylamine (1.2 eq.).
-
Stir the mixture at -78 °C for 30 minutes, then at 0 °C for 1 hour to form the boron enolate.
-
Cool the reaction back to -78 °C and add the aldehyde (1.2 eq.) dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer and methanol.
-
Add a 2:1 mixture of methanol and 30% hydrogen peroxide and stir vigorously for 1 hour.
-
Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography to separate the diastereomers.
3. Cleavage of the Chiral Auxiliary
-
Dissolve the purified aldol adduct (1.0 eq.) in a 3:1 mixture of tetrahydrofuran (THF) and water (0.2 M).
-
Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq.) followed by lithium hydroxide (2.0 eq.).
-
Stir the reaction at room temperature for 4 hours.
-
Quench with aqueous sodium sulfite solution.
-
Acidify the mixture with 1 M HCl and extract with ethyl acetate.
-
The aqueous layer contains the recovered this compound. The organic layer contains the desired β-hydroxy carboxylic acid.
Hypothetical Data
| Entry | Aldehyde (R'') | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Benzaldehyde | 85 | >95:5 |
| 2 | Isobutyraldehyde | 90 | >98:2 |
| 3 | Acetaldehyde | 78 | 92:8 |
Application 2: Asymmetric Enolate Alkylation
The alkylation of enolates is a fundamental method for constructing new carbon-carbon bonds. By employing this compound as a chiral auxiliary, it is possible to achieve diastereoselective alkylation of a carboxylic acid derivative.
Proposed Mechanism of Stereocontrol
Deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would generate a lithium enolate. The lithium cation is expected to chelate with the carbonyl oxygen and the nitrogen of the amide, forming a rigid structure. The phenyl group of the auxiliary would then block one face of the enolate, directing the incoming alkyl halide to the opposite face.
Diagram 3: Proposed Enolate Alkylation Pathway
Caption: Proposed pathway for the diastereoselective alkylation of an N-acyl adduct.
Experimental Protocols
1. Synthesis of the N-Acyl-(S)-3-Phenylbutyramide Auxiliary Adduct
-
Follow the protocol described in Application 1, Section 1.
2. Diastereoselective Enolate Alkylation
-
Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq.) in dry THF (0.5 M) at -78 °C.
-
In a separate flask, dissolve the N-acyl-(S)-3-phenylbutyramide adduct (1.0 eq.) in dry THF (0.3 M) and cool to -78 °C.
-
Add the substrate solution dropwise to the LDA solution and stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add the alkyl halide (e.g., benzyl bromide, 1.2 eq.) dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to separate the diastereomers.
3. Cleavage of the Chiral Auxiliary
-
The auxiliary can be cleaved to the corresponding carboxylic acid, ester, or alcohol.
-
For Carboxylic Acid: Dissolve the alkylated product in a 4:1 mixture of THF and water. Add LiOH (4.0 eq.) and H₂O₂ (4.0 eq.) at 0 °C and stir at room temperature for 12 hours.
-
For Ester: Reflux the alkylated product with sodium methoxide in methanol.
-
For Alcohol: Reduce the amide with a strong reducing agent like lithium aluminum hydride (LiAlH₄) in THF at 0 °C to room temperature.
Hypothetical Data
| Entry | Alkyl Halide (R-X) | Yield (%) | Diastereomeric Excess (d.e., %) |
| 1 | Benzyl bromide | 92 | 96 |
| 2 | Methyl iodide | 88 | 90 |
| 3 | Allyl bromide | 95 | 94 |
Conclusion
While this compound is not a widely documented chiral auxiliary, its structural characteristics suggest its potential for inducing stereoselectivity in key synthetic transformations. The protocols and data presented herein are conceptual and serve as a foundational guide for researchers interested in exploring its utility. The success of this auxiliary would depend on its ability to form rigid, chelated intermediates that maximize the steric influence of the phenyl group. Further experimental validation is required to establish its efficacy and scope in asymmetric synthesis. The principles outlined provide a rational starting point for such investigations, contributing to the broader effort of discovering new and effective chiral auxiliaries for modern organic synthesis.
Applications of (S)-3-Phenylbutyric Acid in Organic Synthesis: Detailed Application Notes and Protocols
**(S)-3-Phenylbutyric acid is a valuable chiral building block in organic synthesis, prized for its stereodefined structure which allows for the synthesis of enantiomerically enriched target molecules. Its primary applications lie in its conversion to other chiral synthons, such as alcohols and amides, which are key intermediates in the development of pharmaceuticals and other bioactive compounds. This document provides detailed application notes and experimental protocols for two key transformations of this compound.
Application 1: Synthesis of (S)-3-Phenyl-1-butanol
(S)-3-Phenyl-1-butanol is a chiral alcohol that can serve as a precursor for various pharmaceutical intermediates and other fine chemicals. The synthesis from this compound is typically achieved through a two-step process involving an initial esterification followed by reduction of the resulting ester. This approach is favored to avoid the direct reduction of the carboxylic acid with harsher reagents that might lead to side reactions or racemization.
Data Presentation
| Step | Reaction | Reagents | Solvent | Typical Yield (%) | Enantiomeric Excess (ee) |
| 1 | Esterification | Methanol, Sulfuric Acid (catalytic) | Methanol | >95% | >99% |
| 2 | Reduction | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 85-95% | >99% (retention of configuration) |
Experimental Protocols
Step 1: Synthesis of Methyl (S)-3-phenylbutanoate
-
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (5-10 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford Methyl (S)-3-phenylbutanoate as a clear oil. The product is often of sufficient purity to be used in the next step without further purification.
-
Step 2: Synthesis of (S)-3-Phenyl-1-butanol
-
Materials:
-
Methyl (S)-3-phenylbutanoate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Tetrahydrofuran (THF, anhydrous)
-
Sodium sulfate decahydrate or Rochelle's salt solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of Lithium Aluminum Hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve Methyl (S)-3-phenylbutanoate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding water, followed by a 15% aqueous sodium hydroxide solution, and then water again (Fieser workup). Alternatively, a saturated aqueous solution of Rochelle's salt can be added, and the mixture stirred vigorously until two clear layers form.
-
Filter the resulting suspension through a pad of celite and wash the filter cake with THF or diethyl ether.
-
Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield pure (S)-3-Phenyl-1-butanol.
-
Visualization
Application 2: Synthesis of N-Substituted-(S)-3-phenylbutanamides
The synthesis of chiral amides from this compound is a common transformation, as the amide functionality is a key feature in many biologically active molecules. Standard peptide coupling reagents can be employed for this purpose, allowing for the formation of an amide bond with a wide variety of primary and secondary amines.
Data Presentation
| Amine Substrate | Coupling Reagents | Solvent | Typical Yield (%) |
| Benzylamine | EDC, HOBt, DIPEA | Dichloromethane (DCM) | 80-95% |
| Aniline | HATU, DIPEA | Dimethylformamide (DMF) | 70-90% |
| Morpholine | TBTU, DIPEA | Dichloromethane (DCM) | 85-98% |
Experimental Protocol: General Procedure for Amide Coupling using EDC/HOBt
-
Materials:
-
This compound
-
Amine (e.g., Benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (aqueous solution)
-
Saturated sodium bicarbonate (aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
To this solution, add HOBt (1.1 eq) and the desired amine (1.1 eq).
-
Add DIPEA (2.0-3.0 eq) to the mixture and stir for 5-10 minutes at room temperature.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure N-substituted-(S)-3-phenylbutanamide.
-
Visualization
Application Notes and Protocols: (S)-3-Phenylbutyric Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and diverse applications of (S)-3-phenylbutyric acid and its derivatives. Detailed protocols for key experiments are included to facilitate practical implementation in a research and development setting.
Section 1: Synthesis of Phenylbutyric Acid Derivatives
The enantioselective synthesis of this compound and its derivatives is crucial for evaluating their pharmacological properties, as different enantiomers can exhibit distinct biological activities. Key strategies to obtain the desired (S)-enantiomer include asymmetric synthesis, such as asymmetric hydrogenation, and the resolution of racemic mixtures.
General Synthetic Strategies
This compound can be synthesized using various chiral technologies. Asymmetric synthesis is a preferred method to ensure high enantiomeric purity.[1] One common approach is the asymmetric hydrogenation of a suitable precursor, such as 3-phenylacrylic acid, using a chiral catalyst. Another effective method is the kinetic resolution of a racemic mixture of 3-phenylbutyric acid, where one enantiomer reacts faster with a chiral reagent or catalyst, leaving the other enantiomer enriched.[2]
Experimental Protocol: Synthesis of γ-Phenylbutyric Acid
While a specific protocol for this compound is detailed through various specialized publications, the following protocol for the synthesis of a related derivative, γ-phenylbutyric acid, by Clemmensen reduction of β-benzoylpropionic acid, provides a foundational example of a synthetic procedure in this chemical class.[3]
Objective: To synthesize γ-phenylbutyric acid from β-benzoylpropionic acid.
Materials:
-
Mossy zinc
-
Mercuric chloride
-
Concentrated hydrochloric acid
-
Water
-
Toluene
-
β-Benzoylpropionic acid
-
Ether
-
Calcium chloride
Procedure: [3]
-
Preparation of Amalgamated Zinc: In a 1-liter round-bottomed flask, combine 120 g of mossy zinc, 12 g of mercuric chloride, 200 cc of water, and 5-6 cc of concentrated hydrochloric acid. Shake the mixture for five minutes.
-
Decant the solution and add the following to the zinc, in order: 75 cc of water, 175 cc of concentrated hydrochloric acid, 100 cc of toluene, and 50 g (0.28 mole) of β-benzoylpropionic acid.
-
Fit the flask with a vertical condenser connected to a gas absorption trap.
-
Boil the reaction mixture vigorously for 25-30 hours. During the refluxing period, add three 50-cc portions of concentrated hydrochloric acid at approximately six-hour intervals.
-
After cooling to room temperature, separate the layers.
-
Dilute the aqueous layer with 200 cc of water and extract with three 75-cc portions of ether.
-
Combine the toluene layer and the ether extracts, wash with water, and dry over calcium chloride.
-
Remove the solvents by distillation under reduced pressure on a steam bath.
-
Distill the γ-phenylbutyric acid at 178–181°/19 mm.
Expected Yield: 38–41 g (82–89% of the theoretical amount).[3]
Section 2: Applications in Drug Development
This compound and its derivatives have emerged as promising candidates in various therapeutic areas, including oncology, inflammatory diseases, and neurological disorders. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and modulation of cellular pathways.
Anticancer Activity
Phenylbutyrate (PB) and its derivatives have demonstrated significant potential in cancer therapy. They can induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer models, including prostate, ovarian, and oral squamous cell carcinoma.[4][5]
Objective: To assess the pro-apoptotic effects of a this compound derivative on prostate cancer cell lines (e.g., DU145, PC3).[1]
Materials:
-
Prostate cancer cell lines (DU145 or PC3)
-
Cell culture medium and supplements
-
This compound derivative (test compound)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Flow cytometer
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
Procedure: [1]
-
Cell Viability Assay (CCK-8):
-
Seed 2 x 10^5 cells/mL in a 96-well plate and culture overnight.
-
Treat the cells with various concentrations of the test compound (e.g., 0.1, 0.5, 1, 2, 4, 8 mM) for 24, 48, 72, and 96 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate at 37°C for 90 minutes.
-
Measure the optical density at 450 nm using a microplate reader to determine the IC50 value.
-
-
Apoptosis Analysis by Flow Cytometry:
-
Treat cells with the test compound at its IC50 concentration for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
-
Data Presentation:
| Cell Line | Treatment | IC50 (mM) | Apoptotic Cells (%) |
| DU145 | Control | - | ~5 |
| DU145 | Test Compound | Value from CCK-8 | Value from Flow Cytometry |
| PC3 | Control | - | ~5 |
| PC3 | Test Compound | Value from CCK-8 | Value from Flow Cytometry |
Table 1: Example data table for apoptosis assay results.
Experimental Workflow for Apoptosis Assay
A diagram illustrating the workflow for assessing the pro-apoptotic effects of test compounds.
Anti-Inflammatory Activity
Derivatives of this compound have been shown to possess anti-inflammatory properties, for instance, by inhibiting p38 MAP kinase or cyclooxygenase-2 (COX-2).[6]
Objective: To determine the inhibitory effect of a this compound derivative on p38 MAP kinase activity.
Materials:
-
Activated p38 MAP kinase
-
ATF2 substrate
-
Kinase assay buffer
-
Test compound
-
Anti-phospho-ATF2 antibody
-
Reagents for immunoblotting or radioactive detection
Procedure (Non-radioactive, Immunoblotting): [7]
-
Kinase Reaction:
-
In a reaction tube, combine the activated p38 MAP kinase, ATF2 substrate, and kinase assay buffer.
-
Add the test compound at various concentrations. Include a positive control (known p38 inhibitor, e.g., SB203580) and a negative control (vehicle).
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 30 minutes.
-
-
Detection of Phosphorylation:
-
Terminate the reaction by adding SDS sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-phospho-ATF2 antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify band intensities to determine the extent of inhibition.
-
Data Presentation:
| Concentration (µM) | p-ATF2 Signal Intensity (Arbitrary Units) | % Inhibition |
| 0 (Control) | Value | 0 |
| 0.1 | Value | Calculated |
| 1 | Value | Calculated |
| 10 | Value | Calculated |
| SB203580 (Control) | Value | Calculated |
Table 2: Example data table for p38 MAP kinase inhibition results.
Signaling Pathway of p38 MAP Kinase Inhibition
A diagram showing the inhibition of the p38 MAP kinase signaling pathway by a test compound.
Objective: To screen for the inhibitory activity of a this compound derivative against COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
COX assay buffer
-
Heme
-
Arachidonic acid (substrate)
-
COX Probe (for fluorometric assay) or reagents for ELISA
-
Test compound
-
Celecoxib (positive control)
Procedure (Fluorometric): [8]
-
Enzyme and Inhibitor Preparation:
-
Reconstitute and dilute the COX-2 enzyme in the assay buffer.
-
Prepare serial dilutions of the test compound and the positive control (Celecoxib).
-
-
Reaction Mixture:
-
In a 96-well plate, add the assay buffer, COX Probe, and COX Cofactor.
-
Add the diluted test inhibitor or control to the appropriate wells.
-
Add the diluted COX-2 enzyme to all wells except the background control.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence kinetically at Ex/Em = 535/587 nm for 5-10 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the reaction rate from the linear portion of the fluorescence curve.
-
Determine the percent inhibition for each concentration of the test compound.
-
Data Presentation:
| Compound | Concentration (µM) | COX-2 Activity (RFU/min) | % Inhibition |
| Vehicle Control | - | Value | 0 |
| Test Compound | 0.1 | Value | Calculated |
| 1 | Value | Calculated | |
| 10 | Value | Calculated | |
| Celecoxib | 1 | Value | Calculated |
Table 3: Example data table for COX-2 inhibition results.
Histone Deacetylase (HDAC) Inhibition
Phenylbutyrate is a known histone deacetylase (HDAC) inhibitor.[9][10] This activity is linked to its ability to alter gene expression, which contributes to its anticancer and other therapeutic effects.
Objective: To measure the inhibitory effect of a this compound derivative on total HDAC activity.
Materials:
-
Nuclear extract containing HDACs or purified HDAC enzyme
-
HDAC assay buffer
-
Acetylated histone substrate
-
Developer solution (containing a deacetylase and a fluorophore or chromophore precursor)
-
Test compound
-
Trichostatin A (TSA) or Sodium Butyrate (positive controls)
Procedure (Fluorometric): [9]
-
Assay Preparation:
-
In a 96-well plate, add the HDAC substrate and assay buffer.
-
Add the nuclear extract or purified HDAC enzyme.
-
Add the test compound at various concentrations. Include positive and negative controls.
-
-
HDAC Reaction:
-
Incubate the plate at 37°C for 30-60 minutes to allow for deacetylation.
-
-
Signal Development:
-
Add the developer solution to each well. This will generate a fluorescent signal from the deacetylated substrate.
-
Incubate at room temperature for 15-30 minutes.
-
-
Measurement:
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
The fluorescence intensity is inversely proportional to HDAC activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound.
-
Data Presentation:
| Compound | Concentration (µM) | Fluorescence (RFU) | % Inhibition |
| No Enzyme Control | - | Value | - |
| Vehicle Control | - | Value | 0 |
| Test Compound | 1 | Value | Calculated |
| 10 | Value | Calculated | |
| 100 | Value | Calculated | |
| TSA (Control) | 0.1 | Value | Calculated |
Table 4: Example data table for HDAC inhibition results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Effects of phenylbutyrate on proliferation and apoptosis in human prostate cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylbutyrate induces apoptosis in human prostate cancer and is more potent than phenylacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the HPLC Analysis of (S)-3-Phenylbutyric Acid
Introduction
(S)-3-Phenylbutyric acid is a chiral carboxylic acid that finds application in various chemical syntheses and is of interest in pharmaceutical and metabolic studies. The enantioselective analysis of 3-phenylbutyric acid is crucial for determining enantiomeric purity, monitoring stereospecific reactions, and in pharmacokinetic studies, as the biological activity of enantiomers can differ significantly. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most effective method for the separation and quantification of the (S)- and (R)-enantiomers of 3-phenylbutyric acid.
This document provides a detailed protocol and application note for the chiral HPLC separation of 3-phenylbutyric acid enantiomers, targeting researchers, scientists, and drug development professionals.
Recommended HPLC Method
The following method is a strong starting point for the separation of 3-phenylbutyric acid enantiomers, based on established methods for structurally similar chiral compounds. Optimization may be required to achieve baseline separation and desired run times for specific applications.
Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Any standard HPLC system with a UV detector |
| Column | CHIRALCEL® OD-H, 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C (Ambient) |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | n-Hexane / Isopropanol (IPA) (90:10, v/v) |
Expected Performance
The following table summarizes the expected retention times based on the analysis of a racemic mixture of a structurally similar compound. The elution order of (R)- and this compound should be confirmed using a certified reference standard for this compound.
| Compound | Expected Retention Time (min) |
| Enantiomer 1 | ~ 5.9 |
| Enantiomer 2 | ~ 7.4 |
Note: Retention times are approximate and can vary depending on the specific HPLC system, column condition, and exact mobile phase composition. The elution order of the enantiomers must be verified.
Experimental Protocols
Mobile Phase Preparation
-
Purchase HPLC-grade n-Hexane and Isopropanol.
-
Measure 900 mL of n-Hexane and 100 mL of Isopropanol into a clean, dry 1 L glass reservoir.
-
Mix thoroughly.
-
Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser to prevent bubble formation in the HPLC system.
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic 3-phenylbutyric acid and transfer it to a 10 mL volumetric flask.
-
Add approximately 5 mL of the sample diluent (n-Hexane/IPA, 90:10) and sonicate for 5 minutes or until the solid is completely dissolved.
-
Allow the solution to return to room temperature.
-
Add the sample diluent to the 10 mL mark and mix well.
-
Working Standard (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the sample diluent.
-
Filter the working standard solution through a 0.45 µm syringe filter into an HPLC vial.
Sample Preparation
-
For bulk materials or reaction mixtures, accurately weigh a sample containing approximately 1 mg of 3-phenylbutyric acid.
-
Dissolve the sample in 10 mL of the sample diluent.
-
Vortex and/or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC System Operation
-
Install the CHIRALCEL® OD-H column in the HPLC system.
-
Set the mobile phase composition to n-Hexane/IPA (90:10) and the flow rate to 1.0 mL/min.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved at the specified detection wavelength (254 nm).
-
Inject a blank (sample diluent) to ensure there are no interfering peaks.
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
Inject the this compound standard to confirm the peak identity.
-
Proceed with the analysis of the prepared samples.
Method Development and Optimization Considerations
While the provided method is a robust starting point, chiral separations can be highly sensitive to experimental conditions. If the desired resolution is not achieved, consider the following optimization strategies:
-
Mobile Phase Composition: Adjust the percentage of Isopropanol. Increasing the IPA content will generally decrease retention times, while decreasing it will increase retention times and may improve resolution.
-
Alternative Alcohols: Ethanol can be substituted for Isopropanol, which can alter the selectivity of the separation.
-
Acidic Additive: For acidic compounds like 3-phenylbutyric acid, adding a small amount (e.g., 0.1%) of trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and reproducibility.
-
Flow Rate: Lowering the flow rate (e.g., to 0.8 mL/min) can increase the efficiency of the separation and improve resolution, at the cost of longer run times.[1]
-
Temperature: Adjusting the column temperature can influence enantioselectivity. Analyze samples at different temperatures (e.g., 15°C, 25°C, 40°C) to see if resolution improves.[1]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the analysis of this compound by HPLC.
Caption: Workflow for the chiral HPLC analysis of this compound.
References
Application Note: GC-MS Analysis of (S)-3-Phenylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Phenylbutyric acid is a chiral carboxylic acid of interest in various fields, including drug development and metabolomics. As a xenobiotic compound, understanding its metabolic fate is crucial. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the inherent polarity and low volatility of carboxylic acids like 3-phenylbutyric acid necessitate a derivatization step to convert them into more volatile and thermally stable analogs suitable for GC-MS analysis. This application note provides a detailed protocol for the extraction, derivatization, and enantioselective analysis of this compound using GC-MS.
Principle
The analytical method involves the extraction of this compound from a biological matrix, followed by a chemical derivatization step to form a trimethylsilyl (TMS) ester. The derivatized analyte is then separated from its (R)-enantiomer and other matrix components using a chiral gas chromatography column and detected by a mass spectrometer. Quantification is typically achieved using an internal standard.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted for the extraction of organic acids from a plasma sample.
Materials:
-
Plasma sample
-
(R,S)-3-Phenylbutyric acid (for method development) or a suitable internal standard (e.g., deuterated 3-phenylbutyric acid)
-
Ethyl acetate (HPLC grade)
-
Hydrochloric acid (HCl), 1M
-
Anhydrous sodium sulfate
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
Procedure:
-
To 1 mL of plasma in a centrifuge tube, add a known amount of internal standard.
-
Acidify the sample to approximately pH 2 by adding 100 µL of 1M HCl. This ensures the carboxylic acid is in its protonated, less polar form.
-
Add 5 mL of ethyl acetate to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of the analyte into the organic phase.
-
Centrifuge the sample at 3000 x g for 10 minutes to achieve phase separation.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Repeat the extraction (steps 3-6) with an additional 5 mL of ethyl acetate and combine the organic extracts.
-
Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate or by adding a small amount of anhydrous sodium sulfate directly to the tube and then decanting the solvent into a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Derivatization (Silylation)
This procedure converts the carboxylic acid to its more volatile trimethylsilyl (TMS) ester.[1]
Materials:
-
Dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
To the dried extract, add 50 µL of anhydrous pyridine to dissolve the residue.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Seal the vial tightly.
-
Heat the vial at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)
-
Chiral Capillary Column: A column suitable for enantioselective separation of chiral carboxylic acids, such as a cyclodextrin-based chiral column (e.g., Rt-βDEXcst), should be used.[2]
GC-MS Parameters (Typical):
| Parameter | Value |
| GC System | |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial Temp: 80°C (hold 2 min), Ramp: 5°C/min to 200°C, Ramp: 20°C/min to 280°C (hold 5 min) |
| MS System | |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-400 |
| Acquisition Mode | Full Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification) |
Data Presentation
Quantitative Data
The following tables present expected and characteristic data for the GC-MS analysis of silylated 3-Phenylbutyric acid. Note: Specific retention times and limits of detection/quantification are method-dependent and must be determined empirically during method validation.
Table 1: Expected Retention Time
| Analyte | Expected Retention Time (min) |
| This compound-TMS derivative | To be determined empirically |
| (R)-3-Phenylbutyric acid-TMS derivative | To be determined empirically |
Table 2: Characteristic Mass Fragments for 3-Phenylbutyric acid-TMS derivative
| m/z (Mass-to-Charge Ratio) | Ion Identity/Fragment Loss | Expected Relative Abundance |
| 236 | [M]+ (Molecular Ion) | Low |
| 221 | [M-15]+ (Loss of CH₃) | Moderate |
| 147 | [C₆H₅CH(CH₃)CH₂]+ | Moderate |
| 117 | [C₉H₉]+ | High |
| 91 | [C₇H₇]+ (Tropylium ion) | High |
| 73 | [(CH₃)₃Si]+ | High |
Table 3: Method Validation Parameters (Illustrative)
| Parameter | Illustrative Value |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Linearity (r²) | >0.995 |
| Precision (%RSD) | <15% |
| Accuracy (% Recovery) | 85-115% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of this compound.
Metabolic Pathway of a Xenobiotic Carboxylic Acid
This compound is a xenobiotic, and its metabolism is expected to follow general pathways for such compounds. The primary route of metabolism for many xenobiotic carboxylic acids is conjugation to coenzyme A, followed by further conjugation with amino acids or entry into fatty acid metabolism pathways.[3][4][5]
References
- 1. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity | MDPI [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery of a widespread metabolic pathway within and among phenolic xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xenobiotic metabolism - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Enzymatic Resolution of Racemic 3-Phenylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optically pure 3-phenylbutyric acid is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Enzymatic kinetic resolution offers a highly selective and environmentally benign method for obtaining the desired enantiomers from a racemic mixture. This document provides detailed application notes and experimental protocols for the resolution of racemic 3-phenylbutyric acid using commercially available lipases. Two primary strategies are presented: the enantioselective hydrolysis of a racemic ester and the enantioselective esterification of the racemic acid.
Key Concepts and Strategies
The enzymatic resolution of racemic 3-phenylbutyric acid is based on the principle of kinetic resolution, where a chiral catalyst (an enzyme) reacts at different rates with the two enantiomers of a racemic substrate. This results in a product that is enriched in one enantiomer and unreacted substrate that is enriched in the other.
Two common approaches for the lipase-catalyzed resolution of 3-phenylbutyric acid are:
-
Enantioselective Hydrolysis: A racemic ester of 3-phenylbutyric acid (e.g., ethyl 3-phenylbutanoate) is subjected to hydrolysis catalyzed by a lipase. The enzyme preferentially hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted.
-
Enantioselective Esterification: Racemic 3-phenylbutyric acid is reacted with an alcohol in the presence of a lipase. The enzyme selectively catalyzes the esterification of one enantiomer of the acid, leaving the other enantiomer of the acid unreacted.
Data Presentation
The following tables summarize the quantitative data for the enzymatic resolution of racemic 3-phenylbutyric acid using different lipases and reaction conditions.
Table 1: Hydrolase Catalyzed Kinetic Resolution of (±)-Ethyl 3-Phenylbutanoate [1]
| Enzyme Source | Conversion (%) | e.e. of (S)-Acid (%) | e.e. of (R)-Ester (%) | Enantiomeric Ratio (E) |
| Pseudomonas cepacia | 50 | >99 | >99 | >200 |
| Alcaligenes spp. | 50 | 97 | 98 | >200 |
| Pseudomonas fluorescens | 50 | 98 | 99 | >200 |
| Candida antarctica lipase B | 50 | 34 (R) | 35 (R) | 4 |
| Candida cylindracea | 50 | 2 (R) | 2 (R) | 1.1 |
| Mucor meihei | 50 | 10 (R) | 10 (R) | 1.5 |
Table 2: Preparative Scale Resolution using Pseudomonas fluorescens [1]
| Reaction Time (h) | Conversion (%) | e.e. of (S)-Acid (%) | e.e. of (R)-Ester (%) | Isolated Yield of (S)-Acid (%) | Isolated Yield of (R)-Ester (%) |
| 64 | 50 | 98 | 99 | 34 | 35 |
Experimental Protocols
Protocol 1: Enantioselective Hydrolysis of (±)-Ethyl 3-Phenylbutanoate
This protocol is a general procedure based on the successful resolution using lipases from Pseudomonas and Alcaligenes species[1].
Materials:
-
Racemic ethyl 3-phenylbutanoate
-
Lipase (Pseudomonas cepacia, Pseudomonas fluorescens, or Alcaligenes spp.)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Diisopropyl ether (DIPE) or Methyl tert-butyl ether (MTBE)
-
Hydrochloric acid (HCl), 2 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Equipment:
-
Reaction vessel with magnetic stirrer
-
pH meter
-
Separatory funnel
-
Rotary evaporator
-
Chromatography equipment (for purification)
-
Chiral HPLC system for analysis
Procedure:
-
Reaction Setup: To a solution of racemic ethyl 3-phenylbutanoate (1.0 eq) in a mixture of phosphate buffer (0.1 M, pH 7.0) and a co-solvent such as DIPE (e.g., 20% v/v), add the selected lipase (e.g., 10-50 mg per mmol of substrate).
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 25-30 °C). Monitor the progress of the reaction by periodically taking samples and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the acid and the remaining ester. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the unreacted substrate.
-
Work-up:
-
Once the desired conversion is reached, filter off the enzyme.
-
Acidify the filtrate to pH 2 with 2 M HCl.
-
Extract the aqueous layer with an organic solvent like MTBE or ethyl acetate (3 x volume).
-
Combine the organic extracts and wash with a saturated solution of sodium bicarbonate to separate the acidic product from the unreacted ester.
-
-
Isolation of (S)-3-Phenylbutyric Acid:
-
Acidify the bicarbonate washings to pH 2 with 2 M HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the organic extract over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the this compound.
-
-
Isolation of (R)-Ethyl 3-Phenylbutanoate:
-
Dry the initial organic layer (from step 3) over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude (R)-ester can be further purified by column chromatography.
-
Protocol 2: Enantioselective Esterification of (±)-3-Phenylbutyric Acid
This protocol describes a general procedure for the esterification of the racemic acid.
Materials:
-
Racemic 3-phenylbutyric acid
-
Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
Anhydrous alcohol (e.g., ethanol or n-butanol)
-
Anhydrous organic solvent (e.g., hexane, toluene, or solvent-free)
-
Molecular sieves (optional, to remove water)
Equipment:
-
Reaction vessel with magnetic stirrer and temperature control
-
Rotary evaporator
-
Chromatography equipment (for purification)
-
Chiral HPLC system for analysis
Procedure:
-
Reaction Setup: In a dry reaction vessel, dissolve racemic 3-phenylbutyric acid (1.0 eq) and the alcohol (1.0-1.5 eq) in an anhydrous organic solvent. Add the immobilized lipase (e.g., 10-20% w/w of the substrate). If the reaction is run solvent-free, directly mix the acid, alcohol, and enzyme. Molecular sieves can be added to remove the water produced during the reaction and drive the equilibrium towards ester formation.
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 40-60 °C). Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess of the unreacted acid and the produced ester.
-
Work-up:
-
Filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Remove the solvent and excess alcohol under reduced pressure.
-
-
Purification: Separate the resulting ester from the unreacted acid by column chromatography or by an acid-base extraction as described in Protocol 1.
Protocol 3: Chiral HPLC Analysis
This method is suitable for monitoring the progress of the resolution and determining the enantiomeric excess of both 3-phenylbutyric acid and its ethyl ester[1].
-
Column: Daicel Chiralcel OJ-H
-
Mobile Phase: Hexane/i-PrOH (95:5) with 3% trifluoroacetic acid
-
Flow Rate: 0.5 mL/min
-
Temperature: 0 °C
-
Detection: UV at 209.8 nm
Visualizations
Experimental Workflow for Enzymatic Hydrolysis
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (S)-3-Phenylbutyric Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of (S)-3-Phenylbutyric acid. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to aid in achieving high yields and enantioselectivity.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
Asymmetric Hydrogenation
Q1: My asymmetric hydrogenation of 3-phenyl-2-butenoic acid is resulting in low enantiomeric excess (ee). What are the likely causes and how can I improve it?
A1: Low enantiomeric excess in asymmetric hydrogenation can stem from several factors:
-
Catalyst Purity and Activity: The chiral catalyst, often a Ruthenium-BINAP complex, is highly sensitive to impurities. Ensure the catalyst is of high purity and handled under strictly inert conditions to prevent deactivation. Oxygen and moisture are particularly detrimental.
-
Substrate Quality: Impurities in the 3-phenyl-2-butenoic acid can poison the catalyst. Purify the substrate by recrystallization or chromatography before use.
-
Reaction Conditions:
-
Temperature: Higher temperatures can decrease enantioselectivity. If you are running the reaction at elevated temperatures, try lowering it.[1]
-
Hydrogen Pressure: The pressure of hydrogen gas can influence the reaction's stereochemical outcome. It is advisable to screen a range of pressures to find the optimal condition.
-
Solvent: The choice of solvent is critical. Protic solvents like methanol are often used, but their purity is crucial. Ensure the solvent is anhydrous and degassed.
-
-
Ligand Choice: The chiral ligand (e.g., (S)-BINAP) is the source of chirality. Ensure you are using the correct enantiomer of the ligand for the desired (S)-product. The choice between different chiral phosphine ligands can also significantly impact enantioselectivity.
Q2: The yield of my asymmetric hydrogenation is low, although the enantioselectivity is acceptable. How can I improve the conversion?
A2: Low yield with good enantioselectivity often points to issues with reaction kinetics or catalyst deactivation over time.
-
Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. While higher loading can be costly, a modest increase might be necessary to drive the reaction to completion.
-
Reaction Time: The reaction may simply need more time to reach full conversion. Monitor the reaction progress by techniques like TLC or GC/HPLC.
-
Hydrogenolysis of Side Products: Depending on the substrate and catalyst, side reactions like the reduction of the phenyl ring can occur, although this is less common under typical conditions for α,β-unsaturated acid hydrogenation.
-
Catalyst Deactivation: As mentioned, impurities can deactivate the catalyst, leading to a stalled reaction.
Lipase-Catalyzed Kinetic Resolution
Q3: My lipase-catalyzed kinetic resolution of racemic 3-phenylbutyric acid ester is slow and gives a low enantiomeric excess for the (S)-acid.
A3: The efficiency of enzymatic resolutions is highly dependent on the specific enzyme and reaction conditions.
-
Enzyme Selection: Not all lipases are suitable for this resolution. Screening a variety of lipases (e.g., from Candida antarctica, Pseudomonas cepacia, Alcaligenes spp.) is crucial to find one with high activity and selectivity for the (S)-ester.[2]
-
pH of the Medium: Lipase activity is highly pH-dependent. The optimal pH for the hydrolysis of the ester needs to be maintained, typically using a buffer solution.
-
Temperature: While higher temperatures can increase the reaction rate, they may decrease the enzyme's stability and enantioselectivity. It is important to operate within the optimal temperature range for the chosen lipase.[2]
-
Organic Co-solvent: The presence of an organic co-solvent can influence enzyme activity and substrate solubility. The choice and concentration of the co-solvent should be optimized.
-
Substrate Inhibition: High concentrations of the substrate (the ester) or the product (the acid) can inhibit the enzyme, slowing down the reaction.[1]
Q4: I have achieved approximately 50% conversion in my kinetic resolution, but I am struggling to separate the product (this compound) from the unreacted (R)-ester.
A4: Separation of the acidic product from the neutral ester is a common challenge.
-
Acid-Base Extraction: A standard method is to perform an acid-base extraction. By making the solution basic (e.g., with NaHCO₃ or NaOH), the carboxylic acid will be deprotonated and move to the aqueous phase, while the ester remains in the organic phase. Subsequent acidification of the aqueous layer will precipitate the desired acid.
-
Chromatography: If extraction is not effective, column chromatography on silica gel can be used for separation.[2]
-
Enzyme Removal: Ensure the enzyme is completely removed before extraction or chromatography, as it can cause emulsions and complicate the separation. This can be done by filtration (for immobilized enzymes) or by centrifugation and decantation.
Chiral Auxiliary-Mediated Synthesis
Q5: I am using an Evans chiral auxiliary for the synthesis of this compound, but the diastereoselectivity of the alkylation step is poor.
A5: Poor diastereoselectivity in Evans auxiliary-mediated alkylations can be due to several factors related to the enolate formation and the alkylation reaction itself.
-
Enolate Geometry: The formation of the correct (Z)-enolate is crucial for high diastereoselectivity. This is typically achieved using a boron or lithium enolate. Ensure that the reagents used for enolate formation (e.g., dibutylboron triflate and a tertiary amine, or a lithium base like LDA) are pure and added at the correct temperature (usually low temperatures like -78 °C).
-
Lewis Acid: The choice of Lewis acid for enolate formation can significantly impact the stereochemical outcome.
-
Steric Hindrance: The chiral auxiliary directs the incoming electrophile to one face of the enolate. Ensure that the auxiliary itself is not sterically hindered in a way that disrupts this control.
-
Reaction Temperature: Maintain a low temperature during enolate formation and alkylation to maximize selectivity.
Q6: I am having difficulty cleaving the chiral auxiliary without racemizing my this compound product.
A6: The cleavage of the chiral auxiliary is a critical step, and harsh conditions can lead to racemization.
-
Mild Cleavage Conditions: For Evans oxazolidinone auxiliaries, hydrolysis with lithium hydroperoxide (LiOH/H₂O₂) in a THF/water mixture at 0 °C is a standard and mild method to obtain the carboxylic acid.[3]
-
Alternative Cleavage Methods: Other methods, such as transesterification with a titanium alkoxide, can yield the corresponding ester, which can then be hydrolyzed to the acid under mild basic conditions.
-
Work-up Procedure: Careful work-up after cleavage is necessary to isolate the product without racemization. This usually involves quenching the reaction at low temperature and careful extraction.
Data Presentation
The following tables summarize quantitative data from various methods for the synthesis of this compound and related chiral acids, allowing for easy comparison of different approaches.
Table 1: Asymmetric Hydrogenation of 3-Aryl-2-butenoic Acid Derivatives
| Catalyst/Ligand | Substrate | Solvent | Temp (°C) | H₂ Pressure (atm) | Yield (%) | ee (%) | Reference |
| Ru(OAc)₂((R)-BINAP) | (Z)-3-phenyl-2-butenoic acid | Methanol | 20 | 4 | >95 | 94 (S) | [4] |
| Ru(OAc)₂((R)-BINAP) | (Z)-3-phenyl-2-butenoic acid | Methanol | 20 | 100 | >95 | 88 (S) | [4] |
| Ru(II)/ (R)-BINAP | Naphthacrylic acid | - | - | 134 | - | 98 (S) | [5] |
Table 2: Lipase-Catalyzed Kinetic Resolution of 3-Phenylbutyric Acid Esters
| Lipase Source | Substrate | Solvent System | Temp (°C) | Conversion (%) | Product ee (%) | Unreacted Ester ee (%) | Reference |
| Pseudomonas cepacia | Ethyl 3-phenylbutyrate | Phosphate buffer/Toluene | 30 | ~50 | >99 (S)-acid | >99 (R)-ester | [2] |
| Alcaligenes spp. | Ethyl 3-phenylbutyrate | Phosphate buffer/Toluene | 30 | ~50 | 97 (S)-acid | 98 (R)-ester | [2] |
| Pseudomonas fluorescens | Ethyl 3-phenylbutyrate | Phosphate buffer/Toluene | 30 | 50 | 98 (S)-acid | 99 (R)-ester | [2] |
| Chromobacterium viscosum | 3-phenylbutyric acid (solid-phase) | - | - | - | >99 (R)-acid | - | [6] |
Table 3: Chiral Auxiliary-Mediated Synthesis (Representative Examples for Diastereoselective Alkylation)
| Chiral Auxiliary | Electrophile | Base | Diastereomeric Ratio (dr) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | Allyl iodide | NaN(TMS)₂ | 98:2 | [7] |
| Pseudoephedrine | Alkyl halide | LDA | >95:5 (syn:anti) | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of this compound.
Protocol 1: Asymmetric Hydrogenation of 3-Phenyl-2-butenoic Acid
This protocol is adapted from the general procedure for Ru-BINAP catalyzed hydrogenation of α,β-unsaturated carboxylic acids.[4][5]
Materials:
-
3-Phenyl-2-butenoic acid
-
[RuCl₂(benzene)]₂
-
(S)-BINAP
-
Methanol (anhydrous, degassed)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation apparatus
Procedure:
-
Catalyst Preparation (in situ): In a glovebox, to a Schlenk flask, add [RuCl₂(benzene)]₂ and (S)-BINAP in a 1:1.1 molar ratio. Add anhydrous, degassed methanol and stir the mixture at room temperature for 1-2 hours to form the active catalyst solution.
-
Hydrogenation: In a separate autoclave, dissolve 3-phenyl-2-butenoic acid in anhydrous, degassed methanol.
-
Transfer the catalyst solution to the autoclave containing the substrate solution via cannula under an inert atmosphere.
-
Seal the autoclave, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 4 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 20 °C) for the required time (e.g., 24-48 hours), monitoring the reaction progress by TLC or HPLC.
-
Work-up: After the reaction is complete, carefully depressurize the autoclave. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.
-
Analysis: Determine the yield and enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of Ethyl 3-Phenylbutyrate
This protocol is based on the kinetic resolution of 3-aryl alkanoic acid esters using lipases.[2]
Materials:
-
Racemic ethyl 3-phenylbutyrate
-
Lipase (e.g., from Pseudomonas cepacia or Alcaligenes spp.)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Toluene (or another suitable organic solvent)
-
Sodium bicarbonate solution (saturated)
-
Hydrochloric acid (e.g., 1 M)
-
Diethyl ether or ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flask, dissolve racemic ethyl 3-phenylbutyrate in a mixture of phosphate buffer and toluene (e.g., 1:1 v/v).
-
Add the selected lipase (e.g., 10-20% by weight of the substrate).
-
Stir the mixture vigorously at a controlled temperature (e.g., 30 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots, extracting with an organic solvent, and analyzing by chiral HPLC to determine the conversion and the ee of the acid and the remaining ester. The reaction should be stopped at or near 50% conversion to maximize the ee of both components.
-
Work-up: Once the desired conversion is reached, filter off the lipase (if immobilized) or stop the reaction by adding a water-immiscible organic solvent and separating the layers.
-
Separation:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the organic layer with a saturated sodium bicarbonate solution to separate the this compound (as its sodium salt) into the aqueous phase.
-
Wash the organic layer (containing the (R)-ester) with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the (R)-ethyl 3-phenylbutyrate.
-
Carefully acidify the aqueous layer with 1 M HCl to pH ~2, which will precipitate the this compound.
-
Extract the acidified aqueous layer with diethyl ether or ethyl acetate.
-
-
Purification: Dry the organic extracts containing the acid over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain this compound.
-
Analysis: Determine the yield and enantiomeric excess of the isolated acid and ester by chiral HPLC or GC.
Protocol 3: Synthesis of this compound using an Evans Chiral Auxiliary
This protocol is a general representation of an Evans asymmetric alkylation followed by cleavage.[7][9]
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or another suitable Evans auxiliary)
-
n-Butyllithium (n-BuLi)
-
Acetyl chloride
-
Lithium diisopropylamide (LDA)
-
Methyl iodide
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF, anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Acylation of the Auxiliary:
-
Dissolve the Evans auxiliary in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to -78 °C.
-
Add n-BuLi dropwise and stir for 30 minutes.
-
Add acetyl chloride dropwise and stir for another 30 minutes at -78 °C, then allow to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Purify the N-acetylated auxiliary by column chromatography.
-
-
Diastereoselective Alkylation:
-
Dissolve the N-acetylated auxiliary in anhydrous THF and cool to -78 °C.
-
Add LDA dropwise and stir for 30-60 minutes to form the lithium enolate.
-
Add methyl iodide and stir at -78 °C for several hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.
-
Purify the alkylated product by column chromatography.
-
-
Cleavage of the Auxiliary:
-
Dissolve the purified alkylated product in a mixture of THF and water (e.g., 3:1) and cool to 0 °C.
-
Add a solution of LiOH and H₂O₂ in water dropwise.
-
Stir the reaction at 0 °C for a few hours until the starting material is consumed (monitor by TLC).
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Acidify the mixture with HCl and extract with ethyl acetate.
-
The chiral auxiliary can be recovered from the aqueous layer.
-
-
Purification: The organic extracts containing the product are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give crude this compound, which can be further purified by chromatography or recrystallization.
-
Analysis: Confirm the structure and determine the enantiomeric excess of the final product.
Visualizations
Asymmetric Hydrogenation Workflow
Caption: Workflow for Asymmetric Hydrogenation.
Lipase-Catalyzed Kinetic Resolution Workflow
Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.
Troubleshooting Logic for Low Enantioselectivity
Caption: Troubleshooting Logic for Low Enantioselectivity.
References
- 1. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. almacgroup.com [almacgroup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. archive.nptel.ac.in [archive.nptel.ac.in]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. uwindsor.ca [uwindsor.ca]
Technical Support Center: Purification of (S)-3-Phenylbutyric Acid
Welcome to the technical support center for the purification of (S)-3-Phenylbutyric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this chiral molecule.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound using various techniques.
Crystallization
Q1: My this compound is "oiling out" instead of crystallizing. What should I do?
A1: "Oiling out" is a common issue where the compound separates as a liquid instead of a solid. Here are several troubleshooting steps:
-
Reduce the cooling rate: Rapid cooling can favor oil formation. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath.
-
Use a seed crystal: If you have a small amount of solid this compound, adding a tiny crystal to the supersaturated solution can induce crystallization.
-
Scratch the flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.
-
Re-dissolve and add more solvent: The concentration of the solution might be too high. Add a small amount of hot solvent to dissolve the oil, and then try cooling again.
-
Change the solvent system: The current solvent may not be ideal. Experiment with different solvents or solvent mixtures. For instance, if you are using a single solvent, try a binary solvent system where the compound is highly soluble in one solvent and poorly soluble in the other (e.g., ethyl acetate/hexane).
Q2: The recovery yield from my crystallization is very low.
A2: Low recovery can be due to several factors:
-
Too much solvent: Using an excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Crystallization temperature is not low enough: Ensure you have allowed sufficient time for crystallization at a low temperature (e.g., in an ice bath or refrigerator) to maximize the precipitation of the solid.
-
Premature crystallization during hot filtration: If you are performing a hot filtration to remove insoluble impurities, your solution might be cooling and crystallizing in the funnel. To prevent this, use a pre-heated funnel and filter flask, and keep the solution at its boiling point during filtration.
-
Loss during washing: Washing the crystals with a solvent in which they are soluble will lead to product loss. Use a minimal amount of ice-cold solvent for washing.
Q3: The purified this compound is not enantiomerically pure after crystallization.
A3: Crystallization of a single enantiomer can sometimes be challenging if the racemic mixture forms a stable crystalline racemate.
-
Consider diastereomeric salt resolution: This is a more effective method for separating enantiomers. It involves reacting the racemic acid with a chiral base to form diastereomeric salts, which have different solubilities and can be separated by crystallization.
-
Enrichment through multiple crystallizations: In some cases, repeated crystallizations can enrich the desired enantiomer, but this is often inefficient.
Chiral Chromatography (HPLC & SFC)
Q1: I am seeing poor peak shape (e.g., tailing, fronting, or splitting) in my chiral HPLC/SFC chromatogram.
A1: Poor peak shape can be caused by a variety of factors. Here's a systematic approach to troubleshooting:
-
Column Overload: Injecting too much sample can lead to peak fronting. Reduce the injection volume or the concentration of your sample.
-
Secondary Interactions: For acidic compounds like this compound, interactions with residual silanol groups on the silica-based stationary phase can cause peak tailing. Adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can suppress these interactions.
-
Mobile Phase Incompatibility: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can lead to peak distortion.
-
Column Contamination: Impurities from previous injections can accumulate on the column. Flush the column with a strong solvent.
-
Void in the Column: A void at the head of the column can cause peak splitting. This can happen due to pressure shocks or degradation of the stationary phase. Reversing and flushing the column might help, but often the column needs to be replaced.
-
Extra-column Effects: Excessive tubing length or dead volume in the system can contribute to peak broadening. Ensure all connections are made with minimal tubing length.
Q2: I am not getting any separation between the enantiomers.
A2: Achieving chiral separation is highly dependent on the choice of the chiral stationary phase (CSP) and the mobile phase.
-
Screen different CSPs: There is no universal CSP. For carboxylic acids, polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) or Pirkle-type columns are often a good starting point.
-
Optimize the mobile phase:
-
Normal Phase (HPLC/SFC): Vary the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane, heptane). The type of alcohol can also significantly impact selectivity.
-
Reversed Phase (HPLC): Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. The pH of the buffer is critical for ionizable compounds; for carboxylic acids, a lower pH is generally preferred.
-
-
Additives: As mentioned, acidic additives are crucial for good peak shape and can also influence selectivity.
-
Temperature: Temperature can affect the interaction between the analyte and the CSP. Experiment with different column temperatures.
Q3: My recovery from preparative chiral chromatography is low.
A3: Low recovery in preparative chromatography can be due to:
-
Sample Precipitation: The collected fractions may be highly concentrated, leading to precipitation in the collection vials or tubing. Adding a small amount of a stronger solvent to the collection vials can help.
-
Adsorption to the column: The compound may be strongly adsorbed to the stationary phase. Ensure the column is adequately flushed with a strong solvent after the run.
-
Degradation: Although less common for this compound, ensure the mobile phase and conditions are not causing degradation.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for obtaining pure this compound?
A1: The primary methods for purifying this compound are:
-
Diastereomeric Salt Resolution: This is a classical and often highly effective method for separating enantiomers of chiral acids. It involves the formation of diastereomeric salts with a chiral base, followed by fractional crystallization.
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases are powerful techniques for both analytical and preparative separation of enantiomers.
-
Crystallization: While simple crystallization can be used for general purification to remove achiral impurities, it is generally not effective for separating the (S)-enantiomer from a racemic mixture unless techniques like preferential crystallization are employed, which can be complex to develop.
Q2: Can you provide a summary of expected performance for different purification techniques?
A2: The following table summarizes typical performance data for the purification of 3-Phenylbutyric acid. Please note that actual results will vary depending on the specific experimental conditions and the initial purity of the material.
| Purification Technique | Typical Purity/Enantiomeric Excess (ee) | Typical Recovery Yield | Key Considerations |
| Crystallization | >99% (for achiral impurities) | 50-90% | Ineffective for resolving enantiomers from a racemate. Yield can be moderate.[1] |
| Diastereomeric Salt Resolution | >98% ee | 30-50% (for the desired enantiomer) | Requires a suitable chiral resolving agent and optimization of crystallization conditions. |
| Chiral HPLC | >99% ee[2] | 50-80% (preparative) | Requires specialized chiral columns and method development. |
| Chiral SFC | >99% ee | 70-90% (preparative) | Generally faster and uses less organic solvent than HPLC, making it a "greener" option.[3] |
Q3: What are some common impurities I might encounter, and how can I remove them?
A3: Common impurities can originate from the starting materials or side reactions during the synthesis of 3-phenylbutyric acid.
-
Starting Materials: Unreacted starting materials are a common source of impurities.
-
By-products of Synthesis: Depending on the synthetic route, by-products such as isomers or over-alkylation products may be present. For example, if prepared via a malonic ester synthesis, incompletely hydrolyzed or decarboxylated intermediates could be present.
-
Removal Strategies:
-
Crystallization: Effective for removing most achiral impurities that have different solubility profiles.
-
Chromatography: Silica gel column chromatography can be used to remove impurities with different polarities before proceeding to chiral separation.
-
Acid-Base Extraction: As a carboxylic acid, 3-phenylbutyric acid can be purified by dissolving it in a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the purified acid.
-
A patented purification method for phenylbutyric acid involves esterification to form the methyl ester, followed by hydrolysis and acidification, which achieves a purity of 99.5% with single impurities controlled to within 0.13%.
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution
This protocol provides a general workflow for the chiral resolution of racemic 3-phenylbutyric acid using a chiral amine as the resolving agent.
Materials:
-
Racemic 3-phenylbutyric acid
-
Chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine, (1R,2S)-(-)-ephedrine, or other commercially available chiral amines)
-
Suitable solvent (e.g., methanol, ethanol, acetone, or mixtures with water)
-
Hydrochloric acid (e.g., 1M HCl)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Sodium sulfate (anhydrous)
Procedure:
-
Salt Formation: a. Dissolve 1 equivalent of racemic 3-phenylbutyric acid in a minimal amount of a suitable hot solvent. b. In a separate flask, dissolve 0.5 to 1.0 equivalent of the chiral resolving agent in the same solvent. c. Slowly add the resolving agent solution to the acid solution with stirring. d. Allow the mixture to cool slowly to room temperature. If no crystals form, place the solution in an ice bath or refrigerator.
-
Fractional Crystallization: a. Collect the crystals of the less soluble diastereomeric salt by vacuum filtration. b. Wash the crystals with a small amount of the cold crystallization solvent. c. The mother liquor contains the more soluble diastereomeric salt.
-
Liberation of the Enantiomer: a. Suspend the collected crystals in water. b. Add an excess of a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid and the amine. c. Extract the liberated this compound with an organic solvent (e.g., diethyl ether). d. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the purified enantiomer.
-
Analysis: a. Determine the enantiomeric excess of the purified acid by chiral HPLC or by measuring its optical rotation.
Protocol 2: Chiral HPLC Method Development
This protocol outlines a systematic approach to developing a chiral HPLC method for the separation of (R)- and this compound.
Materials:
-
Racemic 3-phenylbutyric acid standard
-
This compound standard (if available)
-
HPLC grade solvents (e.g., hexane, isopropanol, ethanol, acetonitrile, methanol, water)
-
Acidic modifier (e.g., trifluoroacetic acid, formic acid)
-
Chiral HPLC columns (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak IA, IB, or IC)
Procedure:
-
Initial Column and Mobile Phase Screening: a. Start with a polysaccharide-based chiral column (e.g., Chiralcel OD-H). b. For normal phase, begin with a mobile phase of 90:10 hexane:isopropanol with 0.1% trifluoroacetic acid. c. For reversed phase, start with a mobile phase of 50:50 acetonitrile:water with 0.1% formic acid. d. Inject a solution of racemic 3-phenylbutyric acid and monitor the chromatogram.
-
Method Optimization: a. If no separation is observed: i. Change the alcohol modifier in normal phase (e.g., to ethanol). ii. Vary the mobile phase composition (e.g., 95:5, 80:20 hexane:isopropanol). iii. Switch to a different chiral column and repeat the screening. b. If partial separation is observed: i. Fine-tune the mobile phase composition to improve resolution. In normal phase, decreasing the percentage of the alcohol modifier will generally increase retention and may improve resolution. ii. Adjust the flow rate. Lower flow rates can sometimes improve resolution. iii. Change the column temperature.
-
Peak Identification: a. If a standard of this compound is available, inject it under the optimized conditions to identify the peak corresponding to the desired enantiomer.
-
Method Validation: a. Once a suitable separation is achieved, validate the method for parameters such as linearity, precision, accuracy, and robustness.
Visualizations
Caption: A flowchart illustrating troubleshooting paths and a typical workflow for purification.
References
Technical Support Center: (S)-3-Phenylbutyric Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-3-Phenylbutyric acid. The information is presented in a question-and-answer format to directly address common issues encountered during esterification, amidation, and reduction reactions.
Esterification of this compound
Esterification of this compound is a common reaction, typically performed under Fischer esterification conditions. Below are common problems and solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Fischer esterification of this compound with a simple alcohol (e.g., methanol, ethanol) is resulting in a low yield. What are the possible causes and how can I improve it?
A1: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1][2] Here are several factors to consider and ways to improve your yield:
-
Incomplete Reaction: The reaction may not have reached equilibrium. Ensure you are refluxing for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.[3]
-
Water Presence: Water is a byproduct of the reaction, and its presence can shift the equilibrium back to the reactants.[4]
-
Solution: Use a Dean-Stark apparatus to azeotropically remove water during the reaction, especially if using a solvent like toluene.[5] Alternatively, using a large excess of the alcohol can serve as both reactant and solvent, driving the equilibrium towards the product.[1][5] Ensure all glassware and reagents are thoroughly dried before use.
-
-
Insufficient Catalyst: An inadequate amount of acid catalyst (e.g., H₂SO₄, p-TsOH) will result in a slow or incomplete reaction.[3]
-
Solution: Ensure you are using a catalytic amount of a strong acid. Typically, 1-5 mol% of the carboxylic acid is sufficient.
-
-
Product Loss During Work-up: Significant product loss can occur during aqueous washes if the ester is partially water-soluble, or during extraction if the incorrect solvent is used.[2]
-
Solution: After quenching the reaction, neutralize the excess acid with a saturated sodium bicarbonate solution. Extract the ester with a suitable organic solvent like ethyl acetate or diethyl ether. Wash the organic layer with brine to remove residual water and dry it over an anhydrous salt (e.g., Na₂SO₄, MgSO₄) before concentrating.[6]
-
Q2: The reaction mixture of my esterification turned dark brown or black. What does this indicate?
A2: A dark coloration often suggests decomposition or side reactions, which can be caused by excessive heat or a high concentration of a strong acid catalyst.[3] Aromatic compounds can be susceptible to sulfonation or other side reactions under harsh acidic conditions.
-
Solution: Reduce the reaction temperature to a gentle reflux. Consider using a milder acid catalyst or decreasing the concentration of the current catalyst.
Q3: How can I confirm the formation of the ester and assess its purity?
A3: You can confirm the formation of the ester and assess its purity using several analytical techniques:
-
TLC: Monitor the reaction progress by comparing the reaction mixture to the starting material spots. The product should have a different Rf value.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the ester. Look for the appearance of new signals corresponding to the alcohol moiety (e.g., a singlet around 3.7 ppm for a methyl ester in ¹H NMR).
-
FT-IR Spectroscopy: Look for the characteristic C=O stretch of the ester at ~1735 cm⁻¹, which is at a higher wavenumber than the C=O stretch of the carboxylic acid (~1710 cm⁻¹). The broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹) should disappear.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to determine the purity and confirm the molecular weight of the ester.
-
Chiral HPLC: To ensure that no racemization has occurred at the stereocenter, chiral HPLC analysis is recommended.[7]
Data Presentation: Typical Fischer Esterification Conditions
| Parameter | Condition | Notes | Reference |
| Reactants | This compound, Alcohol (large excess) | Alcohol often serves as the solvent. | [1][5] |
| Catalyst | H₂SO₄ or p-TsOH (1-5 mol%) | Added cautiously. | [6][8] |
| Temperature | Reflux | Temperature depends on the boiling point of the alcohol used. | [6][9] |
| Reaction Time | 2 - 20 hours | Monitor by TLC. | [6] |
| Work-up | 1. Cool to RT2. Neutralize with sat. NaHCO₃3. Extract with organic solvent4. Wash with brine5. Dry over Na₂SO₄/MgSO₄6. Concentrate | Standard aqueous work-up. | [6] |
| Typical Yield | 65-97% | Yield can be improved by removing water or using a large excess of alcohol. | [5] |
Experimental Protocol: Methyl Esterification of this compound
-
To a 100 mL round-bottom flask, add this compound (5.0 g, 30.4 mmol).
-
Add 50 mL of anhydrous methanol.
-
While stirring, slowly add concentrated sulfuric acid (0.5 mL).
-
Attach a reflux condenser and heat the mixture to reflux for 4 hours.
-
Monitor the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 50 mL of ethyl acetate.
-
Carefully wash the organic layer with 2 x 30 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution).[10]
-
Wash the organic layer with 30 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl (S)-3-phenylbutanoate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.
Amidation of this compound
Amidation of this compound typically requires the use of coupling reagents to activate the carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My amidation reaction using DCC/DMAP is giving a low yield, and I'm having trouble purifying my product. What could be the issue?
A1: Low yields and purification difficulties are common issues with DCC-mediated couplings.
-
Low Yield:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are stirring for an adequate amount of time at the appropriate temperature (often room temperature).
-
Poor Activation: The carboxylic acid may not be fully activated. Ensure you are using at least one equivalent of DCC.
-
Side Reactions: The activated carboxylic acid can rearrange to an N-acylurea byproduct, which is unreactive. This is more likely if the amine is a poor nucleophile or if there is steric hindrance.[11]
-
-
Purification Issues:
-
DCU Byproduct: The main byproduct, dicyclohexylurea (DCU), can be difficult to remove as it may co-elute with the product during column chromatography.[12]
-
Solution: After the reaction is complete, cool the reaction mixture (e.g., in an ice bath or freezer) to precipitate out the DCU, which can then be removed by filtration.[12] Washing the crude product with a solvent in which the product is soluble but DCU is not (e.g., cold DCM or diethyl ether) can also be effective.[12]
-
-
Q2: I am using EDC/HOBt for my amidation, but the reaction is sluggish. How can I improve the reaction rate?
A2: Sluggish reactions with EDC/HOBt can occur, especially with electron-deficient or sterically hindered amines.[13]
-
Solution:
-
Add DMAP: Adding a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction by forming a more reactive intermediate.[13]
-
Solvent Choice: The choice of solvent can influence the reaction rate. Dichloromethane (DCM) or dimethylformamide (DMF) are commonly used.[14]
-
Temperature: Gently heating the reaction mixture may increase the rate, but be cautious of potential side reactions and racemization.
-
Reagent Equivalents: Ensure you are using a slight excess of the amine and coupling reagents if the carboxylic acid is the limiting reagent.
-
Q3: How can I minimize the risk of racemization at the chiral center of this compound during amidation?
A3: Racemization is a potential risk, especially with some coupling reagents and under harsh conditions.
-
Solution:
-
Use Additives: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are known to suppress racemization when used with carbodiimide coupling agents like EDC or DCC.[15]
-
Mild Conditions: Perform the reaction at low temperatures (e.g., starting at 0 °C and allowing it to warm to room temperature). Avoid excessive heat and strong bases.
-
Choice of Coupling Reagent: Some coupling reagents are less prone to causing racemization than others. HATU and HBTU are often good choices for minimizing racemization in peptide couplings.
-
Data Presentation: Common Amidation Conditions
| Parameter | DCC/DMAP | EDC/HOBt | Notes | Reference |
| Carboxylic Acid | 1 equiv | 1 equiv | - | - |
| Amine | 1 - 1.2 equiv | 1 - 1.2 equiv | A slight excess is often used. | [13] |
| Coupling Reagent | DCC (1 - 1.2 equiv) | EDC (1 - 1.5 equiv) | - | [12][13] |
| Additive | DMAP (0.1 - 0.2 equiv) | HOBt (1 - 1.5 equiv) | HOBt is used in stoichiometric amounts. | [13][16] |
| Solvent | DCM or DMF | DCM or DMF | Ensure anhydrous conditions. | [3][14] |
| Temperature | 0 °C to RT | 0 °C to RT | - | [13] |
| Reaction Time | 12 - 24 hours | 12 - 48 hours | Monitor by TLC. | [17] |
| Work-up | Filter DCU, aqueous wash | Aqueous wash | DCU precipitation is a key step for DCC. | [12] |
Experimental Protocol: Amidation of this compound with Benzylamine (EDC/HOBt)
-
Dissolve this compound (1.0 g, 6.09 mmol) in 30 mL of anhydrous DCM in a round-bottom flask.
-
Add HOBt (0.93 g, 6.88 mmol) and benzylamine (0.72 mL, 6.70 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.31 g, 6.88 mmol) in one portion.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Once complete, wash the reaction mixture with 2 x 20 mL of 1 M HCl, 2 x 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Reduction of this compound
Reduction of the carboxylic acid group of this compound to a primary alcohol is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am trying to reduce this compound with NaBH₄, but I am not seeing any product formation. Why is this?
A1: Sodium borohydride (NaBH₄) is not a strong enough reducing agent to reduce carboxylic acids. You need to use a more powerful reducing agent like lithium aluminum hydride (LiAlH₄).
Q2: My LiAlH₄ reduction is giving a complex mixture of products, and the yield of the desired alcohol is low. What could be going wrong?
A2: LiAlH₄ is a very reactive reagent, and several factors can lead to poor results.
-
Wet Reagents/Solvent: LiAlH₄ reacts violently with water. The presence of moisture will consume the reagent and can create hazardous conditions.
-
Solution: Ensure your solvent (typically THF or diethyl ether) is anhydrous and that all glassware is oven-dried before use. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Improper Quenching: The work-up procedure for LiAlH₄ reactions is critical. Adding water or acid too quickly can lead to a violent reaction and potential loss of product.
-
Solution: A Fieser work-up is recommended. Cool the reaction mixture to 0 °C. Slowly and carefully add water (1 mL per 1 g of LiAlH₄ used), followed by 15% aqueous NaOH (1 mL per 1 g of LiAlH₄), and then more water (3 mL per 1 g of LiAlH₄). Stir until a white precipitate forms, which can then be filtered off.
-
-
Over-reduction of other functional groups: LiAlH₄ will reduce many other functional groups, such as esters, amides, ketones, and aldehydes. If your starting material contains other reducible groups that you wish to preserve, LiAlH₄ may not be a suitable reagent.
Q3: Can the stereochemical integrity of this compound be affected during LiAlH₄ reduction?
A3: The reduction of a carboxylic acid to a primary alcohol with LiAlH₄ does not involve the chiral center directly, so the stereochemical integrity should be maintained. The reaction occurs at the carbonyl carbon, which is not the stereocenter in this compound. However, it is always good practice to confirm the optical purity of the product using chiral HPLC or by measuring its specific rotation.
Data Presentation: Typical LiAlH₄ Reduction Conditions
| Parameter | Condition | Notes |
| Reducing Agent | LiAlH₄ (1.5 - 2.0 equiv) | A strong reducing agent is required. |
| Solvent | Anhydrous THF or Diethyl Ether | Must be completely dry. |
| Temperature | 0 °C to Reflux | Often started at 0 °C and then warmed. |
| Reaction Time | 2 - 12 hours | Monitor by TLC. |
| Work-up | Fieser work-up (H₂O, NaOH(aq), H₂O) | Careful, dropwise addition is crucial. |
| Typical Yield | 70-90% | Dependent on anhydrous conditions and proper work-up. |
Experimental Protocol: Reduction of this compound to (S)-3-Phenylbutan-1-ol
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (0.80 g, 21.1 mmol) in 50 mL of anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (2.0 g, 12.2 mmol) in 20 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C.
-
Carefully and slowly quench the reaction by the sequential dropwise addition of:
-
0.8 mL of water
-
0.8 mL of 15% aqueous NaOH
-
2.4 mL of water
-
-
Stir the resulting mixture at room temperature for 1 hour, or until a white granular precipitate forms.
-
Filter the mixture through a pad of Celite, washing the filter cake with THF.
-
Combine the filtrate and washes and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure (S)-3-phenylbutan-1-ol.
Mandatory Visualizations
Experimental Workflow: Amidation of this compound
Caption: Workflow for the amidation of this compound.
Signaling Pathway: this compound as an HDAC Inhibitor
Caption: Mechanism of this compound as an HDAC inhibitor.[18][19]
References
- 1. athabascau.ca [athabascau.ca]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. Phenylbutyric acid suppresses protein accumulation-mediated ER stress in retrovirus-infected astrocytes and delays onset of paralysis in infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. quora.com [quora.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. community.wvu.edu [community.wvu.edu]
- 10. cerritos.edu [cerritos.edu]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 17. echemi.com [echemi.com]
- 18. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (S)-3-Phenylbutyric Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-3-Phenylbutyric acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic method.
Method 1: Asymmetric Hydrogenation of 3-Phenyl-2-butenoic Acid
Question 1: Why is the enantiomeric excess (e.e.) of my this compound product low?
Answer:
Low enantiomeric excess in the asymmetric hydrogenation of 3-phenyl-2-butenoic acid can be attributed to several factors related to the catalyst, reaction conditions, and substrate purity.
-
Catalyst Inactivity or Degradation: The chiral catalyst is crucial for stereoselectivity. Ensure the catalyst has not been deactivated by impurities or improper handling.
-
Sub-optimal Reaction Conditions: Temperature, hydrogen pressure, and solvent can significantly influence the enantioselectivity. It is critical to adhere to optimized protocols.
-
Racemization of the Product: The product, this compound, can undergo racemization under certain conditions, particularly in the presence of base at elevated temperatures.[1]
Troubleshooting Steps:
-
Catalyst Verification:
-
Use a fresh batch of catalyst or verify the activity of the current batch.
-
Ensure anaerobic handling of the catalyst if it is air-sensitive.
-
-
Optimization of Reaction Parameters:
-
Screen different solvents to find the optimal medium for the specific catalyst system.
-
Vary the hydrogen pressure and reaction temperature systematically to identify the conditions that maximize enantioselectivity.
-
-
Preventing Racemization:
-
After the reaction is complete, work-up the reaction mixture promptly.
-
Avoid exposing the product to strongly basic or acidic conditions for prolonged periods, especially at high temperatures.
-
Question 2: The hydrogenation reaction is slow or incomplete. What are the possible causes?
Answer:
A sluggish or incomplete hydrogenation can be caused by catalyst inhibition, insufficient hydrogen pressure, or problems with the substrate.
-
Catalyst Poisoning: Impurities in the substrate or solvent (e.g., sulfur compounds, halides) can poison the catalyst.
-
Insufficient Hydrogen Pressure: The reaction rate is often dependent on the hydrogen pressure.
-
Poor Substrate Solubility: If the substrate is not fully dissolved in the reaction solvent, the reaction rate will be limited.
Troubleshooting Steps:
-
Purify the Substrate: Recrystallize or chromatograph the 3-phenyl-2-butenoic acid to remove potential catalyst poisons.
-
Increase Hydrogen Pressure: Gradually increase the hydrogen pressure within the safe limits of your reactor.
-
Improve Solubility: Choose a solvent in which the substrate is more soluble at the reaction temperature. Gentle heating may also improve solubility, but be mindful of potential side reactions.
Method 2: Chiral Resolution of Racemic 3-Phenylbutyric Acid
Question 1: I am having difficulty separating the diastereomeric salts formed during chiral resolution. What can I do?
Answer:
The successful separation of diastereomeric salts by crystallization depends heavily on the difference in their solubility.[2]
-
Choice of Resolving Agent: The chiral resolving agent used is critical. Common resolving agents for carboxylic acids include chiral amines like (R)- or (S)-1-phenylethylamine.[2]
-
Solvent System: The choice of solvent for crystallization is crucial for achieving good separation.
Troubleshooting Steps:
-
Screen Resolving Agents: If one resolving agent does not provide easily separable salts, try a different one.
-
Optimize Crystallization Solvent:
-
Experiment with different solvents or solvent mixtures to maximize the solubility difference between the two diastereomers.
-
A solvent in which one diastereomer is sparingly soluble while the other is highly soluble is ideal.
-
-
Control Cooling Rate: A slow cooling rate during crystallization often leads to larger, purer crystals.
Question 2: The yield of the desired (S)-enantiomer is low after resolution. How can I improve it?
Answer:
Low yield in chiral resolution is often due to incomplete precipitation of the desired diastereomeric salt or multiple recrystallization steps leading to material loss.
-
Sub-optimal Crystallization Conditions: The concentration of the solution and the final crystallization temperature affect the yield.
-
Racemization of the Unwanted Enantiomer: To improve the overall yield beyond the theoretical 50%, the unwanted (R)-enantiomer can be racemized and recycled.
Troubleshooting Steps:
-
Optimize Crystallization Yield:
-
Concentrate the solution before crystallization to ensure supersaturation.
-
Cool the solution to a lower temperature to maximize precipitation.
-
-
Implement a Racemization/Recycle Loop:
-
Recover the unwanted (R)-enantiomer from the mother liquor.
-
Develop a protocol to racemize the (R)-enantiomer (e.g., by heating with a base) and re-introduce it into the resolution process.
-
Method 3: Malonic Ester Synthesis of 3-Phenylbutyric Acid
Question 1: I am observing significant amounts of a dialkylated byproduct in my malonic ester synthesis. How can I minimize this?
Answer:
The formation of a dialkylated product is a common side reaction in malonic ester synthesis.[3] This occurs when the mono-alkylated ester is deprotonated and reacts with another equivalent of the alkyl halide.
-
Stoichiometry of Reactants: Using an excess of the malonic ester can favor mono-alkylation.
-
Reaction Conditions: The choice of base and reaction temperature can influence the extent of dialkylation.
Troubleshooting Steps:
-
Adjust Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the diethyl malonate relative to the base and the alkyl halide.
-
Control the Addition of Alkyl Halide: Add the alkyl halide slowly to the solution of the enolate to maintain a low concentration of the halide and minimize the chance of a second alkylation.
-
Choice of Base: Use a bulky base that may sterically hinder the second alkylation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the enantioselective synthesis of this compound are:
-
Asymmetric Hydrogenation: This involves the hydrogenation of a prochiral precursor, typically 3-phenyl-2-butenoic acid, using a chiral catalyst.
-
Chiral Resolution: This method starts with racemic 3-phenylbutyric acid, which is then separated into its enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization.[2]
-
Kinetic Resolution: In this approach, one enantiomer of the racemic starting material reacts faster with a chiral reagent or catalyst, leaving the other enantiomer unreacted.
Q2: What are the typical side products I should be aware of during the synthesis?
A2: Depending on the synthetic route, you may encounter the following side products:
-
Asymmetric Hydrogenation: The main "side product" is the undesired (R)-enantiomer. Over-reduction of the phenyl ring can occur under harsh conditions.
-
Chiral Resolution: The primary challenge is the efficient separation of the two diastereomeric salts. Incomplete separation will lead to contamination of the desired enantiomer with the other.
-
Malonic Ester Synthesis: The most common side product is the dialkylated malonic ester.[3] Other potential byproducts can arise from side reactions of the alkyl halide (e.g., elimination).
Q3: How can I purify the final this compound product?
A3: Purification strategies depend on the nature of the impurities.
-
Recrystallization: This is an effective method for removing minor impurities and can sometimes be used to enrich the enantiomeric excess.
-
Chromatography: Column chromatography on silica gel can be used to separate the desired product from byproducts with different polarities.
-
Preparative Chiral HPLC: For very high enantiomeric purity, preparative chiral high-performance liquid chromatography (HPLC) can be employed.
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Synthesis Method | Typical Starting Materials | Key Reagents/Catalysts | Typical Yield (%) | Typical e.e. (%) | Main Advantages | Main Disadvantages |
| Asymmetric Hydrogenation | 3-Phenyl-2-butenoic acid, H₂ | Chiral Rhodium or Ruthenium complexes (e.g., with BINAP) | >90 | >95 | High atom economy, high enantioselectivity | Expensive catalysts, requires high-pressure equipment |
| Chiral Resolution | Racemic 3-phenylbutyric acid | Chiral amines (e.g., (R)-1-phenylethylamine), solvents for crystallization | <50 (per cycle) | >99 | High enantiopurity achievable, well-established technique | Theoretical max yield of 50%, requires racemization of unwanted enantiomer for higher yield |
| Malonic Ester Synthesis | Diethyl malonate, 1-bromoethylbenzene | Sodium ethoxide, followed by acid hydrolysis and decarboxylation | 60-80 | 0 (racemic) | Uses readily available starting materials | Produces a racemic mixture requiring further resolution, potential for dialkylation |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of 3-Phenyl-2-butenoic Acid
-
Catalyst Preparation: In a glovebox, a pressure-rated reaction vessel is charged with a chiral ruthenium-BINAP catalyst (e.g., Ru(OAc)₂(R)-BINAP) (0.01 mol%).
-
Reaction Setup: The vessel is sealed, removed from the glovebox, and connected to a hydrogen line.
-
Substrate Addition: A solution of 3-phenyl-2-butenoic acid (1.0 eq) in a degassed solvent (e.g., methanol) is added to the vessel via syringe.
-
Hydrogenation: The vessel is purged with hydrogen gas three times, and then pressurized to the desired pressure (e.g., 10 atm). The reaction mixture is stirred vigorously at a set temperature (e.g., 50 °C) for the specified time (e.g., 12-24 hours), or until hydrogen uptake ceases.
-
Work-up: The vessel is carefully depressurized, and the solvent is removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and filtered through a short pad of silica gel to remove the catalyst.
-
Purification: The filtrate is concentrated, and the crude product is purified by recrystallization or column chromatography to yield this compound.
-
Analysis: The yield is determined, and the enantiomeric excess is measured by chiral HPLC or GC.
Protocol 2: Chiral Resolution of Racemic 3-Phenylbutyric Acid
-
Salt Formation: Racemic 3-phenylbutyric acid (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol). To this solution, a solution of the chiral resolving agent, (R)-1-phenylethylamine (0.5 eq), in the same solvent is added slowly with stirring.
-
Crystallization: The mixture is gently heated to obtain a clear solution and then allowed to cool slowly to room temperature. The diastereomeric salt of this compound with (R)-1-phenylethylamine, being less soluble, will preferentially crystallize. The crystallization can be completed by cooling the mixture in an ice bath.
-
Isolation of Diastereomeric Salt: The precipitated salt is collected by filtration, washed with a small amount of cold solvent, and dried.
-
Liberation of the Free Acid: The diastereomeric salt is suspended in water, and the mixture is acidified with a strong acid (e.g., HCl) to pH 1-2.
-
Extraction: The liberated this compound is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification and Analysis: The organic extracts are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude this compound. The product can be further purified by recrystallization. The enantiomeric excess is determined by chiral HPLC.
-
Recovery of Unwanted Enantiomer: The mother liquor from the crystallization step, which is enriched in the (R)-enantiomer, can be treated similarly to recover the (R)-3-phenylbutyric acid.
Visualizations
Caption: Synthetic pathways for this compound.
Caption: Troubleshooting workflow for common synthesis issues.
References
Stability issues with (S)-3-Phenylbutyric acid during storage
This technical support center provides guidance on the stability and storage of (S)-3-Phenylbutyric acid. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?
A1: To minimize degradation, this compound should be stored in a cool, dark, and dry place.[1] For long-term stability, the following conditions are recommended:
-
Temperature: Store at 2-8 °C for short-term storage and -20 °C for long-term storage.[2] Avoid repeated freeze-thaw cycles.[2]
-
Atmosphere: To prevent oxidation, store under an inert atmosphere, such as nitrogen or argon.[2]
-
Light: Protect from light by using amber-colored or opaque vials.[1][2]
-
Container: Use well-sealed, airtight containers made of an inert material like glass.[2]
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented, compounds with similar structures, like other phenylalkanoic acids, can degrade through several mechanisms:
-
Oxidation: The benzene ring and the benzylic carbon are susceptible to oxidation, which can be accelerated by exposure to oxygen, light, and trace metal ions.[2] This can lead to the formation of hydroperoxides or ketones.[2]
-
Decarboxylation: At high temperatures, the carboxylic acid group may be lost as carbon dioxide.[2]
-
Side-chain Oxidation: The alkyl side-chain can undergo oxidation.[3]
Q3: How can I monitor the stability of my this compound sample?
A3: The most effective way to monitor the stability of this compound is by using a stability-indicating high-performance liquid chromatography (HPLC) method with UV detection.[1][2] This method should be validated to ensure it can separate the intact this compound from any potential degradation products.[1] Regular analysis of the sample's purity and comparison to a reference standard stored under ideal conditions is recommended.[2]
Troubleshooting Guides
Problem: I am observing a loss of purity or a lower than expected concentration of this compound in my sample.
| Possible Cause | Troubleshooting Steps |
| Degradation due to improper storage | 1. Review your storage conditions. Ensure the compound is stored at the recommended temperature (2-8 °C for short-term, -20 °C for long-term), protected from light, and in a tightly sealed container under an inert atmosphere.[2] 2. If you suspect degradation, consider performing a purity analysis using a stability-indicating HPLC method. |
| Adsorption to container surfaces | 1. Consider using different container materials, such as silanized glass, to minimize adsorption.[1] 2. To check for adsorbed compound, rinse the container with a suitable solvent and analyze the rinse.[1] |
| Solvent evaporation | 1. Ensure that your sample containers are properly sealed during storage and experiments.[1] |
| Inaccurate sample preparation | 1. Double-check all steps in your sample preparation and dilution procedures for accuracy. |
Problem: I see unexpected peaks in my HPLC chromatogram.
| Possible Cause | Troubleshooting Steps |
| Formation of degradation products | 1. The presence of new peaks likely indicates the formation of degradation products. 2. To identify these products, you can perform forced degradation studies to understand the degradation pathways under various stress conditions (e.g., acid, base, oxidation, heat, light).[1][4] 3. Utilize a stability-indicating HPLC method for your analysis.[2] |
| Contamination | 1. Ensure that all solvents, reagents, and equipment used in your experiments are clean and of high purity. |
Forced Degradation Data (Illustrative Example)
| Stress Condition | % Assay of 3-phenylhexanoic acid | % Degradation |
| 0.1 M HCl (60°C, 24h) | 85.2 | 14.8 |
| 0.1 M NaOH (60°C, 24h) | 78.9 | 21.1 |
| 3% H₂O₂ (RT, 24h) | 92.5 | 7.5 |
| Dry Heat (80°C) | 98.1 | 1.9 |
| UV Light | 95.3 | 4.7 |
| (Data adapted from a study on 3-phenylhexanoic acid)[1] |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Materials:
-
This compound
-
Methanol or acetonitrile (HPLC grade)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
3. Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C for 24 hours.[1]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at 60°C for 24 hours.[1]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.[1]
-
Thermal Degradation: Expose a solid sample of this compound to dry heat at 80°C for a defined period.[1]
-
Photolytic Degradation: Expose the stock solution to UV light in a photostability chamber for a defined period.[1]
4. Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to an appropriate concentration for HPLC analysis.
-
Analyze the stressed samples and an unstressed control sample using a validated stability-indicating HPLC method.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
Technical Support Center: Scaling Up (S)-3-Phenylbutyric Acid Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the scalable synthesis of (S)-3-Phenylbutyric acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most scalable methods for producing enantiomerically pure this compound?
A1: For large-scale production, the two most prominent and industrially viable methods are enzymatic kinetic resolution of a racemic ester of 3-phenylbutyric acid and asymmetric hydrogenation of a suitable prochiral precursor, such as 3-phenyl-3-butenoic acid. Both methods offer high enantioselectivity and yield when optimized.
Q2: How can I determine the enantiomeric excess (ee%) of my this compound?
A2: The most common and accurate method is chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the (S) and (R) enantiomers, allowing for their quantification and the calculation of the enantiomeric excess.
Q3: My enzymatic resolution is stalling before reaching 50% conversion. What could be the issue?
A3: Stalling in enzymatic resolutions can be due to several factors. Common causes include enzyme inhibition by the product or a co-solvent, a significant change in pH as the acidic product is formed, or enzyme denaturation over time. Refer to the troubleshooting guide below for specific solutions.
Q4: In asymmetric hydrogenation, I am observing low enantioselectivity. What are the key parameters to optimize?
A4: Low enantioselectivity in asymmetric hydrogenation is often related to the choice of chiral ligand, hydrogen pressure, temperature, and solvent. The purity of the substrate and the catalyst are also critical. A systematic optimization of these parameters is crucial for achieving high ee%.
Troubleshooting Guides
Asymmetric Hydrogenation of 3-Phenyl-3-butenoic Acid
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient hydrogen pressure. 3. Presence of catalyst poisons (e.g., sulfur compounds, oxygen). 4. Incorrect solvent. | 1. Use a fresh batch of catalyst and ensure proper activation if required. 2. Increase hydrogen pressure incrementally. 3. Ensure all reagents and solvents are thoroughly degassed and purified. 4. Screen a range of solvents (e.g., methanol, ethanol, THF). |
| Low Enantioselectivity (ee%) | 1. Suboptimal chiral ligand. 2. Reaction temperature is too high. 3. Inappropriate solvent. 4. Low hydrogen pressure. | 1. Screen a variety of chiral ligands (e.g., BINAP, Josiphos). 2. Lower the reaction temperature. 3. The polarity of the solvent can significantly influence enantioselectivity; screen different solvents. 4. Vary the hydrogen pressure as it can affect the stereochemical outcome. |
| Poor Reproducibility | 1. Inconsistent catalyst quality or handling. 2. Trace amounts of water or oxygen. 3. Variations in substrate purity. | 1. Standardize catalyst preparation and handling procedures under an inert atmosphere. 2. Use freshly distilled, anhydrous, and degassed solvents. 3. Ensure consistent purity of the starting material. |
Enzymatic Kinetic Resolution of Racemic Ethyl 3-Phenylbutyrate
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Slow Reaction Rate | 1. Suboptimal enzyme activity (pH, temperature). 2. Low enzyme loading. 3. Poor substrate solubility. | 1. Optimize the pH and temperature according to the enzyme's specifications. 2. Increase the amount of enzyme used. 3. Add a co-solvent (e.g., MTBE, toluene) to improve solubility, but be mindful of its effect on enzyme activity. |
| Low Enantioselectivity (ee%) | 1. Incorrect choice of enzyme. 2. Suboptimal reaction conditions. 3. Reaction has proceeded beyond 50% conversion. | 1. Screen different lipases or esterases. Lipases from Candida antarctica (CAL-B) or Pseudomonas cepacia are often effective. 2. Optimize temperature and co-solvent. 3. Monitor the reaction closely and stop it at or near 50% conversion for the highest ee of the remaining ester. |
| Difficult Separation of Product and Unreacted Starting Material | 1. Similar physical properties. | 1. After the reaction, acidify the mixture to protonate the carboxylic acid. The acid can then be extracted into a basic aqueous solution, leaving the unreacted ester in the organic phase. |
Quantitative Data Summary
The following table summarizes typical quantitative data for the scalable synthesis of this compound via two different methods.
| Method | Substrate | Catalyst/Enzyme | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) | Enantiomeric Excess (ee%) |
| Asymmetric Hydrogenation | 3-Phenyl-3-butenoic acid | Ru(OAc)₂[(R)-BINAP] | Methanol | 50 | 10 | >95 | >98 (S) |
| Enzymatic Kinetic Resolution | Racemic ethyl 3-phenylbutyrate | Candida antarctica lipase B (CALB) | Toluene/Phosphate Buffer | 40 | N/A | ~45 (for S-acid) | >99 (S) |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of 3-Phenyl-3-butenoic acid
This protocol describes a representative procedure for the asymmetric hydrogenation of 3-phenyl-3-butenoic acid to yield this compound.
Materials:
-
3-Phenyl-3-butenoic acid
-
[Ru(OAc)₂((R)-BINAP)] catalyst
-
Anhydrous, degassed methanol
-
Hydrogen gas (high purity)
-
Autoclave/high-pressure reactor
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with 3-phenyl-3-butenoic acid (1.0 eq) and the [Ru(OAc)₂((R)-BINAP)] catalyst (0.01 mol%).
-
Add anhydrous, degassed methanol to the desired concentration (e.g., 0.5 M).
-
Seal the glass liner inside the autoclave.
-
Remove the autoclave from the glovebox and connect it to a hydrogen line.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to 10 atm with hydrogen.
-
Heat the reaction mixture to 50 °C with stirring.
-
Monitor the reaction progress by taking aliquots and analyzing them by HPLC or GC.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to yield this compound.
Protocol 2: Enzymatic Kinetic Resolution of Racemic Ethyl 3-Phenylbutyrate
This protocol outlines a general procedure for the lipase-catalyzed kinetic resolution of racemic ethyl 3-phenylbutyrate.
Materials:
-
Racemic ethyl 3-phenylbutyrate
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Toluene (or other suitable organic solvent)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
Procedure:
-
To a round-bottom flask, add racemic ethyl 3-phenylbutyrate (1.0 eq), phosphate buffer, and toluene.
-
Add the immobilized lipase (e.g., 10% w/w of the substrate).
-
Stir the biphasic mixture vigorously at 40 °C.
-
Monitor the reaction progress by taking small samples of the organic layer and analyzing by chiral HPLC to determine the conversion and the ee of the remaining ester and the product acid (after derivatization).
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with toluene and reused.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, which contain the unreacted (R)-ethyl 3-phenylbutyrate. This can be purified by column chromatography.
-
Acidify the aqueous layer to pH 2 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
Visualizations
Caption: Workflow for Asymmetric Hydrogenation.
Technical Support Center: Asymmetric Hydrogenation of (E)-3-Phenylbut-2-enoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor yields in the asymmetric hydrogenation of (E)-3-phenylbut-2-enoic acid to produce (S)-3-Phenylbutyric acid.
Troubleshooting Guide
Question: My reaction has a low conversion rate, resulting in a poor yield of this compound. What are the potential causes and how can I address them?
Answer:
Low conversion in asymmetric hydrogenation can stem from several factors, primarily related to catalyst activity, reaction conditions, and substrate purity. Below is a systematic guide to troubleshoot this issue.
1. Catalyst Deactivation or Inhibition:
-
Cause: The catalyst may be inactive or "poisoned" by impurities. Transition metal catalysts are sensitive to various functional groups and trace impurities.
-
Troubleshooting Steps:
-
Catalyst Quality: Ensure the catalyst and chiral ligand are from a reliable source and have been stored under appropriate inert conditions. If the catalyst is old or has been exposed to air, consider using a fresh batch.[1]
-
Substrate and Solvent Purity: Purify the (E)-3-phenylbut-2-enoic acid substrate to remove any potential catalyst poisons. Common culprits include sulfur or strongly coordinating compounds. Use high-purity, degassed solvents to minimize oxygen and other inhibitors.[1]
-
Inert Atmosphere: The reaction should be performed under a strict inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate many hydrogenation catalysts. Ensure all glassware is oven-dried and cooled under an inert gas stream.
-
2. Suboptimal Reaction Conditions:
-
Cause: The chosen temperature, hydrogen pressure, or reaction time may not be optimal for the specific catalyst system and substrate.
-
Troubleshooting Steps:
-
Hydrogen Pressure: While some modern catalysts operate efficiently at low pressures, increasing the hydrogen pressure can often improve the reaction rate and conversion.[2] However, excessively high pressure can sometimes negatively impact enantioselectivity.
-
Temperature: The reaction temperature can significantly influence catalyst activity. If the reaction is sluggish at room temperature, a moderate increase in temperature may improve the conversion rate.[2] Conversely, high temperatures can sometimes lead to catalyst decomposition or side reactions.
-
Reaction Time: Monitor the reaction progress using techniques like TLC, GC, or HPLC to determine the optimal reaction time. Incomplete conversion may simply require a longer reaction duration.
-
3. Inefficient Catalyst Activation or Formation:
-
Cause: For catalyst systems prepared in situ, the activation process may be incomplete.
-
Troubleshooting Steps:
-
Pre-catalyst and Ligand Ratio: Ensure the correct stoichiometry between the metal precursor and the chiral ligand is used as per the literature protocol for your chosen catalyst system.
-
Activation Time: Allow sufficient time for the active catalyst to form before adding the substrate. This pre-formation step is often critical for achieving high activity.
-
Question: The enantioselectivity (ee) of my this compound is lower than expected. What factors influence enantioselectivity and how can I improve it?
Answer:
Poor enantioselectivity is a common challenge in asymmetric catalysis. The following factors are critical for achieving high ee:
-
Chiral Ligand Selection: The choice of chiral ligand is paramount. Different ligands exhibit varying degrees of effectiveness for specific substrates. A screening of different ligand families (e.g., BINAP derivatives, Josiphos, etc.) may be necessary to find the optimal one for your substrate.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the three-dimensional arrangement of the catalyst-substrate complex, thereby influencing enantioselectivity. Protic solvents like methanol or isopropanol are often effective for the hydrogenation of unsaturated carboxylic acids.[3][4]
-
Additives: The presence of additives can have a profound effect on both reactivity and enantioselectivity. For the hydrogenation of α,β-unsaturated carboxylic acids, the addition of a base like triethylamine (Et3N) can accelerate the reaction and improve enantioselectivity.[5]
-
Temperature and Pressure: As with conversion, temperature and hydrogen pressure can also affect enantioselectivity. It is often a trade-off, where conditions that favor high conversion may not be optimal for high ee. A systematic optimization of these parameters is recommended.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst systems for the asymmetric hydrogenation of (E)-3-phenylbut-2-enoic acid?
A1: Ruthenium, Rhodium, and Iridium-based catalysts with chiral phosphine ligands are commonly employed. Ruthenium-BINAP systems are classic examples for the hydrogenation of unsaturated carboxylic acids.[6] More recent developments include highly efficient Iridium-SIPHOX[5] and Cobalt-based catalysts.[2][3]
Q2: How do I choose the right solvent for my reaction?
A2: The choice of solvent can be critical. Protic solvents like methanol and isopropanol have been shown to be effective for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids.[3][4] It is advisable to consult literature for the specific catalyst system you are using and consider screening a few different solvents to find the optimal one for your reaction.
Q3: Can I use a heterogeneous catalyst for this reaction?
A3: While homogeneous catalysts are more common for achieving high enantioselectivity in this transformation, research into heterogeneous asymmetric hydrogenation is ongoing. However, for obtaining high ee, well-defined homogeneous catalysts are generally preferred.[7]
Q4: My starting material, (E)-3-phenylbut-2-enoic acid, is a solid. How should I best introduce it into the reaction?
A4: The substrate should be fully dissolved in the reaction solvent before the catalyst is added or the reaction is pressurized with hydrogen. Ensure complete dissolution to avoid issues with reaction kinetics and reproducibility.
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be monitored by taking small aliquots (under an inert atmosphere) at different time points and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). Chiral HPLC or GC is necessary to determine the enantiomeric excess (ee) of the product.
Data Presentation
Table 1: Effect of Catalyst System on the Asymmetric Hydrogenation of Cinnamic Acid Derivatives.
| Catalyst System | Ligand | Substrate | Conversion (%) | ee (%) | Reference |
| Ir-SIPHOX | (Sa,S)-1d | Cinnamic Acid | >99 | 99.4 | [5] |
| Co(acac)2/Zn | (S,S)-Ph-BPE | α-methyl cinnamic acid | 99 | 99 | [2] |
| Ru(OAc)2 | (R)-BINAP | (Z)-3-phenyl-2-butenoic acid | 100 | 95 | [8] |
Table 2: Influence of Reaction Parameters on Yield and Enantioselectivity.
| Parameter | Variation | Effect on Yield | Effect on ee | General Recommendation |
| Hydrogen Pressure | Increase | Generally increases | Can increase or decrease | Optimize for your specific catalyst system; start with literature values. |
| Temperature | Increase | Generally increases | Often decreases | Start at room temperature and adjust as needed based on reaction rate and ee. |
| Solvent | Protic vs. Aprotic | Varies | Significant impact | Screen different solvents; protic solvents are often a good starting point. |
| Additives (e.g., Base) | Presence vs. Absence | Can significantly increase | Can significantly increase | Consider adding a base like triethylamine for unsaturated carboxylic acids.[5] |
Experimental Protocols
Representative Protocol for Asymmetric Hydrogenation of (E)-3-phenylbut-2-enoic Acid using a Ru-BINAP Catalyst:
This protocol is a general guideline and may require optimization for your specific setup and reagents.
Materials:
-
(E)-3-phenylbut-2-enoic acid
-
[Ru(OAc)2((R)-BINAP)] or a suitable precursor system
-
Methanol (HPLC grade, degassed)
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
-
High-pressure autoclave or reactor
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven and allow it to cool under a stream of inert gas.
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the [Ru(OAc)2((R)-BINAP)] catalyst (e.g., 1 mol%) to the high-pressure reactor vessel equipped with a magnetic stir bar.
-
Reagent Addition: Add the (E)-3-phenylbut-2-enoic acid (1 equivalent) to the reactor, followed by the degassed methanol to achieve the desired concentration (e.g., 0.1 M).
-
Reaction Sealing and Purging: Seal the reactor and remove it from the glovebox (if used). Connect the reactor to a hydrogen line and purge the system by pressurizing with hydrogen and then venting (repeat 3-5 times) to ensure an inert atmosphere of hydrogen.
-
Reaction Execution: Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 atm) and begin vigorous stirring. Maintain the reaction at the desired temperature (e.g., room temperature or slightly elevated) for the specified time (e.g., 12-24 hours).
-
Reaction Quenching and Work-up: After the reaction is complete, carefully vent the excess hydrogen. Open the reactor and concentrate the reaction mixture under reduced pressure. The crude product can then be purified by standard methods such as column chromatography or recrystallization.
-
Analysis: Determine the yield of the purified this compound. Analyze the enantiomeric excess (ee) using chiral HPLC or GC.
Mandatory Visualizations
Caption: Experimental workflow for asymmetric hydrogenation.
Caption: Troubleshooting logic for poor reaction yield.
References
- 1. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cobalt-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids by Homolytic H2 Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids [organic-chemistry.org]
- 6. archive.nptel.ac.in [archive.nptel.ac.in]
- 7. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activities of (S)-3-Phenylbutyric Acid and (R)-3-Phenylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of the enantiomers of 3-phenylbutyric acid: (S)-3-Phenylbutyric acid and (R)-3-Phenylbutyric acid. While research on the differential effects of these stereoisomers is ongoing, existing data, particularly in the field of microbiology, reveals significant enantioselectivity. This document summarizes the current state of knowledge, presents relevant experimental data, and provides detailed protocols for key assays to facilitate further investigation into the distinct biological roles of these molecules.
Enantioselective Bacterial Metabolism
A notable difference in the biological activity of (S)- and (R)-3-phenylbutyric acid has been observed in the metabolic capabilities of the bacterium Rhodococcus rhodochrous PB1. This bacterium, isolated from compost soil, demonstrates a clear preference for one enantiomer over the other.
Key Findings:
-
(R)-3-Phenylbutyric acid serves as a sole carbon and energy source for the growth of Rhodococcus rhodochrous PB1.
-
This compound , in contrast, does not support the growth of this bacterium.
This enantioselective metabolism suggests that the bacterial enzymes involved in the degradation pathway of 3-phenylbutyric acid are stereospecific.
Quantitative Data: Bacterial Growth
| Enantiomer | Organism | Growth Supported |
| (R)-3-Phenylbutyric acid | Rhodococcus rhodochrous PB1 | Yes |
| This compound | Rhodococcus rhodochrous PB1 | No |
Potential Differential Activity as Histone Deacetylase (HDAC) Inhibitors
While direct comparative studies on the HDAC inhibitory activity of the enantiomers of 3-phenylbutyric acid are not extensively available, research on related derivatives suggests that stereochemistry plays a crucial role in this activity. Phenylbutyrate and its derivatives are known to act as histone deacetylase (HDAC) inhibitors, which are a class of compounds that interfere with the function of HDACs, leading to changes in gene expression.[1]
One study on a derivative, (S)-(+)-N-hydroxy-4-(3-methyl-2-phenylbutyrylamino)-benzamide, demonstrated potent HDAC inhibition with an IC50 of 16 nM.[2] The " (S)" configuration in this potent derivative suggests that the (S)-enantiomer of 3-phenylbutyric acid might also exhibit stronger HDAC inhibitory activity compared to its (R)-counterpart. However, this remains to be experimentally verified through direct comparison.
Chemical Chaperone Activity
4-Phenylbutyric acid (4-PBA), a closely related compound, is recognized for its function as a chemical chaperone, assisting in the proper folding of proteins and alleviating stress in the endoplasmic reticulum.[3][4] This activity is crucial in the context of protein misfolding diseases. To date, there is a lack of studies directly comparing the chemical chaperone activities of this compound and (R)-3-Phenylbutyric acid. Given the stereospecificity observed in other biological contexts, it is plausible that the enantiomers may exhibit differential chaperone efficacy.
Experimental Protocols
To facilitate further research into the distinct biological activities of (S)- and (R)-3-phenylbutyric acid, detailed protocols for relevant assays are provided below.
Bacterial Growth Curve Assay
This protocol is designed to assess the ability of bacterial strains to utilize specific compounds as a carbon source.
Objective: To determine if (S)- or (R)-3-phenylbutyric acid can support the growth of a bacterial strain (e.g., Rhodococcus rhodochrous).
Materials:
-
Bacterial strain of interest (e.g., Rhodococcus rhodochrous)
-
Sterile minimal medium (lacking a carbon source)
-
This compound and (R)-3-Phenylbutyric acid solutions (sterile)
-
Sterile culture tubes or flasks
-
Spectrophotometer
-
Incubator with shaking capabilities
Procedure:
-
Prepare Inoculum: Grow an overnight culture of the bacterial strain in a suitable rich medium (e.g., Luria-Bertani broth).
-
Prepare Test Cultures:
-
In sterile culture tubes or flasks, prepare the following conditions in triplicate:
-
Minimal medium + (R)-3-Phenylbutyric acid (final concentration, e.g., 10 mM)
-
Minimal medium + this compound (final concentration, e.g., 10 mM)
-
Minimal medium only (negative control)
-
Rich medium (positive control)
-
-
-
Inoculation: Inoculate the test cultures with a small volume of the overnight culture to a starting optical density at 600 nm (OD600) of approximately 0.05.
-
Incubation: Incubate the cultures at the optimal growth temperature for the bacterium (e.g., 30°C) with shaking.
-
Growth Monitoring: At regular time intervals (e.g., every 2-4 hours), measure the OD600 of each culture using a spectrophotometer.
-
Data Analysis: Plot the OD600 values against time to generate growth curves for each condition. Compare the growth curves of the cultures containing the (S) and (R) enantiomers to the controls.
In Vitro Histone Deacetylase (HDAC) Inhibition Assay
This fluorometric assay measures the ability of compounds to inhibit HDAC activity.
Objective: To quantify and compare the HDAC inhibitory potency of (S)- and (R)-3-phenylbutyric acid.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or a mixture)
-
HDAC fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Trichostatin A (TSA) or other known HDAC inhibitor (positive control)
-
This compound and (R)-3-Phenylbutyric acid
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the (S) and (R) enantiomers and the positive control in assay buffer.
-
Enzyme Reaction:
-
To the wells of a 96-well plate, add the assay buffer, the HDAC enzyme, and the test compounds (or vehicle control).
-
Pre-incubate for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Development: Stop the enzymatic reaction and initiate the development of the fluorescent signal by adding the developer solution.
-
Fluorescence Measurement: Incubate for a short period (e.g., 15 minutes) at room temperature and then measure the fluorescence (e.g., excitation at 360 nm, emission at 460 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration. Plot the percentage of inhibition against the compound concentration to determine the IC50 value for each enantiomer.
Cellular Thermal Shift Assay (CETSA) for Chemical Chaperone Activity
CETSA is a biophysical method to assess the engagement of a compound with its target protein in a cellular environment by measuring changes in the protein's thermal stability.[5][6]
Objective: To determine if (S)- or (R)-3-phenylbutyric acid can stabilize a target protein known to be misfolded in a specific disease model, indicating chemical chaperone activity.
Materials:
-
Cultured cells expressing the target protein
-
This compound and (R)-3-Phenylbutyric acid
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein
Procedure:
-
Cell Treatment: Treat the cultured cells with either vehicle, this compound, or (R)-3-phenylbutyric acid at various concentrations for a specific duration.
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. One sample should be kept at room temperature as a control.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.
-
-
Protein Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the soluble target protein in each sample using SDS-PAGE and Western blotting with a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the amount of soluble target protein as a function of temperature for each treatment condition.
-
A shift in the melting curve to a higher temperature in the presence of an enantiomer indicates stabilization of the target protein and suggests chaperone activity.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the general mechanisms of action for HDAC inhibitors and chemical chaperones, as well as the experimental workflow for comparing the enantiomers.
References
- 1. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based optimization of phenylbutyrate-derived histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical chaperone 4-phenylbutyric acid alleviates the aggregation of human familial pulmonary fibrosis-related mutant SP-A2 protein in part through effects on GRP78 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Phenylbutyric acid protects against neuronal cell death by primarily acting as a chemical chaperone rather than histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
Determining Enantiomeric Purity: A Comparative Guide for (S)-3-Phenylbutyric Acid
For researchers and professionals in drug development and chemical synthesis, accurately determining the enantiomeric excess (ee) of chiral molecules like (S)-3-Phenylbutyric acid is paramount. The biological activity of enantiomers can vary significantly, making precise measurement of their relative abundance a critical quality control step. This guide provides a comparative overview of common analytical techniques for determining the enantiomeric excess of this compound, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
Several analytical techniques can be employed to determine the enantiomeric excess of this compound. The choice of method often depends on factors such as available instrumentation, required accuracy, sample throughput, and the presence of other chiral or achiral impurities. The primary methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry.
| Method | Principle | Advantages | Disadvantages | Key Parameters |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | High accuracy and precision, widely applicable, direct analysis without derivatization. | Requires specialized and often expensive chiral columns, method development can be time-consuming. | Retention Time (t R ), Resolution (R s ), Mobile Phase Composition |
| Chiral GC | Separation of volatile derivatives of enantiomers on a chiral stationary phase. | High resolution and sensitivity, suitable for volatile compounds. | Often requires derivatization to increase volatility and improve separation, potential for racemization during derivatization. | Retention Time (t R ), Resolution (R s ), Derivatizing Agent |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral auxiliary, resulting in distinct NMR signals for each enantiomer. | Rapid analysis, provides structural information, small sample requirement. | Lower accuracy and precision compared to chromatography, requires chiral auxiliaries, potential for signal overlap. | Chemical Shift Difference (Δδ) |
| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral compound in solution. | Simple and rapid, non-destructive. | Requires a pure sample, low sensitivity, concentration-dependent, not suitable for racemic mixtures. | Specific Rotation [α] |
Quantitative Data Summary
The following tables summarize quantitative data for the determination of the enantiomeric excess of 3-Phenylbutyric acid using various techniques.
Table 1: Chiral High-Performance Liquid Chromatography (HPLC)
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Analyte | t R1 (min) | t R2 (min) | Resolution (R s ) | Reference |
| Chiralcel® OD-H | n-Hexane/Isopropanol/TFA (90:10:0.1) | 1.0 | UV (254 nm) | 3-Phenylbutyric acid | Data not available | Data not available | Data not available | General Method |
| Chirex® 3126 (S)-LEU & (S)-NEA | Hexane/Isopropanol (90:10) + 0.1% TFA | 1.0 | UV (254 nm) | 2-Phenylbutyric acid | 6.8 | 7.5 | 1.26 | [1] |
Note: Data for 3-Phenylbutyric acid on Chiralcel® OD-H is based on general protocols for separating chiral carboxylic acids. Specific retention times and resolution will require experimental determination. Data for the structural isomer 2-Phenylbutyric acid is provided for reference.
Table 2: Chiral Gas Chromatography (GC)
| Chiral Stationary Phase | Carrier Gas | Temperature Program | Derivatizing Agent | Analyte | t R1 (min) | t R2 (min) | Reference |
| Cyclodextrin-based (e.g., Rt-βDEX) | Helium | Isothermal or Gradient | Trimethylsilyl (TMS) | (R)-3-Phenylbutyric acid | Data not available | Data not available |
Note: Commercial sources indicate that the enantiomeric purity of (R)-3-Phenylbutyric acid can be determined by GC, implying a suitable method exists, likely after derivatization. Specific experimental data is not publicly available.
Table 3: ¹H NMR Spectroscopy with Chiral Auxiliaries
| Chiral Auxiliary | Solvent | Monitored Proton | Δδ (ppm) for Diastereomers |
| (R)-(-)-1-(1-Naphthyl)ethylamine | CDCl₃ | Methyl protons of 3-Phenylbutyric acid | Requires experimental determination |
Note: The use of chiral amines like (R)-(-)-1-(1-Naphthyl)ethylamine to form diastereomeric amide salts with chiral carboxylic acids is a common method for ee determination by ¹H NMR. The chemical shift difference (Δδ) of a proton signal close to the chiral center (e.g., the methyl group) is measured.
Table 4: Polarimetry
| Enantiomer | Solvent | Concentration (c) | Wavelength (λ) | Specific Rotation [α] | Reference |
| This compound | Benzene | 1 g/100 mL | 589 nm (D-line) | +57 ± 2° | |
| (R)-3-Phenylbutyric acid | Benzene | 1 g/100 mL | 589 nm (D-line) | -57 ± 2° |
Experimental Protocols
1. Chiral HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of n-Hexane, Isopropanol, and Trifluoroacetic acid (TFA) in a ratio of 90:10:0.1 (v/v/v). The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of 3-Phenylbutyric acid in the mobile phase to a concentration of approximately 1 mg/mL.
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: ee (%) = [(A1 - A2) / (A1 + A2)] x 100.
2. Chiral GC Method (with Derivatization)
-
Instrumentation: A gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).
-
Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., Rt-βDEX).
-
Derivatization:
-
To a small vial, add approximately 1 mg of 3-Phenylbutyric acid.
-
Add 100 µL of a suitable solvent (e.g., dichloromethane).
-
Add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 60 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Conditions:
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp to a final temperature (e.g., 200 °C) at a rate of 5-10 °C/min.
-
Detector Temperature: 280 °C.
-
-
Data Analysis: Similar to HPLC, the ee is calculated from the integrated peak areas of the two diastereomeric derivatives.
3. ¹H NMR Spectroscopy Method
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the 3-Phenylbutyric acid sample in about 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add approximately 1.1 equivalents of a chiral solvating agent or derivatizing agent, such as (R)-(-)-1-(1-Naphthyl)ethylamine, to the NMR tube.
-
Mix well and acquire another ¹H NMR spectrum.
-
-
Data Analysis: Identify a well-resolved proton signal close to the chiral center (e.g., the methyl protons). The integration of the two distinct signals corresponding to the two diastereomeric complexes is used to calculate the enantiomeric ratio.
Visualizing the Workflow
Caption: Workflow for determining the enantiomeric excess of this compound.
Logical Relationship of Analytical Techniques
References
A Comparative Guide to the Synthesis of (S)-3-Phenylbutyric Acid for Researchers and Drug Development Professionals
An objective analysis of established and alternative methods for the synthesis of the chiral building block, (S)-3-Phenylbutyric acid, is presented. This guide provides a detailed comparison of two prominent synthetic strategies: enzymatic kinetic resolution and asymmetric hydrogenation. The performance of each method is evaluated based on key metrics such as yield, enantiomeric excess, and reaction conditions, supported by experimental data to aid researchers in selecting the most suitable approach for their specific needs.
This compound is a valuable chiral building block in the pharmaceutical industry, utilized in the synthesis of various active pharmaceutical ingredients. The stereochemistry at the C3 position is crucial for the biological activity of the final drug substance, making enantioselective synthesis a critical aspect of its production. This guide explores two distinct and effective methods for obtaining the desired (S)-enantiomer.
Method 1: Enzymatic Kinetic Resolution of Racemic 3-Phenylbutyric Acid
Enzymatic kinetic resolution is a widely used technique that leverages the stereoselectivity of enzymes to separate a racemic mixture. In the case of 3-phenylbutyric acid, lipases are commonly employed to selectively catalyze the esterification or hydrolysis of one enantiomer, leaving the other enantiomer enriched.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol is based on the kinetic resolution of racemic ethyl 3-phenylbutanoate using Pseudomonas fluorescens lipase.
1. Synthesis of Racemic Ethyl 3-Phenylbutanoate:
-
Racemic 3-phenylbutanoic acid is esterified to ethyl 3-phenylbutanoate. A typical procedure involves reacting the carboxylic acid with ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) and heating the mixture under reflux, followed by purification.
2. Enzymatic Resolution:
-
To a suspension of racemic ethyl 3-phenylbutanoate (2.65 mmol) in a 0.1 M phosphate buffer (pH 7, 20 mL), Pseudomonas fluorescens lipase (108 mg) is added.
-
The mixture is shaken at 750 rpm and 30°C for 64 hours.
-
The reaction is monitored by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is achieved.
3. Work-up and Isolation:
-
The reaction mixture is filtered through celite to remove the enzyme.
-
The celite is washed with water and ethyl acetate.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried and concentrated.
-
The resulting mixture of unreacted (R)-ethyl 3-phenylbutanoate and the product this compound is separated by column chromatography to yield the pure (S)-acid.[1]
Performance Data
| Enzyme | Conversion (%) | Enantiomeric Excess of Acid (eep) (%) | Enantiomeric Excess of Ester (ees) (%) | Enantiomeric Ratio (E) |
| Pseudomonas cepacia | 50 | >99 | >99 | >200 |
| Alcaligenes spp. | 50 | 98 | >99 | >200 |
| Pseudomonas fluorescens | 50 | 98 | 99 | >200 |
Table 1: Screening of various lipases for the kinetic resolution of ethyl 3-phenylbutanoate. Data sourced from a 2011 study on lipase catalyzed kinetic resolutions.[1]
On a preparative scale using Pseudomonas fluorescens, a 34% isolated yield of (S)-3-phenylbutanoic acid with 98% enantiomeric excess was achieved.[1]
Method 2: Asymmetric Hydrogenation of a Prochiral Precursor
Asymmetric hydrogenation is a powerful and atom-economical method for the enantioselective synthesis of chiral compounds. This approach involves the reduction of a prochiral unsaturated precursor using a chiral catalyst, typically a transition metal complex with a chiral ligand. For the synthesis of this compound, a suitable precursor is 3-phenyl-2-butenoic acid.
Experimental Protocol: Asymmetric Hydrogenation (Hypothetical)
1. Catalyst Preparation:
-
A chiral ruthenium catalyst, such as Ru(OAc)₂((R)-BINAP), is prepared in situ or used as a pre-formed complex.
2. Hydrogenation Reaction:
-
3-Phenyl-2-butenoic acid is dissolved in a suitable solvent (e.g., methanol or ethanol) in a high-pressure reactor.
-
The chiral ruthenium catalyst is added under an inert atmosphere.
-
The reactor is pressurized with hydrogen gas (typical pressures range from 4 to 100 atm).
-
The reaction is stirred at a specific temperature (e.g., 20-50°C) for a set period until the reaction is complete, as monitored by techniques like TLC or GC.
3. Work-up and Isolation:
-
The reactor is depressurized, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or crystallization to yield pure this compound.
Anticipated Performance
Based on asymmetric hydrogenations of similar α,β-unsaturated carboxylic acids, this method is expected to provide high yields and excellent enantioselectivities (>95% ee). The efficiency of the reaction is highly dependent on the choice of catalyst, ligand, solvent, and reaction conditions.
Comparison of Synthesis Methods
| Feature | Enzymatic Kinetic Resolution | Asymmetric Hydrogenation |
| Starting Material | Racemic 3-phenylbutyric acid or its ester | Prochiral 3-phenyl-2-butenoic acid |
| Theoretical Max. Yield | 50% (for the desired enantiomer) | 100% |
| Enantiomeric Purity | Generally high (>95% ee), dependent on enzyme selectivity | Potentially very high (>99% ee), dependent on catalyst system |
| Key Reagents | Lipase, buffer, organic solvent | Chiral transition metal catalyst (e.g., Ru-BINAP), H₂ gas |
| Reaction Conditions | Mild (ambient temperature and pressure) | Often requires elevated pressure and specialized equipment |
| Advantages | High enantioselectivity, mild conditions, environmentally benign catalysts | High atom economy, high theoretical yield, direct synthesis |
| Disadvantages | Maximum 50% yield, requires separation of enantiomers, can be slow | Requires expensive and air-sensitive catalysts, high-pressure equipment |
Logical Workflow and Signaling Pathway Diagrams
To visualize the decision-making process and the synthetic pathways, the following diagrams are provided.
Caption: Decision tree for selecting a synthesis method.
Caption: Comparison of synthetic pathways.
Conclusion
Both enzymatic kinetic resolution and asymmetric hydrogenation present viable and effective strategies for the synthesis of this compound. The choice of method will ultimately depend on the specific requirements of the research or development project. For applications where high atom economy and a direct route to the final product are paramount, and the necessary equipment is available, asymmetric hydrogenation is the preferred method. Conversely, when mild reaction conditions and the avoidance of high-pressure setups are a priority, and a theoretical maximum yield of 50% is acceptable, enzymatic kinetic resolution offers an excellent and environmentally friendly alternative. This guide provides the necessary data and protocols to make an informed decision based on these critical parameters.
References
A Comparative Study of 3-Phenylbutyric Acid Enantiomers: A Guide for Researchers
Introduction: 3-Phenylbutyric acid, a chiral carboxylic acid, exists as two enantiomers: (R)-3-phenylbutyric acid and (S)-3-phenylbutyric acid. While structurally mirror images, these stereoisomers can exhibit distinct biological activities due to the stereospecific nature of interactions with enzymes, receptors, and other chiral molecules within biological systems. This guide provides a comparative analysis of the known properties and biological activities of these enantiomers, supported by available experimental data, to aid researchers and professionals in drug development and related fields.
Physicochemical Properties
The enantiomers of 3-phenylbutyric acid share identical physical properties except for their interaction with plane-polarized light. The racemic mixture has a lower melting point than the individual enantiomers, a common characteristic of racemic compounds.
| Property | (R)-3-Phenylbutyric Acid | This compound | Racemic 3-Phenylbutyric Acid |
| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol | 164.20 g/mol | 164.20 g/mol |
| CAS Number | 772-14-5 | 772-15-6 | 4593-90-2 |
| Appearance | Liquid | Liquid | Solid |
| Boiling Point | 94-95 °C at 0.3 mmHg | 94-95 °C at 0.3 mmHg | 170-172 °C at 20 mmHg |
| Melting Point | Not Applicable | Not Applicable | 35-38 °C |
| Density | 1.069 g/mL at 20 °C | 1.069 g/mL at 20 °C | 1.515 g/mL at 25 °C |
| Optical Rotation [α]²⁰/D | -57±2° (c=1 in benzene) | +57±2° (c=1 in benzene) | Not Applicable |
| Refractive Index n²⁰/D | 1.517 | 1.518 | Not Applicable |
Stereospecific Biological Activity: A Case Study in Microbial Metabolism
Significant differences in the biological processing of 3-phenylbutyric acid enantiomers have been demonstrated in the bacterium Rhodococcus rhodochrous PB1. This organism exhibits a clear preference for one enantiomer, highlighting the stereoselectivity of its metabolic enzymes.
Experimental Findings
A study on the enantioselective metabolism of 3-phenylbutyric acid by Rhodococcus rhodochrous PB1, isolated from compost soil, revealed that the bacterium could utilize racemic 3-phenylbutyric acid as its sole source of carbon and energy.[1] Further investigation using the pure enantiomers demonstrated that growth was supported exclusively by (R)-3-phenylbutyric acid.[1] The (S)-enantiomer, while not supporting growth on its own, was found to be cometabolically transformed.[1]
This stereospecific degradation provides a clear example of how the spatial arrangement of atoms in a molecule dictates its interaction with biological systems.
Experimental Protocol: Microbial Degradation of 3-Phenylbutyric Acid Enantiomers
The following is a summarized protocol based on the study of Rhodococcus rhodochrous PB1:
-
Isolation of Microorganism: Rhodococcus rhodochrous PB1 was isolated from compost soil through a selective culture technique using racemic 3-phenylbutyric acid as the sole carbon source.[1]
-
Growth Experiments:
-
Pure enantiomers of (R)- and this compound, as well as the racemic mixture, were used as the sole carbon and energy sources in growth media for R. rhodochrous PB1.
-
Bacterial growth was monitored over time to determine the ability of the bacterium to utilize each substrate.
-
-
Analysis of Metabolites:
-
Culture supernatants were analyzed to identify and quantify the metabolic byproducts.
-
Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) were employed to analyze the trimethylsilyl derivatives of the compounds present in the culture extracts.[1]
-
¹H Nuclear Magnetic Resonance (NMR) spectroscopy was used for the structural elucidation of partially purified metabolites.[1]
-
Proposed Metabolic Pathway
The study suggests a metabolic pathway where (R)-3-phenylbutyric acid is degraded, while this compound is transformed into a different product.
Pharmacological Activity: An Indirect Comparison via Phenibut
It is crucial to note that the following data pertains to phenibut and should be considered as an indirect and speculative comparison for the enantiomers of 3-phenylbutyric acid.
| Parameter | (R)-Phenibut | (S)-Phenibut | Racemic Phenibut |
| GABA-B Receptor Affinity (Kᵢ, µM) | 92 ± 3 | Inactive | 177 ± 2 |
| Analgesic Activity | Active | Inactive | Active |
| Antidepressant Activity | Active | Inactive | Active |
| Locomotor Activity | Depressant | Inactive | Depressant |
Data from a study on the optical isomers of phenibut.[2]
The data clearly indicates that the pharmacological effects of racemic phenibut are primarily attributed to the (R)-enantiomer.[2] This stereoselectivity is a result of the specific binding interactions with the GABA-B receptor.
GABA-B Receptor Signaling Pathway
The following diagram illustrates the general signaling pathway of a GABA-B receptor agonist.
Conclusion and Future Directions
The available evidence strongly suggests that the enantiomers of 3-phenylbutyric acid possess distinct biological properties. The clear stereospecificity observed in the microbial metabolism of these compounds underscores the importance of studying each enantiomer individually. While direct comparative pharmacological data in mammalian systems is currently lacking, the significant differences observed with the structurally similar compound, phenibut, suggest that (R)- and this compound are likely to exhibit different pharmacological profiles.
Future research should focus on elucidating the specific interactions of each enantiomer with various biological targets, including receptors and enzymes in mammalian systems. Such studies are essential for understanding their potential therapeutic applications and for the development of stereochemically pure drugs with improved efficacy and reduced side effects. The detailed experimental protocols and comparative data presented in this guide provide a foundation for researchers to build upon in their exploration of the distinct biological roles of 3-phenylbutyric acid enantiomers.
References
A Comparative Guide to Chiral HPLC Analysis of 3-Phenylbutyric Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of 3-phenylbutyric acid is a critical analytical challenge in various fields, including pharmaceutical development and metabolic studies. The biological activities of the (R)- and (S)-enantiomers can differ significantly, necessitating accurate and reliable methods for their individual quantification. This guide provides a comparative overview of various High-Performance Liquid Chromatography (HPLC) methods utilizing different types of chiral stationary phases (CSPs) for the effective resolution of 3-phenylbutyric acid enantiomers.
Comparison of Chiral Stationary Phases
The choice of the chiral stationary phase is paramount for achieving successful enantioseparation. Polysaccharide-based, protein-based, and crown ether-based CSPs are among the most effective for resolving acidic chiral compounds like 3-phenylbutyric acid. Each type of CSP offers distinct selectivity and operational characteristics.
Table 1: Comparison of HPLC Methods for Chiral Analysis of 3-Phenylbutyric Acid Enantiomers
| Chiral Stationary Phase (CSP) | Column Example | Mobile Phase | Flow Rate (mL/min) | Detection | Separation Factor (α) | Reference |
| Polysaccharide-based | CHIRALCEL® OD-H | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) | 1.0 | UV | > 1.2 (estimated) | General Method |
| Polysaccharide-based | CHIRALPAK® AD-H | n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (95:5:0.1, v/v/v) | 1.0 | UV | > 1.2 (estimated) | General Method |
| Ligand Exchange | Chirex 3126 (D-penicillamine) | 2 mM Copper (II) Sulfate in Water / Acetonitrile (95:5, v/v) | 1.0 | UV | 1.26 (for 2-phenylbutyric acid) | [1] |
| Crown Ether-based | CROWNPAK® CR(+) | Perchloric Acid (pH 1.5) / Acetonitrile (80:20, v/v) | 0.4 | UV/MS | Not Reported | [2] |
| Protein-based | CHIRAL-AGP | 10 mM Sodium Phosphate Buffer (pH 6.0) / 2-Propanol (92.5:7.5, v/v) | 0.9 | UV | Not Reported | [3] |
Note: Specific quantitative data for 3-phenylbutyric acid is limited in readily available literature. The data for polysaccharide-based columns are based on general methods for acidic compounds. The separation factor for the Chirex 3126 column is for the closely related isomer, 2-phenylbutyric acid, and serves as a strong indicator of potential success with 3-phenylbutyric acid.
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these separation techniques. Below are the experimental protocols for the key methods cited.
Method 1: Polysaccharide-Based CSP (General Protocol)
-
Column: CHIRALCEL® OD-H, 5 µm, 4.6 x 250 mm
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
-
Sample Preparation: Dissolve the racemic 3-phenylbutyric acid in the mobile phase to a concentration of 1 mg/mL.
Method 2: Ligand Exchange Chromatography
-
Column: Chirex 3126 (D-penicillamine), 5 µm, 4.6 x 150 mm
-
Mobile Phase: 2 mM Copper (II) Sulfate in Water / Acetonitrile (95:5, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the sample in a water/acetonitrile mixture.
Method 3: Crown Ether-Based CSP
-
Column: CROWNPAK® CR(+), 5 µm, 3.0 x 150 mm
-
Mobile Phase: Perchloric Acid solution (pH 1.5) / Acetonitrile (80:20, v/v)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV or Mass Spectrometry (MS)
-
Sample Preparation: Dissolve the sample in the mobile phase.
Method 4: Protein-Based CSP
-
Column: CHIRAL-AGP, 5 µm, 4.0 x 100 mm
-
Mobile Phase: 10 mM Sodium Phosphate Buffer (pH 6.0) / 2-Propanol (92.5:7.5, v/v)
-
Flow Rate: 0.9 mL/min
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
-
Detection: UV at 225 nm
-
Sample Preparation: Dissolve the sample in the mobile phase.
Visualizing the Workflow and Logic
To further aid in understanding the processes involved in chiral HPLC analysis, the following diagrams illustrate the general experimental workflow and the decision-making process for selecting a suitable chiral column.
References
A Comparative Guide to (S)-3-Phenylbutyric Acid for Researchers and Drug Development Professionals
An in-depth analysis of (S)-3-Phenylbutyric acid, its alternatives, and key experimental protocols for its synthesis and analysis.
This compound is a chiral building block of significant interest in the fields of chemical synthesis and drug development. Its stereospecific structure makes it a valuable precursor for the synthesis of complex molecules, particularly in the development of pharmaceuticals where enantiomeric purity is crucial for therapeutic efficacy and safety. This guide provides a comprehensive comparison of this compound with its enantiomer, racemic mixture, and other structurally related alternatives. Detailed experimental protocols for a representative synthesis and chiral analysis are also presented to support researchers in their practical applications.
Quality and Purity Comparison
For scientists and professionals in drug development, the purity and chiral integrity of starting materials are paramount. The following table summarizes typical quality control parameters for this compound and its common alternatives, based on commercially available certificates of analysis.
| Compound | CAS Number | Assay (Purity) | Enantiomeric Excess (ee) | Optical Activity ([α]D) |
| This compound | 772-15-6 | ≥99.0% (sum of enantiomers, HPLC)[1] | Not specified, but high purity implied | +57±2° (c=1 in benzene)[1] |
| (R)-3-Phenylbutyric acid | 772-14-5 | ≥98.5% (sum of enantiomers, GC)[2] | Not specified, but high purity implied | -57±2° (c=1 in benzene)[2] |
| (±)-3-Phenylbutyric acid | 4593-90-2 | ≥98%[3] | Racemic | Not applicable |
| (S)-(+)-2-Phenylpropionic acid | 7782-24-3 | 97% | 98% (HPLC) | +72° (c=1.6 in chloroform) |
Alternatives to this compound
While this compound is a valuable chiral synthon, several alternatives can be considered depending on the specific synthetic strategy or desired biological activity.
-
(R)-3-Phenylbutyric acid: The enantiomer of the title compound, useful for synthesizing the opposite enantiomer of a target molecule or for studying stereospecific interactions in biological systems.
-
(±)-3-Phenylbutyric acid: The racemic mixture can be a more cost-effective starting material if a chiral resolution step is planned later in the synthetic route or if the final application does not require enantiopure compounds.
-
(S)-2-Phenylpropionic acid: A constitutional isomer that also serves as a chiral building block. It is a well-known precursor to profen non-steroidal anti-inflammatory drugs (NSAIDs).
-
Functionalized Derivatives:
-
(S)-4-Amino-3-phenylbutanoic acid ((S)-Phenibut): An amino-functionalized derivative with applications as a neuropsychotropic drug.[4] Its synthesis often starts from precursors related to 3-phenylbutyric acid.
-
3-Hydroxy-3-phenylbutanoic acid: A hydroxylated analog that can introduce additional functionality for further synthetic transformations.[5]
-
Experimental Protocols
Detailed and reproducible experimental protocols are essential for research and development. Below are representative procedures for the synthesis of a derivative of this compound and for the determination of its enantiomeric purity.
Enantioselective Synthesis of (S)-4-Amino-3-phenylbutanoic acid ((S)-Phenibut)
This protocol describes a potential synthetic route to (S)-Phenibut, a valuable derivative, starting from a β-phenyl-γ-lactam precursor which can be derived from 3-phenylbutyric acid analogs.[4]
Reaction: Tandem Hydrolysis-Decarboxylation of (S)-β-phenyl-γ-lactam.
Procedure:
-
To a solution of (S)-β-phenyl-γ-lactam in a suitable solvent, add 6N hydrochloric acid.
-
Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization to yield (S)-4-amino-3-phenylbutanoic acid hydrochloride ((S)-Phenibut HCl).
-
The final product can be characterized by ¹H NMR, IR spectroscopy, and its optical rotation can be measured. For (S)-Phenibut hydrochloride, a typical optical rotation is [α]D²⁵ = +6.1 (c = 0.25, H₂O).[4]
Chiral Gas Chromatography (GC) Analysis of 3-Phenylbutyric Acid Enantiomers
This protocol outlines a method for the determination of the enantiomeric excess of 3-phenylbutyric acid, based on a published method for the analysis of its metabolites after derivatization.[6][7]
Derivatization (Trimethylsilylation):
-
Evaporate the sample containing 3-phenylbutyric acid to dryness under a stream of nitrogen.
-
Add a solution of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., acetonitrile).
-
Heat the mixture at a specified temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to form the trimethylsilyl (TMS) esters of the enantiomers.
GC-MS Conditions:
-
GC Column: A chiral capillary column, such as a cyclodextrin-based column (e.g., Rt-βDEXsm).
-
Carrier Gas: Hydrogen or Helium.
-
Injection: Splitless injection of the derivatized sample.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: Increase temperature at a rate of 2°C/minute to 200°C.
-
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two separated enantiomers in the chromatogram.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate a typical synthetic workflow and the logic of chiral analysis.
Caption: Synthetic pathway for (S)-Phenibut.
References
- 1. This compound = 99.0 HPLC sum of enantiomers 772-15-6 [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 3-苯基丁酸 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives [scirp.org]
- 5. biosynth.com [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective Metabolism of Chiral 3-Phenylbutyric Acid, an Intermediate of Linear Alkylbenzene Degradation, by Rhodococcus rhodochrous PB1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of (S)-3-Phenylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
(S)-3-Phenylbutyric acid is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active molecules. Its stereospecific synthesis is crucial for ensuring the desired pharmacological activity and minimizing potential side effects associated with the other enantiomer. This guide provides a comparative overview of two prominent synthetic strategies for obtaining this compound: asymmetric hydrogenation and enzymatic kinetic resolution. Detailed experimental protocols and a summary of quantitative data are presented to aid in the selection of the most suitable method for specific research and development needs.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Key Features | Overall Yield | Enantiomeric Excess (ee) | Advantages | Disadvantages |
| Asymmetric Hydrogenation | Direct conversion of a prochiral precursor. | Moderate to High | Good to Excellent | Atom-economical, potentially high throughput. | Requires specialized chiral catalysts and high-pressure equipment. |
| Enzymatic Kinetic Resolution | Separation of a racemic mixture. | Max. 50% (for the desired enantiomer) | Excellent | High enantioselectivity, mild reaction conditions, environmentally benign. | Theoretical maximum yield of 50%, requires separation of the unreacted enantiomer. |
Synthetic Pathways Overview
The following diagram illustrates the general synthetic approaches discussed in this guide.
Route 1: Asymmetric Hydrogenation
Asymmetric hydrogenation offers a direct and atom-economical route to this compound from a prochiral precursor. This method relies on the use of a chiral metal catalyst to stereoselectively deliver hydrogen to the double bond of an unsaturated carboxylic acid.
Experimental Protocol: Asymmetric Hydrogenation of 3-Phenyl-3-butenoic Acid
This protocol is based on the hydrogenation of β,γ-unsaturated carboxylic acids using a five-coordinate ruthenium(II)-hydride complex.
Materials:
-
3-Phenyl-3-butenoic acid
-
[RuH((R)-binap)₂]PF₆ (Ruthenium catalyst)
-
Ethanol (EtOH), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Hydrogen gas (H₂)
-
Triethylamine (NEt₃) (optional, for reactions with added base)
Procedure:
-
In a glovebox, a high-pressure autoclave is charged with 3-phenyl-3-butenoic acid and the chiral ruthenium catalyst, [RuH((R)-binap)₂]PF₆, at a substrate-to-catalyst ratio of 100:1.
-
A 1:1 mixture of anhydrous THF and ethanol is added as the solvent.
-
The autoclave is sealed, removed from the glovebox, and then purged with hydrogen gas.
-
The reaction mixture is stirred under a hydrogen pressure of 3 atmospheres for 24 hours at room temperature.
-
After the reaction, the pressure is carefully released, and the solvent is removed under reduced pressure.
-
The residue is purified by chromatography to yield this compound.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Quantitative Data:
| Precursor | Catalyst | Conditions | Yield | Enantiomeric Excess (ee) |
| 3-Phenyl-3-butenoic acid | [RuH((R)-binap)₂]PF₆ | 3 atm H₂, THF/EtOH, 24h | Not Reported | 71-82% |
| 3-Phenyl-2-butenoic acid | [RuH((R)-binap)₂]PF₆ | 3 atm H₂, THF/EtOH, 24h | Not Reported | 39-43% |
Data sourced from a study on asymmetric hydrogenation of prochiral carboxylic acids.
Route 2: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds. This method utilizes the stereoselectivity of an enzyme, typically a lipase, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.
Experimental Protocol: Lipase-Catalyzed Hydrolysis of Racemic Ethyl 3-Phenylbutyrate
This protocol describes the kinetic resolution of racemic ethyl 3-phenylbutyrate using Candida rugosa lipase.
Materials:
-
Racemic ethyl 3-phenylbutyrate
-
Candida rugosa lipase (CRL)
-
Phosphate buffer (pH 7.0)
-
Isooctane
-
Sodium hydroxide (NaOH) solution for workup
-
Hydrochloric acid (HCl) solution for workup
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
To a mixture of phosphate buffer and isooctane, add racemic ethyl 3-phenylbutyrate.
-
Add Candida rugosa lipase to the mixture. The optimal enzyme concentration should be determined empirically.
-
The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C) and the progress of the reaction is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
The reaction is stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the product and the unreacted starting material.
-
After the reaction, the enzyme is removed by filtration.
-
The aqueous phase is acidified with HCl and extracted with an organic solvent to isolate the this compound.
-
The organic phase, containing the unreacted (R)-ethyl 3-phenylbutyrate, is separated.
-
The isolated this compound is purified, and its enantiomeric excess is determined by chiral HPLC analysis.
Quantitative Data:
While a specific protocol with yield and ee for the resolution of ethyl 3-phenylbutyrate using Candida rugosa lipase was not found in the provided search results, related studies on lipase-catalyzed resolutions indicate that high enantioselectivities are achievable. For instance, the kinetic resolution of a similar substrate, ethyl 2-hydroxyl-4-phenylbutyrate, using Lipase PS (from Pseudomonas cepacia) in isooctane resulted in an enantiomeric ratio (E value) of 22 for the (S)-enantiomer.[1] Generally, lipases like Candida rugosa lipase are known to exhibit high enantioselectivity in the hydrolysis of various esters.[2][3][4][5][6]
Conclusion
Both asymmetric hydrogenation and enzymatic kinetic resolution are viable methods for the synthesis of this compound, each with its own set of advantages and limitations. The choice of synthetic route will depend on the specific requirements of the project, including the desired scale of production, the availability of specialized equipment and catalysts, and the target enantiomeric purity. Asymmetric hydrogenation offers a more direct route with the potential for higher throughput, while enzymatic resolution provides excellent enantioselectivity under mild and environmentally friendly conditions, albeit with a theoretical maximum yield of 50% for the desired enantiomer. Researchers and drug development professionals should carefully consider these factors when selecting the optimal synthetic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrolysis of steryl esters by a lipase (Lip 3) from Candida rugosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Candida rugosa lipase-catalysed kinetic resolution of 2-substituted-aryloxyacetic esters with dimethylsulfoxide and isopropanol as additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of native and recombinant lipases by Candida rugosa: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of the production and characterization of lipase from Candida rugosa and Geotrichum candidum in soybean molasses by submerged fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enantiomeric Puzzle: A Pharmacological Comparison of (S)- and (R)-3-Phenylbutyric Acid
A critical gap in current pharmacological knowledge is the direct comparative analysis of the (S)- and (R)-enantiomers of 3-Phenylbutyric acid. Despite the well-established principle of stereoselectivity in drug action, dedicated studies delineating the distinct pharmacological profiles of these two chiral molecules in mammalian systems are conspicuously absent from the public domain. This guide, therefore, aims to synthesize the available, albeit limited, information on each enantiomer and related compounds, highlighting the pressing need for further research.
While comprehensive data on the individual enantiomers of 3-Phenylbutyric acid is sparse, the pharmacology of the structurally related compound, 4-amino-3-phenylbutyric acid (phenibut), underscores the critical importance of stereochemistry. In the case of phenibut, the (R)-enantiomer is responsible for its pharmacological activity, while the (S)-enantiomer is significantly less active. This stark difference in a closely related molecule strongly suggests that (S)- and (R)-3-Phenylbutyric acid are also likely to exhibit distinct pharmacological and toxicological profiles.
Physicochemical Properties
A summary of the known physicochemical properties of the (S) and (R) enantiomers of 3-Phenylbutyric acid is presented below.
| Property | (S)-3-Phenylbutyric Acid | (R)-3-Phenylbutyric Acid |
| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol | 164.20 g/mol |
| CAS Number | 772-15-6 | 772-14-5 |
| Appearance | Liquid | Liquid |
| Optical Rotation | +57° (c=1 in benzene) | -57° (c=1 in benzene) |
Insights from Non-Mammalian Systems
The only direct comparative biological study found for the enantiomers of 3-Phenylbutyric acid was conducted in a microbial system. Research on the bacterium Rhodococcus rhodochrous PB1, which can utilize 3-phenylbutyric acid as a carbon source, revealed a clear enantioselective metabolism. The bacterium preferentially metabolizes the (R)-enantiomer, while the (S)-enantiomer is transformed into a different compound. This finding, although not in a mammalian system, provides definitive evidence that the two enantiomers can be differentiated by biological systems.
Potential Pharmacological Activities: An Extrapolation
While direct evidence is lacking, we can extrapolate potential areas of pharmacological interest for the enantiomers of 3-Phenylbutyric acid based on the known activities of the broader class of phenylbutyrates.
Histone Deacetylase (HDAC) Inhibition: 4-Phenylbutyric acid is a known inhibitor of histone deacetylases, an activity that has therapeutic implications in cancer and genetic diseases. It is plausible that one or both enantiomers of 3-Phenylbutyric acid could also possess HDAC inhibitory activity, and it is highly probable that this activity would be stereoselective.
Chemical Chaperone Activity: Phenylbutyrates can act as chemical chaperones, assisting in the proper folding of proteins and preventing the aggregation of misfolded proteins, a hallmark of several neurodegenerative diseases. Future studies should investigate whether (S)- or (R)-3-Phenylbutyric acid exhibits such activity and if one enantiomer is more potent.
Experimental Protocols: A Call for Future Research
The absence of published pharmacological studies on the individual enantiomers of 3-Phenylbutyric acid means there are no specific experimental protocols to report. However, standard assays could be employed to elucidate their pharmacological profiles.
Suggested Future Experiments:
-
Receptor Binding Assays: A broad panel of receptor binding assays should be conducted to identify potential molecular targets for each enantiomer.
-
Enzyme Inhibition Assays: Given the HDAC inhibitory activity of 4-phenylbutyric acid, assays for various HDAC isoforms should be a priority.
-
In Vitro Functional Assays: Cellular assays to measure downstream functional effects, such as changes in gene expression or protein aggregation, would be crucial.
-
In Vivo Pharmacokinetic and Pharmacodynamic Studies: Animal models would be necessary to determine the absorption, distribution, metabolism, and excretion (ADME) profiles of each enantiomer, as well as their in vivo efficacy and safety.
Signaling Pathways and Experimental Workflows: A Hypothetical Framework
The following diagrams illustrate hypothetical signaling pathways and experimental workflows that could be relevant for investigating the pharmacological effects of (S)- and (R)-3-Phenylbutyric acid, based on the activities of related compounds.
Caption: Hypothetical signaling pathways potentially modulated by 3-Phenylbutyric acid enantiomers.
Caption: A proposed experimental workflow for the pharmacological comparison of 3-Phenylbutyric acid enantiomers.
Conclusion
The pharmacological profiles of (S)- and (R)-3-Phenylbutyric acid remain largely unexplored. The principle of stereoselectivity, strongly suggested by data from the related compound phenibut and demonstrated in the microbial metabolism of 3-phenylbutyric acid itself, indicates a high probability of discovering significant pharmacological differences between the two enantiomers. This knowledge gap represents a compelling opportunity for future research. A thorough investigation into the stereospecific pharmacology of 3-Phenylbutyric acid could uncover novel therapeutic agents with improved efficacy and safety profiles for a range of diseases. The scientific community is encouraged to undertake the necessary studies to fully characterize these enigmatic chiral molecules.
A Comparative Guide to the Stereospecific Analysis of 3-Phenylbutyric Acid Metabolites
For researchers and professionals in drug development, understanding the stereospecific metabolism of chiral compounds is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate analytical methods that can accurately distinguish and quantify these stereoisomers in complex biological matrices. This guide provides a comparative overview of analytical techniques for the stereospecific analysis of 3-phenylbutyric acid, a compound whose metabolism exhibits significant enantioselectivity.
Stereoselective Metabolism of 3-Phenylbutyric Acid
The metabolism of 3-phenylbutyric acid can be highly dependent on the stereochemistry of the molecule. For instance, the bacterium Rhodococcus rhodochrous PB1, isolated from compost soil, has demonstrated the ability to utilize only the (R)-enantiomer of 3-phenylbutyric acid as a sole carbon and energy source for growth.[1][2] In contrast, the (S)-enantiomer is not used for growth but is co-metabolized into (S)-3-(2,3-dihydroxyphenyl)butyric acid when the bacterium is grown on the (R)-enantiomer.[1][2] This highlights a clear enantioselective metabolic pathway, where one enantiomer is productively metabolized while the other undergoes a different transformation. The initial metabolic steps involve the oxidation of both the benzene ring and the side chain.[3][4]
Caption: Enantioselective metabolism of 3-phenylbutyric acid by R. rhodochrous PB1.
Comparison of Analytical Methodologies
The accurate quantification of 3-phenylbutyric acid enantiomers and their metabolites requires specialized analytical techniques capable of chiral separation. The most common approaches are High-Performance Liquid Chromatography (HPLC) with chiral stationary phases and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.
| Parameter | Chiral HPLC | Chiral GC-MS |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Separation of derivatized, volatile enantiomers on a chiral or achiral column. |
| Chiral Selector | Polysaccharide-based (e.g., amylose, cellulose derivatives), Pirkle-type, cyclodextrin-based CSPs.[5][6][7] | Chiral derivatizing agents (e.g., O-trifluoroacetylated (-)-menthyl esters) followed by analysis on an achiral column. |
| Sample Preparation | Liquid-liquid or solid-phase extraction. Derivatization is often not required but can be used to improve detection. | Extraction followed by mandatory derivatization (e.g., silylation) to increase volatility and thermal stability.[1][2] |
| Detection | UV, Fluorescence, Mass Spectrometry (MS).[7] | Mass Spectrometry (MS).[1][2] |
| Advantages | Direct analysis of enantiomers, wide range of available CSPs, robust and widely used. | High separation efficiency and sensitivity, definitive identification via MS fragmentation patterns. |
| Disadvantages | Can require significant method development to find the optimal CSP and mobile phase. | Derivatization adds complexity and potential for analytical error, limited to thermally stable and volatile compounds. |
| Typical Analysis Time | 10-30 minutes.[6] | 15-40 minutes. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are representative protocols for the stereospecific analysis of 3-phenylbutyric acid and its metabolites.
Protocol 1: Chiral HPLC for 3-Phenylbutyric Acid Enantiomers
This protocol is based on methodologies used for the separation of similar chiral acids.[2][6]
-
Sample Preparation (from culture medium):
-
Centrifuge the sample to remove cells and debris.
-
Acidify the supernatant to pH 2-3 with HCl.
-
Perform liquid-liquid extraction with an organic solvent like ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC Conditions:
-
Chromatographic System: Agilent 1200 Series or equivalent.
-
Column: Nucleodex α-PM (permethylated α-cyclodextrin) column (200 x 4.0 mm).[2]
-
Mobile Phase: Isocratic elution with 60% methanol and 40% aqueous buffer (e.g., 50 mM potassium phosphate, pH 3).[2]
-
Flow Rate: 0.7 mL/min.[2]
-
Column Temperature: 25 °C.
-
Detector: Diode Array Detector (DAD) monitoring at a suitable wavelength (e.g., 210 nm).
-
Protocol 2: GC-MS for Dihydroxylated Metabolites
This protocol is adapted from the analysis of hydroxylated metabolites of 3-phenylbutyric acid.[1][2]
-
Sample Preparation and Derivatization:
-
Extract the sample as described in Protocol 1.
-
Evaporate the organic extract to dryness.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) to the dried residue.
-
Heat the mixture at 60-70 °C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
MS System: Agilent 5977A Mass Selective Detector or equivalent.
-
Column: HP-5ms or equivalent non-polar capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Scan mode or Selected Ion Monitoring (SIM) for target metabolites.
-
General Analytical Workflow
The process of stereospecific analysis, from sample collection to data interpretation, follows a structured workflow. This ensures that the results are reliable and reproducible.
References
- 1. Enantioselective Metabolism of Chiral 3-Phenylbutyric Acid, an Intermediate of Linear Alkylbenzene Degradation, by Rhodococcus rhodochrous PB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-Phenylbutyric acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC | MDPI [mdpi.com]
- 7. yakhak.org [yakhak.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for (S)-3-Phenylbutyric Acid
For researchers, scientists, and drug development professionals, the accurate and precise quantification of enantiomers is critical for ensuring the safety and efficacy of chiral drugs. (S)-3-Phenylbutyric acid, a chiral molecule, requires robust analytical methods to distinguish it from its (R)-enantiomer, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1] This guide provides a framework for the cross-validation of two common analytical techniques for the enantioselective analysis of this compound: Chiral High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Chiral Gas Chromatography-Mass Spectrometry (GC-MS).
Cross-validation of analytical methods is a crucial process to demonstrate that different analytical techniques are reliable and produce comparable results.[1] This is particularly important when transferring methods between laboratories or employing a secondary method for confirmatory purposes.[2]
Comparative Analysis of Analytical Methods
The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix.[2] Below is a summary of the hypothetical performance characteristics of a chiral HPLC-UV method and a chiral GC-MS method for the analysis of this compound.
| Performance Parameter | Chiral HPLC-UV | Chiral GC-MS (after derivatization) |
| Linearity (R²) | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (% RSD) | ||
| - Intra-day | < 1.5% | < 1.0% |
| - Inter-day | < 2.0% | < 1.8% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.03 µg/mL |
| Resolution (Rs) | > 1.8 | > 2.0 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and comparison of results across different analytical techniques.[1]
Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Chiral HPLC is a widely used and established technique for determining the enantiomeric purity of chiral compounds.[1][3] It utilizes a chiral stationary phase (CSP) to achieve differential interaction with the enantiomers, leading to their separation.[3][4]
Instrumentation:
-
Standard HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with a small percentage of a modifier like trifluoroacetic acid (TFA) (e.g., 0.1%).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
Chiral GC-MS is a highly sensitive and selective method suitable for volatile and thermally stable compounds.[5] For non-volatile compounds like carboxylic acids, derivatization is typically required to increase volatility.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
Derivatization (Esterification):
-
To 1 mg of the sample, add 1 mL of 2% (v/v) sulfuric acid in methanol.
-
Heat the mixture at 60°C for 30 minutes.
-
After cooling, add 1 mL of saturated sodium bicarbonate solution.
-
Extract the methyl ester derivative with 2 mL of n-hexane.
-
Use the organic layer for GC-MS analysis.
Chromatographic Conditions:
-
Column: Chiral capillary column (e.g., Cyclodextrin-based, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold at 220°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 20:1).
-
Injection Volume: 1 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized analyte.
Methodology and Validation Workflow
The development and validation of a chiral analytical method follow a logical pathway to ensure its suitability for the intended purpose.[5] The subsequent cross-validation ensures consistency between different analytical techniques.
The process of cross-validating analytical methods ensures that different techniques produce comparable and reliable results.[2] This is crucial when transferring methods between laboratories or when a secondary method is needed for confirmation.
By following a systematic approach to cross-validation and thoroughly documenting experimental protocols and results, researchers can ensure the generation of high-quality, reliable data for the enantioselective analysis of this compound. This is paramount for the development of safe and effective medicines.[1]
References
Safety Operating Guide
Proper Disposal of (S)-3-Phenylbutyric Acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of (S)-3-Phenylbutyric Acid
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
This compound, while not consistently classified as hazardous, may cause skin, eye, and respiratory irritation.[1][2] Due to the potential for adverse health effects and the environmental impact of improper disposal, it is imperative to treat this compound as a hazardous chemical. The recommended disposal method is through a licensed chemical waste disposal service.[1] Discharge into sewer systems is not advised.[1]
Key Disposal Principles
The disposal of this compound should adhere to the following fundamental principles of laboratory chemical waste management:
-
Waste Characterization and Segregation: Properly identify and label all waste streams. This compound waste should be segregated from other chemical waste types, particularly incompatible materials like bases.[3][4]
-
Proper Containment: Use chemically compatible containers for waste collection.[5][6] Containers should be in good condition, with secure, leak-proof closures.[3][5] For acidic compounds like this compound, glass containers are generally preferred over metal.[4]
-
Labeling: All waste containers must be clearly labeled with the full chemical name "this compound," the associated hazards, and the accumulation start date.[6]
-
Storage: Store waste in a designated and properly ventilated Satellite Accumulation Area (SAA).[3][7] Ensure secondary containment is used to prevent spills.[4][5]
Quantitative Data Summary
| Parameter | Guideline | Source |
| pH of Waste | Must be neutralized to a pH between 6 and 9 for sewer disposal (if permissible). | [8] |
| Storage Time Limit in SAA | Maximum of six months for academic laboratories. | [5] |
| Maximum Accumulation Volume | Typically no more than 55 gallons of hazardous waste per laboratory. | [9] |
| Container Headspace | Leave at least 10% or one-inch of headspace in liquid waste containers to allow for expansion. | [3][7] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.
Materials:
-
Designated hazardous waste container (glass, with a screw cap)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
-
Fume hood
-
Secondary containment bin
Procedure:
-
Designate a Waste Container: Select a clean, dry, and chemically compatible glass container with a secure screw cap for the collection of this compound waste.
-
Label the Container: Before adding any waste, affix a hazardous waste label to the container. Fill in all required information, including the full chemical name, " this compound," and the date accumulation begins.
-
Collect the Waste:
-
Perform all waste transfers within a fume hood to minimize inhalation exposure.[1]
-
Carefully pour or transfer the this compound waste into the designated container.
-
Do not mix with other waste streams, especially bases or oxidizing agents.[3]
-
Ensure the container is not overfilled; leave adequate headspace.[3]
-
-
Secure and Store the Container:
-
Arrange for Disposal:
-
Once the container is full or has reached the storage time limit, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[9][10]
-
Do not attempt to dispose of this compound down the drain.[1] While some dilute, non-toxic acids may be neutralized and sewered, this is not the recommended practice for organic acids which may remain toxic after neutralization.[3]
-
-
Empty Container Disposal:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. acewaste.com.au [acewaste.com.au]
- 5. danielshealth.com [danielshealth.com]
- 6. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 7. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. vumc.org [vumc.org]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling (S)-3-Phenylbutyric acid
This guide provides immediate and essential safety protocols for laboratory personnel, including researchers, scientists, and drug development professionals, handling (S)-3-Phenylbutyric acid. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.
This compound is a compound that requires careful handling due to its potential to cause skin, eye, and respiratory irritation.[1][2][3][4] The following information outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure and mitigate risks.
Hazard Identification
This compound is classified with the following hazards:
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or chemical safety goggles. | Protects against splashes and airborne particles that can cause serious eye irritation.[1][5] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). | Prevents direct skin contact, which can lead to irritation.[2][4][5][6] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher-level respirator. | Minimizes the inhalation of fine particles, especially when handling the solid form, which can cause respiratory tract irritation.[1][4][5][7] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | Provides a barrier against accidental skin contact.[2][5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and experimental integrity.
1. Preparation:
-
Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood, particularly when handling the solid form to control dust.[2][5][7]
-
Assemble all necessary equipment and reagents before commencing work.
-
Verify that an eye wash station and safety shower are readily accessible.[2]
-
Don all required PPE as detailed in the table above.
2. Handling the Compound:
-
When weighing or transferring the solid material, do so with care to minimize dust generation.[5]
-
If preparing a solution, add the solid this compound to the solvent slowly.
-
Avoid direct contact with skin, eyes, and clothing.[8]
-
Do not eat, drink, or smoke in the handling area.[3]
3. Post-Handling:
-
Wash hands thoroughly with soap and water after handling.[2][3]
-
Clean and decontaminate the work area and any equipment used.
-
Remove PPE carefully to avoid cross-contamination. Contaminated clothing should be removed and washed before reuse.[2]
Emergency and First Aid Procedures
In the event of an accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1][2][9] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][2][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][2] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of this compound and any contaminated materials in a designated and properly labeled chemical waste container. This should be sent to an approved waste disposal plant.[2]
-
Environmental Precautions: Do not allow the chemical to enter drains or the environment.[1] Prevent further leakage or spillage if it is safe to do so.[1]
-
Container Disposal: Empty containers should be thoroughly rinsed with a suitable solvent. The rinsate must be collected as chemical waste. Once decontaminated, containers can be disposed of in accordance with institutional guidelines.
Hierarchy of Controls for Handling this compound
The following diagram illustrates the hierarchy of controls, from most to least effective, for safely managing the risks associated with this compound.
Caption: Hierarchy of controls for safe handling.
References
- 1. echemi.com [echemi.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 3-Phenylbutyric acid 98 4593-90-2 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. nordicchems.is [nordicchems.is]
- 8. fishersci.com [fishersci.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
